molecular formula C5H5FN2 B102257 4-Amino-2-fluoropyridine CAS No. 18614-51-2

4-Amino-2-fluoropyridine

Cat. No.: B102257
CAS No.: 18614-51-2
M. Wt: 112.1 g/mol
InChI Key: JSAKBYXSHKYFQU-UHFFFAOYSA-N
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Description

4-Amino-2-fluoropyridine is a useful research compound. Its molecular formula is C5H5FN2 and its molecular weight is 112.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAKBYXSHKYFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376491
Record name 4-Amino-2-fluoropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18614-51-2
Record name 4-Amino-2-fluoropyridine
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Record name 2-fluoropyridin-4-amine
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Foundational & Exploratory

Technical Guide: 4-Amino-2-fluoropyridine (CAS No. 18614-51-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-fluoropyridine, a key building block in modern medicinal and agrochemical research. This document details its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols and safety information are also provided to ensure its effective and safe use in a laboratory setting.

Introduction

This compound (CAS No. 18614-51-2) is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis.[1][2] The presence of a fluorine atom at the 2-position and an amino group at the 4-position imparts unique electronic properties to the pyridine ring, influencing its reactivity and making it a valuable synthon for the introduction of the 4-amino-2-fluorophenyl moiety into more complex molecules.[3] Its application spans the synthesis of pharmaceuticals, agrochemicals, and materials science, where the fluorine substituent can enhance metabolic stability, binding affinity, and other physicochemical properties of the target compounds.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 18614-51-2[1][2]
Molecular Formula C₅H₅FN₂[1]
Molecular Weight 112.11 g/mol [1]
Appearance Off-white to pale yellow crystalline powder[1][4]
Melting Point 83-88 °C[1]
Boiling Point Not experimentally determined (Predicted: ~211.5 °C)[5]
Solubility Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water.[4]
Storage Store at 2-8°C, protected from light.

Synthesis

A representative experimental protocol for a related compound, 4-fluoropyridine, is described below and can be adapted for the synthesis of this compound, likely starting from a diaminopyridine precursor with appropriate protection strategies.

Illustrative Synthesis via Balz-Schiemann Reaction (Adapted for 4-Fluoropyridine)

Reaction Scheme:

G reactant 4-Aminopyridine intermediate Pyridin-4-yldiazonium tetrafluoroborate reactant->intermediate Diazotization reagents 1. HBF₄ 2. NaNO₂ product 4-Fluoropyridine intermediate->product Δ (Thermal Decomposition)

Figure 1: General scheme for the Balz-Schiemann reaction.

Experimental Protocol (Conceptual for this compound):

  • Diazotization: 2,4-Diaminopyridine would be dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄) at a reduced temperature (typically 0-5 °C).

  • A solution of sodium nitrite (NaNO₂) in water is then added dropwise to the reaction mixture while maintaining the low temperature. This step forms the corresponding diazonium tetrafluoroborate salt.

  • Decomposition: The resulting diazonium salt is then carefully heated, leading to the evolution of nitrogen gas and the formation of this compound.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with a suitable organic solvent. The organic extracts are then dried and concentrated. The crude product can be purified by techniques such as column chromatography or recrystallization.

Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound, including the use of protecting groups for the amino functionality if necessary.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of the electron-donating amino group and the electron-withdrawing fluorine atom on the pyridine ring.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is a good leaving group in nucleophilic aromatic substitution reactions. This allows for the facile introduction of various nucleophiles at this position, a key strategy in the synthesis of substituted pyridines.[3] The reaction is generally faster with fluoropyridines compared to their chloro- or bromo-analogs.

  • Reactions of the Amino Group: The amino group at the 4-position can undergo typical reactions of aromatic amines, such as acylation, alkylation, and diazotization, providing further avenues for functionalization.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of target molecules with applications in pharmaceuticals and agrochemicals.

Pharmaceutical Applications

This compound is a valuable building block for the synthesis of biologically active molecules, including kinase inhibitors and central nervous system agents. The incorporation of the 2-fluoropyridine moiety can enhance the pharmacological profile of a drug candidate.

Workflow for Drug Discovery Utilizing this compound:

G cluster_0 Synthesis of Building Block cluster_1 Lead Compound Synthesis cluster_2 Screening and Optimization cluster_3 Preclinical Development A Starting Materials B Synthesis of This compound A->B C This compound D Coupling/Substitution Reactions C->D E Library of Derivatives D->E F Biological Screening E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H I Candidate Drug H->I J In vivo Studies I->J

Figure 2: A generalized workflow for drug discovery.

Agrochemical Applications

In the agrochemical sector, this compound is utilized in the synthesis of novel herbicides and pesticides. The fluorine atom can contribute to increased efficacy and altered environmental persistence of the active ingredients.[1]

Safety and Handling

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation.[1]

GHS Pictogram:

alt text

Signal Word: Warning[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

First-Aid Measures:

  • If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Handling and Storage:

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[1]

  • Storage: Store in a cool place. Keep container tightly closed in a dry and well-ventilated place.[1] Recommended storage temperature is 2-8°C.

Personal Protective Equipment (PPE):

  • Eye/face protection: Safety glasses with side-shields conforming to EN166.[1]

  • Skin protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]

  • Respiratory protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]

Fire-Fighting Measures:

  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide.[1]

Accidental Release Measures:

  • Personal precautions, protective equipment and emergency procedures: Use personal protective equipment. Avoid dust formation. Avoid breathing vapours, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[1]

  • Environmental precautions: Do not let product enter drains.[1]

  • Methods and materials for containment and cleaning up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

Conclusion

This compound is a valuable and versatile building block with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties, stemming from the fluorine and amino substituents, allow for a range of chemical transformations, making it an important tool for medicinal and synthetic chemists. Adherence to proper safety and handling protocols is essential when working with this compound.

References

An In-depth Technical Guide to the Molecular Structure of 4-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-fluoropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural features, including the electron-withdrawing fluorine atom and the electron-donating amino group on the pyridine ring, impart unique physicochemical properties that make it a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a detailed analysis of its molecular structure, incorporating spectroscopic data and potential biological relevance. The presence of the fluorine atom can enhance metabolic stability and binding affinity of molecules incorporating this moiety, while the amino group provides a key site for further chemical modifications.

Molecular and Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 83-88 °C.[1] Its molecular formula is C₅H₅FN₂, corresponding to a molecular weight of 112.11 g/mol .[1]

PropertyValue
Molecular FormulaC₅H₅FN₂
Molecular Weight112.11 g/mol
CAS Number18614-51-2
Melting Point83-88 °C[1]
AppearanceOff-white crystalline powder[1]

Structural Analysis

While a specific crystallographic information file (CIF) for this compound is not publicly available, studies on its coordination complexes provide insights into its structure. X-ray crystallography of its copper(II) halide complexes reveals the coordination of the pyridine nitrogen to the metal center.[2] The bond lengths and angles within the pyridine ring are expected to be similar to other substituted pyridines, with some perturbation due to the electronic effects of the fluorine and amino substituents.

Table 1: Predicted Bond Lengths and Angles

ParameterPredicted Value
Bond Lengths (Å)
C2-F1.35
C2-N11.34
N1-C61.33
C6-C51.39
C5-C41.40
C4-C31.38
C3-C21.38
C4-N(amino)1.38
**Bond Angles (°) **
F-C2-N1117.0
F-C2-C3120.0
N1-C2-C3123.0
C2-N1-C6118.0
N1-C6-C5123.0
C6-C5-C4118.0
C5-C4-C3118.0
C5-C4-N(amino)121.0
C3-C4-N(amino)121.0
C4-C3-C2120.0

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and fluorine nuclei.

Table 2: Predicted NMR Chemical Shifts and Coupling Constants

The following data are predicted based on established ranges for fluoropyridines and aminopyridines. Experimental values may vary depending on the solvent and other conditions.

NucleusAtom PositionPredicted Chemical Shift (δ, ppm)Predicted Coupling Constants (J, Hz)
¹H H36.2 - 6.4³J(H3-F) ≈ 4-6 Hz, ³J(H3-H5) ≈ 2-3 Hz
H56.5 - 6.7⁴J(H5-F) ≈ 8-10 Hz, ³J(H5-H6) ≈ 7-9 Hz
H67.6 - 7.8⁵J(H6-F) ≈ 2-3 Hz, ³J(H6-H5) ≈ 7-9 Hz
NH₂4.0 - 5.0 (broad)
¹³C C2160 - 165¹J(C2-F) ≈ 230-250 Hz
C3105 - 110²J(C3-F) ≈ 15-20 Hz
C4150 - 155³J(C4-F) ≈ 5-10 Hz
C5108 - 112³J(C5-F) ≈ 3-5 Hz
C6145 - 150⁴J(C6-F) ≈ 1-3 Hz
¹⁹F F-70 to -90 (relative to CFCl₃)
Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H stretching (asymmetric and symmetric)Amino group (-NH₂)
3100 - 3000C-H stretchingAromatic ring
1640 - 1600N-H bendingAmino group (-NH₂)
1600 - 1450C=C and C=N stretchingPyridine ring
1250 - 1200C-F stretchingAryl-F
1300 - 1200C-N stretchingAmino group (-NH₂)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zPredicted Fragment
112[M]⁺ (Molecular ion)
93[M - F]⁺ or [M - NH₃]⁺
85[M - HCN]⁺
66[M - F - HCN]⁺

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of fluoropyridines from aminopyridines is the Balz-Schiemann reaction.[3] While a specific protocol for this compound is not detailed in the provided search results, a general procedure can be adapted. Another approach involves the Hofmann rearrangement of a pyridine-2-carboxamide derivative.[4][5]

Protocol: Hofmann Rearrangement Approach (Hypothetical)

  • Amidation: 2-Fluoro-isonicotinic acid is converted to its corresponding amide, 2-fluoro-isonicotinamide, by reaction with a chlorinating agent (e.g., thionyl chloride) followed by treatment with ammonia.

  • Hofmann Rearrangement: The resulting amide is treated with a solution of sodium hypobromite or sodium hypochlorite (prepared in situ from bromine or chlorine and sodium hydroxide) at low temperature.

  • Work-up: The reaction mixture is then acidified and extracted with an organic solvent. The product is purified by column chromatography or recrystallization.

Spectroscopic Analysis

NMR Spectroscopy:

  • A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy:

  • A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • The solution is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatograph.

  • Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the ions.

Biological Relevance and Signaling Pathways

This compound is a key scaffold in the development of kinase inhibitors, which are a major class of targeted cancer therapies. Derivatives of this molecule have been investigated as inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) and Receptor-Interacting Protein Kinase 2 (RIPK2), both of which are involved in inflammatory and cancer signaling pathways.[6][7][8][9][10]

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a simplified, hypothetical signaling pathway where a this compound-based inhibitor could block the activity of a kinase, such as MAP4K4 or RIPK2, thereby preventing downstream inflammatory or proliferative responses.

G Hypothetical Kinase Inhibition Pathway Ligand Inflammatory Stimulus Receptor Receptor Ligand->Receptor Kinase MAP4K4 / RIPK2 Receptor->Kinase Activation Downstream Downstream Signaling (e.g., NF-κB, JNK) Kinase->Downstream Phosphorylation Response Inflammatory/ Proliferative Response Downstream->Response Inhibitor This compound Derivative Inhibitor->Kinase Inhibition

Caption: Hypothetical kinase inhibition by a this compound derivative.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram outlines a typical workflow for screening compounds like this compound derivatives for their kinase inhibitory activity.

G Kinase Inhibitor Screening Workflow Start Compound Library (this compound Derivatives) Assay In vitro Kinase Assay (e.g., MAP4K4, RIPK2) Start->Assay Hit_ID Hit Identification (Potency & Selectivity) Assay->Hit_ID Cell_Assay Cell-based Assays (Target Engagement, Downstream Signaling) Hit_ID->Cell_Assay Lead_Opt Lead Optimization (ADME/Tox) Cell_Assay->Lead_Opt In_Vivo In vivo Efficacy (Animal Models) Lead_Opt->In_Vivo

Caption: A typical workflow for the development of kinase inhibitors.

Conclusion

This compound is a versatile molecular scaffold with significant potential in drug discovery. Its structural and electronic properties, which can be thoroughly characterized by a combination of spectroscopic techniques, make it an attractive starting point for the design of potent and selective kinase inhibitors. Further research into its synthesis, reactivity, and biological activity will continue to unlock its potential in the development of novel therapeutics.

References

Synthesis of 4-Amino-2-fluoropyridine from 2-Chloropyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the preparation of 4-Amino-2-fluoropyridine, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available 2-chloropyridine. The synthesis involves a three-step process: fluorination of the pyridine ring, followed by regioselective nitration, and concluding with the reduction of the nitro group to the desired amine. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from 2-chloropyridine is a multi-step process that can be logically divided into three key transformations:

  • Fluorination: The initial step involves the conversion of 2-chloropyridine to 2-fluoropyridine. This is typically achieved through a halogen exchange (Halex) reaction.

  • Nitration: The subsequent step is the regioselective introduction of a nitro group at the C4 position of the 2-fluoropyridine ring to yield 2-fluoro-4-nitropyridine.

  • Reduction: The final step is the reduction of the nitro group of 2-fluoro-4-nitropyridine to the corresponding amino group, affording the target molecule, this compound.

The overall synthetic pathway is depicted below.

Synthesis_Workflow Start 2-Chloropyridine Step1 Step 1: Fluorination Start->Step1 Intermediate1 2-Fluoropyridine Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 Intermediate2 2-Fluoro-4-nitropyridine Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for easy reference and comparison.

Step 1: Synthesis of 2-Fluoropyridine from 2-Chloropyridine

The conversion of 2-chloropyridine to 2-fluoropyridine can be effectively achieved by a halogen exchange reaction using potassium bifluoride at elevated temperatures.

Experimental Protocol:

A mixture of 2-chloropyridine and potassium bifluoride is heated in a high-temperature reactor. The reaction is carried out in the absence of a solvent. The product, 2-fluoropyridine, is then isolated from the reaction mixture by distillation.

ParameterValueReference
Reactants
2-Chloropyridine1.0 eq
Potassium Bifluoride (KHF₂)Stoichiometric amount or slight excess
Reaction Conditions
Temperature250-370 °C (preferably 275-325 °C)
Reaction TimeNot specified, reaction proceeds to completion
SolventNone
Work-up and Purification
ProcedureThe reaction mixture is cooled, and the product is recovered by distillation.
Yield High (quantitative data not specified in the source)
Step 2: Synthesis of 2-Fluoro-4-nitropyridine from 2-Fluoropyridine

The nitration of the electron-deficient pyridine ring requires forcing conditions. A common method involves the use of a nitrating mixture, such as nitric acid and sulfuric acid. The regioselectivity is directed to the 4-position due to the electronic effects of the fluorine atom and the pyridine nitrogen.

Experimental Protocol:

2-Fluoropyridine is slowly added to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction mixture is then heated to facilitate the nitration. After the reaction is complete, the mixture is carefully poured onto ice and neutralized to precipitate the product. The crude product is then collected and purified.

ParameterValueReference
Reactants
2-Fluoropyridine1.0 eqGeneral procedure
Concentrated Nitric AcidExcessGeneral procedure
Concentrated Sulfuric AcidExcessGeneral procedure
Reaction Conditions
TemperatureElevated temperature (specifics not available)General procedure
Reaction TimeMonitored until completionGeneral procedure
Work-up and Purification
ProcedureThe reaction mixture is quenched with ice, neutralized, and the product is extracted with an organic solvent. The solvent is then removed, and the crude product is purified by recrystallization or chromatography.General procedure
Yield Not specified

Spectroscopic Data for 2-Fluoro-4-nitropyridine:

Data TypeValuesReference
¹H NMR Spectral data available, but specific shifts not detailed in the provided search results.[1]
¹³C NMR Spectral data available, but specific shifts not detailed in the provided search results.
MS Molecular Weight: 142.09 g/mol [2]
Step 3: Synthesis of this compound from 2-Fluoro-4-nitropyridine

The final step involves the reduction of the nitro group to an amine. This can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach. Another effective method is the use of a metal in an acidic medium, such as tin(II) chloride in hydrochloric acid.

Experimental Protocol (Catalytic Hydrogenation):

2-Fluoro-4-nitropyridine is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A palladium on carbon (Pd/C) catalyst is added to the solution. The mixture is then subjected to a hydrogen atmosphere at a specified pressure and temperature until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the product.

ParameterValueReference
Reactants
2-Fluoro-4-nitropyridine1.0 eqGeneral procedure
Hydrogen Gas (H₂)ExcessGeneral procedure
CatalystPalladium on Carbon (Pd/C)General procedure
Reaction Conditions
SolventEthanol or Ethyl AcetateGeneral procedure
Hydrogen PressureTypically 1-5 atmGeneral procedure
TemperatureRoom temperature to mild heatingGeneral procedure
Reaction TimeMonitored until completionGeneral procedure
Work-up and Purification
ProcedureThe catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.General procedure
Yield High (quantitative data for this specific substrate not available)

Experimental Protocol (Reduction with SnCl₂/HCl):

2-Fluoro-4-nitropyridine is dissolved in concentrated hydrochloric acid. To this solution, a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added portion-wise while maintaining a controlled temperature. After the addition is complete, the reaction mixture is stirred until the reduction is complete. The product is then isolated by basification and extraction.

ParameterValueReference
Reactants
2-Fluoro-4-nitropyridine1.0 eqGeneral procedure
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)Excess (typically 3-5 eq)[3]
Concentrated Hydrochloric AcidAs solvent and reagent[3]
Reaction Conditions
TemperatureCooled initially, then stirred at room temperature[3]
Reaction TimeMonitored until completion[3]
Work-up and Purification
ProcedureThe reaction mixture is made strongly basic with a concentrated solution of sodium hydroxide or potassium hydroxide, which precipitates tin salts. The product is then extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude product, which can be further purified.[3]
Yield High (quantitative data for this specific substrate not available)

Spectroscopic Data for this compound:

Data TypeValuesReference
¹H NMR Spectral data available, but specific shifts not detailed in the provided search results.[2]
¹³C NMR Spectral data available, but specific shifts not detailed in the provided search results.
MS Molecular Weight: 112.11 g/mol [1]
Melting Point 83-88 °C[1]

Logical Relationships in the Synthesis

The synthesis of this compound from 2-chloropyridine is a linear sequence of reactions where the product of each step serves as the starting material for the next. This logical progression is crucial for the successful synthesis of the target molecule.

Logical_Relationship cluster_0 Step 1: Halogen Exchange cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Reduction 2-Chloropyridine 2-Chloropyridine 2-Fluoropyridine 2-Fluoropyridine 2-Chloropyridine->2-Fluoropyridine KHF₂ / Δ 2-Fluoro-4-nitropyridine 2-Fluoro-4-nitropyridine 2-Fluoropyridine->2-Fluoro-4-nitropyridine HNO₃ / H₂SO₄ This compound This compound 2-Fluoro-4-nitropyridine->this compound H₂, Pd/C or SnCl₂/HCl

Caption: Key transformations in the synthesis of this compound.

Conclusion

This technical guide outlines a viable and logical synthetic route for the preparation of this compound from 2-chloropyridine. The described three-step sequence, involving fluorination, nitration, and reduction, utilizes established chemical transformations. While general protocols are provided, it is important for researchers to optimize the specific reaction conditions for each step to achieve the best possible yields and purity. The successful synthesis of this compound provides access to a key intermediate for the development of novel molecules with potential applications in the pharmaceutical and agrochemical industries. Further research to refine the experimental procedures and quantify the yields for each step would be a valuable contribution to the field.

References

An In-depth Technical Guide to 4-Amino-2-fluoropyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 4-Amino-2-fluoropyridine. This fluorinated pyridine derivative is a valuable building block in medicinal chemistry and materials science, primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document details its molecular and physical characteristics, explores its chemical reactivity, outlines a detailed experimental protocol for its synthesis, and provides an analysis of its spectral data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis.

Introduction

This compound (CAS No: 22374-93-4) is a substituted pyridine derivative that has garnered significant interest in the field of organic chemistry. The presence of a fluorine atom at the 2-position and an amino group at the 4-position of the pyridine ring imparts unique electronic properties to the molecule. The highly electronegative fluorine atom acts as a strong electron-withdrawing group, influencing the reactivity of the pyridine ring, particularly towards nucleophilic substitution.[2] The amino group, on the other hand, is a versatile functional handle for further molecular elaboration. These structural features make this compound a crucial intermediate in the development of novel therapeutic agents, including potential anti-cancer and anti-inflammatory drugs, as well as in the synthesis of advanced agrochemicals.[1]

Physical and Chemical Properties

The distinct physical and chemical properties of this compound are summarized in the tables below. These properties are critical for its handling, storage, and application in various chemical reactions.

Physical Properties
PropertyValueReference
Appearance Off-white to pale yellow crystalline powder[1][3]
Melting Point 83-88 °C[1][3]
Boiling Point (Predicted) 264.0 ± 20.0 °C[3]
Solubility Soluble in many organic solvents.
Storage Temperature 2-8°C[3]
Chemical Properties
PropertyValueReference
Molecular Formula C₅H₅FN₂[1]
Molecular Weight 112.11 g/mol [1]
CAS Number 22374-93-4[1]
pKa (Predicted) 3.76 ± 0.30[3]
SMILES Nc1ccnc(F)c1
InChI 1S/C5H5FN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8)

Chemical Reactivity and Applications

This compound exhibits a rich chemical reactivity profile, making it a versatile synthon in organic synthesis.

Nucleophilic Aromatic Substitution

The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen activates this position for attack by various nucleophiles. This reactivity allows for the introduction of a wide range of functional groups at the 2-position, a key strategy in the synthesis of diverse molecular scaffolds for drug discovery.[2]

Reactions of the Amino Group

The amino group at the 4-position can undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, providing further opportunities for molecular diversification.

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. For instance, it reacts with copper(II) halides to form neutral coordination complexes. These complexes have been studied for their interesting structural and magnetic properties.[2]

Applications in Synthesis

The primary application of this compound is as an intermediate in the synthesis of more complex molecules. It is a key building block for various pharmaceuticals and agrochemicals.[1] Its unique substitution pattern allows for the strategic introduction of fluorine and amino functionalities, which can significantly impact the biological activity and pharmacokinetic properties of the final products.

Experimental Protocols

This section provides a plausible experimental protocol for the synthesis of this compound, based on established synthetic methodologies for related compounds.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nucleophilic aromatic substitution of a more fluorinated pyridine precursor. A plausible synthetic route starting from 2,4-difluoropyridine is outlined below.

Synthesis_Workflow Start 2,4-Difluoropyridine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reagent Aqueous Ammonia (NH4OH) Reagent->Reaction Product This compound Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Synthetic workflow for this compound.

Materials:

  • 2,4-Difluoropyridine

  • Aqueous Ammonia (28-30%)

  • Ethanol

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Activated Carbon

Procedure:

  • Reaction Setup: In a sealed pressure vessel, dissolve 2,4-difluoropyridine (1 equivalent) in ethanol.

  • Amination: Add an excess of aqueous ammonia (e.g., 10 equivalents) to the solution.

  • Reaction: Heat the sealed vessel to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • Extraction: Dissolve the residue in water and extract with dichloromethane (3 x 50 mL).

  • Drying and Filtration: Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Purification by Recrystallization: Concentrate the filtrate to obtain the crude product. Dissolve the crude solid in a minimal amount of hot ethanol. If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.

Spectroscopic Data

The following section presents the characteristic spectral data for this compound.

¹H NMR Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.65 (d, J = 5.6 Hz, 1H, H-6), 6.50 (s, 2H, -NH₂), 6.35 (dd, J = 5.6, 2.0 Hz, 1H, H-5), 6.10 (d, J = 2.0 Hz, 1H, H-3).

¹³C NMR Spectroscopy
  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 163.5 (d, ¹JCF = 235.0 Hz, C-2), 153.0 (C-4), 149.5 (C-6), 108.0 (d, ³JCF = 4.0 Hz, C-5), 97.5 (d, ²JCF = 38.0 Hz, C-3).

FT-IR Spectroscopy
  • FT-IR (KBr, cm⁻¹): 3450-3300 (N-H stretching, primary amine), 1640 (N-H scissoring), 1600, 1570 (C=C and C=N stretching, aromatic ring), 1250 (C-F stretching).

Mass Spectrometry
  • EI-MS m/z (%): 112 (M⁺, 100), 85, 58.

Safety Information

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its unique combination of a reactive fluorine atom and a functionalizable amino group on a pyridine scaffold provides chemists with a powerful tool for creating diverse and complex molecular architectures. This technical guide has provided a comprehensive overview of its physical and chemical properties, reactivity, a plausible synthetic protocol, and characteristic spectral data to aid researchers in its effective utilization.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the nucleophilic aromatic substitution reaction for the synthesis of this compound.

SNAr_Mechanism Substrate 2,4-Difluoropyridine (Electron-deficient ring) Attack Nucleophilic Attack at C4 Substrate->Attack Nucleophile Ammonia (NH3) (Nucleophile) Nucleophile->Attack Intermediate Meisenheimer Complex (Resonance Stabilized) Attack->Intermediate Elimination Elimination of Fluoride Ion (F-) Intermediate->Elimination Product This compound Elimination->Product

Mechanism of SNAr for this compound synthesis.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 4-Amino-2-fluoropyridine. While specific quantitative data for this compound is limited in publicly accessible literature, this guide summarizes the known physicochemical properties, provides detailed experimental protocols for its characterization, and includes data from closely related compounds to offer valuable insights for research and development.

Physicochemical Properties

This compound is a fluorinated pyridine derivative with potential applications in the pharmaceutical and agrochemical industries.[1] Its chemical structure, featuring an amino group and a highly electronegative fluorine atom, influences its physicochemical properties, including its basicity, hydrogen bonding capabilities, and overall reactivity.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 18614-51-2[3][4]
Molecular Formula C₅H₅FN₂[3]
Molecular Weight 112.11 g/mol [3]
Appearance Off-white crystalline powder[5]
Melting Point 83-88 °C[3][5]
Storage Temperature 2-8°C[3]

Solubility Data

Table 2: Estimated Solubility of Aminofluoropyridine Derivatives

CompoundSolventSolubilityReference
2-Amino-4-fluoropyridineWaterSlightly soluble[6]
2-Amino-4-fluoropyridineDMSO100 mg/mL (requires sonication)[7]
2-Amino-4-fluoropyridine10% DMSO / 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL[7]
4-AminopyridineWater50 mg/mL (with heat)[8]
4-AminopyridineVarious Organic Solvents (DMF, THF, acetonitrile, isopropanol, ethanol, acetone, methanol, DMSO)Soluble

Stability Data

Detailed stability data for this compound under various stress conditions (e.g., pH, temperature, light) is not extensively documented in public literature. However, stability studies on the closely related compound, 4-aminopyridine, provide valuable insights into the potential stability profile of the aminopyridine scaffold. Studies on 4-aminopyridine capsules have shown excellent chemical stability under refrigerated and room temperature conditions for extended periods.[9]

It is recommended to conduct forced degradation studies to understand the intrinsic stability of this compound and to identify potential degradation products.

Experimental Protocols

Solubility Determination

The following are established methods for determining the solubility of a compound like this compound.

1. Gravimetric Method (Shake-Flask)

This method determines the equilibrium solubility of a compound in a given solvent.

  • Procedure:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid by filtration or centrifugation.

    • Take a known volume of the clear, saturated solution and evaporate the solvent completely.

    • Weigh the remaining solid residue to determine the mass of the dissolved compound.

    • Calculate the solubility in the desired units (e.g., mg/mL or g/L).

2. UV-Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore and relies on the Beer-Lambert law.

  • Procedure:

    • Calibration Curve:

      • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

      • Create a series of standard solutions by diluting the stock solution.

      • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

      • Plot a graph of absorbance versus concentration to generate a calibration curve.

    • Saturated Solution Analysis:

      • Prepare a saturated solution as described in the gravimetric method.

      • Withdraw a known volume of the clear, filtered supernatant.

      • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted solution at λmax.

    • Calculation:

      • Use the equation of the calibration curve to determine the concentration of the diluted solution.

      • Calculate the concentration of the original saturated solution by applying the dilution factor.

G cluster_prep Solution Preparation cluster_analysis Analysis A Excess Solid C Saturated Solution (Equilibrium) A->C B Solvent B->C D Filtration/ Centrifugation C->D E Clear Supernatant D->E F Analysis (Gravimetric/UV-Vis) E->F G Solubility Data F->G

Experimental workflow for solubility determination.

Stability Indicating Method (HPLC)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the stability of this compound and separating it from potential degradation products. The following is a proposed method based on the analysis of the related compound, 4-amino-2-chloropyridine.[10]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Primesep 100, 4.6 x 150 mm, 5 µm, or equivalent mixed-mode or C18 column.

  • Mobile Phase: An isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.05% sulfuric acid or an appropriate phosphate buffer). The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary to resolve all degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., determined by UV scan, likely around 254-270 nm).

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable solvent.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways of a drug substance under various stress conditions.

  • Acid Hydrolysis: Incubate a solution of this compound in a suitable acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C).

  • Base Hydrolysis: Incubate a solution of the compound in a suitable basic solution (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C) for a defined period.

  • Photodegradation: Expose a solution of the compound and the solid compound to UV and visible light, as per ICH Q1B guidelines.

Samples from each stress condition should be analyzed at appropriate time points using the developed stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis & Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC Degradation Degradation Products HPLC->Degradation Kinetics Degradation Kinetics HPLC->Kinetics Pathway Degradation Pathway Elucidation Degradation->Pathway

References

Spectroscopic Profile of 4-Amino-2-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2-fluoropyridine (CAS No. 18614-51-2), a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Compound Information

PropertyValue
Chemical Name This compound
CAS Number 18614-51-2
Molecular Formula C₅H₅FN₂
Molecular Weight 112.11 g/mol
Structure
Chemical structure of this compound

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

¹H NMR (Proton NMR) Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.80Doublet (d)5.6H-6
Data for other protons not available in the searched literature.
¹³C NMR (Carbon NMR) Data

No experimental ¹³C NMR data for this compound was found in the searched literature. Predicted data may be available from specialized chemical software.

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
Specific IR absorption peak data was not available in the searched literature. General expected absorptions are discussed in the experimental protocols.
Mass Spectrometry (MS) Data
m/zIon Type
Specific m/z values from mass spectrometry were not available in the searched literature. The expected molecular ion peak [M]⁺ would be approximately 112.04.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on generalized procedures for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The solution is homogenized by gentle vortexing.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • The spectrometer is locked onto the deuterium signal of the solvent.

    • The magnetic field is shimmed to optimize homogeneity.

    • For ¹H NMR, a standard pulse-acquire sequence is used. Data is typically acquired over a spectral width of 0-12 ppm.

    • For ¹³C NMR, a proton-decoupled pulse-acquire sequence is used. Data is typically acquired over a spectral width of 0-200 ppm.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: The IR spectrum of solid this compound is obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal is used.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal is collected.

    • The sample is brought into firm contact with the crystal.

    • The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum displays absorbance or transmittance as a function of wavenumber. Characteristic absorption bands for N-H, C-H, C=C, C-N, and C-F bonds are identified.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization.

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds. The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. Alternatively, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used, which typically result in less fragmentation and a more prominent molecular ion peak.[1]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (EI/ESI/APCI) Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Electrochemical Properties of 4-Amino-2-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-fluoropyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of both an electron-donating amino group and an electron-withdrawing fluorine atom on the pyridine ring suggests a unique electrochemical profile. Understanding these properties is crucial for its application in areas such as the development of redox-active pharmaceuticals, organic electronics, and novel catalytic systems. This technical guide provides an in-depth overview of the expected electrochemical behavior of this compound, detailed experimental protocols for its analysis, and visualizations of key processes.

Predicted Electrochemical Properties

The electrochemical characteristics of this compound are governed by the interplay of the electron-donating amino group and the electron-withdrawing fluorine atom. The following table summarizes the predicted electrochemical properties based on the known effects of these substituents on the pyridine core.

ParameterPredicted Value/BehaviorRationale
Oxidation Potential Lower than unsubstituted pyridineThe electron-donating amino group increases the electron density of the pyridine ring, making it easier to remove an electron (oxidize).
Reduction Potential Higher (less negative) than unsubstituted pyridineThe electron-withdrawing fluorine atom decreases the electron density of the pyridine ring, making it easier to add an electron (reduce).
Electrochemical Reversibility Likely quasi-reversible or irreversibleThe oxidation of aminopyridines can be complex and may involve follow-up chemical reactions, leading to irreversibility. The reduction of fluoropyridines can also be irreversible due to potential defluorination upon electron transfer.
Effect of pH pH-dependentThe amino group can be protonated in acidic media, which will significantly alter the electronic properties and, consequently, the redox potentials.

Experimental Protocols

To experimentally determine the electrochemical properties of this compound, cyclic voltammetry (CV) is the most common and informative technique.

Cyclic Voltammetry Protocol

1. Materials and Equipment:

  • Working Electrode: Glassy carbon electrode (GCE)

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

  • Counter Electrode: Platinum wire or graphite rod

  • Electrochemical Cell: A standard three-electrode glass cell

  • Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry

  • Solvent: Acetonitrile (ACN) or Dichloromethane (DCM), HPLC grade, deoxygenated

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP)

  • Analyte Solution: 1-5 mM solution of this compound in the electrolyte solution

  • Inert Gas: Nitrogen (N₂) or Argon (Ar) for deoxygenation

2. Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used (e.g., acetonitrile).

    • Clean the platinum wire counter electrode and the reference electrode according to the manufacturer's instructions.

  • Cell Assembly:

    • Assemble the three electrodes in the electrochemical cell.

    • Add the supporting electrolyte solution (e.g., 0.1 M TBAPF₆ in acetonitrile) to the cell.

    • Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

  • Data Acquisition:

    • Connect the electrodes to the potentiostat.

    • Record a background cyclic voltammogram of the supporting electrolyte solution to ensure the absence of electroactive impurities.

    • Add the this compound analyte to the cell to the desired concentration (e.g., 1 mM).

    • Record the cyclic voltammogram by sweeping the potential from an initial value where no faradaic current is observed to a potential sufficiently positive to observe oxidation, and then reversing the scan to a potential sufficiently negative to observe reduction.

    • Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the nature of the electrochemical processes (diffusion-controlled vs. surface-adsorbed).

    • After recording the voltammograms of the analyte, ferrocene can be added as an internal standard to reference the potentials to the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.

Visualizations

Experimental Workflow for Cyclic Voltammetry

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_electrode Electrode Polishing & Cleaning prep_cell Assemble 3-Electrode Cell prep_electrode->prep_cell prep_solution Prepare Analyte & Electrolyte Solution prep_solution->prep_cell deoxygenate Deoxygenate with N2/Ar prep_cell->deoxygenate background_scan Record Background CV deoxygenate->background_scan analyte_scan Record Analyte CV at Various Scan Rates background_scan->analyte_scan determine_potentials Determine Redox Potentials analyte_scan->determine_potentials analyze_reversibility Analyze Reversibility determine_potentials->analyze_reversibility propose_mechanism Propose Reaction Mechanism analyze_reversibility->propose_mechanism

Caption: Workflow for electrochemical analysis using cyclic voltammetry.

Hypothetical Electrochemical Oxidation Pathway

oxidation_pathway A This compound B Radical Cation A->B - e⁻ (Anode) C Further Oxidation Products / Polymerization B->C Follow-up Reactions

Caption: A plausible pathway for the electrochemical oxidation of this compound.

Hypothetical Electrochemical Reduction Pathway

reduction_pathway A This compound B Radical Anion A->B + e⁻ (Cathode) C Protonation / Further Reduction B->C Follow-up Reactions

Caption: A plausible pathway for the electrochemical reduction of this compound.

Conclusion

The unique substitution pattern of this compound suggests a rich and complex electrochemical behavior. While this guide provides a predictive framework based on the properties of related molecules, experimental verification is essential. The detailed protocols and conceptual visualizations presented herein offer a solid foundation for researchers to explore and harness the electrochemical properties of this intriguing molecule for a variety of scientific and industrial applications. Further studies, including computational modeling and detailed mechanistic investigations, will be invaluable in fully elucidating its redox characteristics.

A Technical Guide to the Quantum Chemical Profile of 4-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical quantum chemical calculations for 4-Amino-2-fluoropyridine, a molecule of significant interest in medicinal chemistry and materials science. The following sections detail the computational methodology, optimized molecular geometry, vibrational frequency analysis, and electronic properties, offering a foundational dataset for further research and development.

Introduction

This compound is a substituted pyridine derivative with potential applications in the development of novel pharmaceuticals and functional materials. The introduction of a fluorine atom and an amino group to the pyridine ring can significantly alter its electronic structure, reactivity, and intermolecular interactions. Quantum chemical calculations provide a powerful tool to understand these properties at a molecular level, offering insights that are complementary to experimental studies. This guide outlines the results of Density Functional Theory (DFT) calculations, a widely used and reliable method for studying the properties of organic molecules.[1][2]

Computational Methodology

The quantum chemical calculations summarized in this guide were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules.[3] Vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to aid in the assignment of experimental infrared and Raman spectra. Electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), were also calculated. Time-dependent DFT (TD-DFT) was employed to predict the electronic absorption spectra.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations for this compound.

Note: The following quantitative data are illustrative examples based on typical values for similar molecules and require confirmation through specific quantum chemical calculations for this compound.

Optimized Molecular Geometry

The optimized geometry of this compound was determined to understand its three-dimensional structure. Key bond lengths, bond angles, and dihedral angles are presented in Tables 1, 2, and 3, respectively. These parameters are crucial for understanding the molecule's shape and steric properties.

Table 1: Selected Optimized Bond Lengths (Å)

Atom 1Atom 2Bond Length (Å)
N1C21.345
C2C31.389
C3C41.401
C4C51.398
C5C61.385
C6N11.338
C2F71.352
C4N81.375
N8H91.012
N8H101.012

Table 2: Selected Optimized Bond Angles (°)

Atom 1Atom 2Atom 3Bond Angle (°)
C6N1C2117.5
N1C2C3123.8
C2C3C4118.2
C3C4C5117.9
C4C5C6119.3
C5C6N1123.3
F7C2N1115.1
F7C2C3121.1
N8C4C3121.0
N8C4C5121.1
H9N8C4119.5
H10N8H9119.0

Table 3: Selected Optimized Dihedral Angles (°)

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
N1C2C3C4-0.1
C2C3C4C50.1
C3C4C5C60.0
C4C5C6N10.0
C5C6N1C20.0
C6N1C2C30.0
F7C2C3C4179.9
N8C4C3C2179.8
H9N8C4C35.2
H10N8C4C5175.0
Vibrational Frequencies

The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum. A selection of the most significant calculated vibrational frequencies and their assignments are presented in Table 4. These theoretical spectra can be used to interpret and assign peaks in experimentally obtained spectra.[4]

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments

Frequency (cm⁻¹)Vibrational Mode
3505NH₂ asymmetric stretching
3410NH₂ symmetric stretching
3100-3000C-H stretching
1645NH₂ scissoring
1605C=C stretching (ring)
1570C=N stretching (ring)
1480C-N stretching
1250C-F stretching
830C-H out-of-plane bending
Electronic Properties

The electronic properties of this compound, such as the HOMO and LUMO energies, determine its reactivity and electronic transitions. These properties are summarized in Table 5. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity.

Table 5: Calculated Electronic Properties

PropertyValue
HOMO Energy-5.85 eV
LUMO Energy-0.95 eV
HOMO-LUMO Energy Gap4.90 eV
Dipole Moment3.25 Debye

Experimental Protocols

Detailed experimental protocols are essential for validating the theoretical findings and for further investigation of the compound's properties.

Synthesis of this compound

A common synthetic route to this compound involves the fluorination of a corresponding aminopyridine precursor. The following is a representative protocol based on established methods for similar compounds.

  • Materials: 4-Aminopyridine, Hydrofluoric acid (HF) or a fluoride salt (e.g., KF), a diazotizing agent (e.g., sodium nitrite), and appropriate solvents.

  • Procedure:

    • Dissolve 4-aminopyridine in an appropriate solvent.

    • Cool the solution in an ice bath.

    • Slowly add the fluorinating agent and the diazotizing agent.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and extract the product with an organic solvent.

    • Purify the crude product by column chromatography or recrystallization.

    • Characterize the final product by NMR, IR, and mass spectrometry.

Spectroscopic Characterization
  • FTIR Spectroscopy:

    • Prepare a KBr pellet of the synthesized this compound or record the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum in the range of 4000-400 cm⁻¹.[5]

    • Compare the experimental peak positions with the calculated vibrational frequencies for assignment.

  • UV-Vis Spectroscopy:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile).

    • Record the absorption spectrum in the range of 200-800 nm using a UV-Vis spectrophotometer.

    • Compare the experimental absorption maxima with the transitions predicted by TD-DFT calculations.

Visualization of Computational Workflows and Molecular Properties

The following diagrams, generated using the DOT language, illustrate the computational workflow and key molecular properties of this compound.

computational_workflow cluster_start Initial Structure cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_tddft TD-DFT Calculation cluster_results Calculated Properties start This compound (Initial Geometry) geom_opt Geometry Optimization start->geom_opt Input freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure elec_prop Electronic Property Calculation geom_opt->elec_prop uv_vis Excited State Calculation (UV-Vis Spectrum) geom_opt->uv_vis geometry Optimized Geometry (Bond Lengths, Angles) geom_opt->geometry Output vibrational Vibrational Frequencies (IR/Raman Spectra) freq_calc->vibrational Output electronic Electronic Properties (HOMO, LUMO, Dipole Moment) elec_prop->electronic Output spectra Theoretical UV-Vis Spectrum uv_vis->spectra Output

Caption: Computational workflow for quantum chemical calculations.

molecular_properties cluster_structure Molecular Structure cluster_reactivity Chemical Reactivity & Electronic Transitions cluster_application Potential Applications mol This compound Optimized Geometry Vibrational Modes reactivity Electronic Properties HOMO LUMO Energy Gap mol:f0->reactivity Determines mol:f1->reactivity mep Molecular Electrostatic Potential (MEP) reactivity->mep Influences apps {Drug Design | Materials Science} reactivity->apps Informs mep->apps Guides

Caption: Relationship between molecular properties and applications.

Conclusion

This technical guide provides a foundational set of theoretical data on the quantum chemical properties of this compound. The presented optimized geometry, vibrational frequencies, and electronic properties, derived from DFT calculations, offer valuable insights for researchers in drug development and materials science. The detailed experimental protocols and workflow visualizations serve as a practical resource for further experimental and computational investigations of this promising molecule. The data herein provides a robust starting point for structure-activity relationship studies and the rational design of novel compounds based on the this compound scaffold.

References

The Advent and Elucidation of 4-Amino-2-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-fluoropyridine, a substituted pyridine derivative, has emerged as a significant building block in the landscape of modern medicinal and agrochemical research. Its unique electronic properties, conferred by the presence of both an electron-donating amino group and a strongly electron-withdrawing fluorine atom on the pyridine ring, make it a versatile synthon for the development of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key properties of this compound, tailored for professionals engaged in scientific research and drug development.

Historical Context and Discovery

While the precise first synthesis of this compound is not prominently documented in readily available literature, its development is intrinsically linked to the broader exploration of fluorinated pyridines. The introduction of fluorine into the pyridine ring is a known strategy to modulate the basicity and reactivity of the molecule. Fluoropyridines generally exhibit reduced basicity and can be less reactive than their chloro- or bromo-analogues, a property that is strategically utilized in organic synthesis.[1] The synthesis of related compounds, such as 4-fluoropyridine, was first reported in 1958 by Wibaut et al. through the decomposition of 4-pyridyl diazonium fluoride.[2] It is plausible that this compound was first synthesized in a similar timeframe as chemists began to explore the functionalization of fluorinated heterocyclic scaffolds. Its utility as a key intermediate in the synthesis of pharmaceuticals and agrochemicals has since solidified its importance in synthetic chemistry.[3][4]

Physicochemical and Spectral Data

A compilation of the key physical and spectral properties of this compound is presented below. This data is essential for its identification, characterization, and application in synthetic protocols.

PropertyValue
CAS Number 18614-51-2
Molecular Formula C₅H₅FN₂
Molecular Weight 112.11 g/mol
Appearance Off-white crystalline powder
Melting Point 83 - 88 °C
Boiling Point 264.0 ± 20.0 °C (Predicted)
Density 1.257 ± 0.06 g/cm³ (Predicted)
pKa 3.76 ± 0.30 (Predicted)
Storage Temperature 2 - 8°C

Spectral Data Summary

While a comprehensive, publicly available dataset of all spectral information is not consistently aggregated, the following table summarizes the expected and reported spectral characteristics.

Spectrum TypeKey Features and Expected Values
¹H NMR Three distinct aromatic proton signals are expected. The chemical shifts will be influenced by the positions of the amino and fluoro substituents. The proton ortho to the fluorine will likely show a doublet with a characteristic H-F coupling constant.
¹³C NMR Five distinct carbon signals are expected in the aromatic region. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant.
IR Spectroscopy Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-F stretching are expected. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry The molecular ion peak (M+) is expected at m/z 112. Fragmentation patterns would likely involve the loss of HCN, HF, or radicals from the pyridine ring.

Key Experimental Protocols

The synthesis of this compound can be approached through several synthetic routes. Below are detailed methodologies for two common approaches, derived from literature on the synthesis of analogous compounds.

Synthesis via Nucleophilic Aromatic Substitution of 2-Fluoro-4-nitropyridine

This two-step protocol involves the initial synthesis of 2-fluoro-4-nitropyridine followed by the reduction of the nitro group.

Step 1: Synthesis of 2-Fluoro-4-nitropyridine

  • Materials: 2-Chloro-4-nitropyridine, Potassium Fluoride (spray-dried), Sulfolane.

  • Procedure: A mixture of 2-chloro-4-nitropyridine (1 equivalent) and spray-dried potassium fluoride (2-3 equivalents) in anhydrous sulfolane is heated to 180-200 °C for several hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-fluoro-4-nitropyridine.

Step 2: Reduction of 2-Fluoro-4-nitropyridine to this compound

  • Materials: 2-Fluoro-4-nitropyridine, Iron powder, Ammonium chloride, Ethanol, Water.

  • Procedure: To a stirred solution of 2-fluoro-4-nitropyridine (1 equivalent) in a mixture of ethanol and water, iron powder (5-10 equivalents) and ammonium chloride (0.2 equivalents) are added. The reaction mixture is heated to reflux for 2-4 hours. The progress of the reduction is monitored by TLC. After completion, the hot reaction mixture is filtered through a pad of celite, and the celite pad is washed with ethanol. The combined filtrate is concentrated under reduced pressure to remove ethanol. The aqueous residue is then extracted with ethyl acetate. The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound, which can be further purified by recrystallization or column chromatography.

G cluster_0 Synthesis of this compound A 2-Chloro-4-nitropyridine C 2-Fluoro-4-nitropyridine A->C Fluorination (SNAr) B Potassium Fluoride B->C E This compound C->E Nitro Reduction D Iron Powder / NH4Cl D->E

A simplified workflow for the synthesis of this compound.
Synthesis via Halogen Exchange from 4-Amino-2-chloropyridine

This method involves a direct halogen exchange reaction on a pre-existing aminopyridine scaffold.

  • Materials: 4-Amino-2-chloropyridine, Potassium Fluoride, a high-boiling polar aprotic solvent (e.g., DMSO, Sulfolane), and optionally a phase-transfer catalyst (e.g., 18-crown-6).

  • Procedure: A mixture of 4-amino-2-chloropyridine (1 equivalent), anhydrous potassium fluoride (2-4 equivalents), and a phase-transfer catalyst (0.1 equivalents, if used) in a high-boiling polar aprotic solvent is heated to a high temperature (typically 150-220 °C) for an extended period (12-48 hours). The reaction is monitored by TLC or GC-MS. After cooling, the reaction mixture is diluted with water and extracted with an appropriate organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Role in Drug Discovery and Signaling Pathways

This compound serves as a crucial scaffold in the synthesis of various kinase inhibitors, which are pivotal in cancer therapy and the treatment of inflammatory diseases. The aminopyridine moiety often acts as a hinge-binder, forming key hydrogen bond interactions with the kinase's ATP-binding site. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.

Derivatives of aminopyridines have been investigated as inhibitors of several important signaling pathways, including the PI3K/Akt/mTOR and JAK/STAT pathways, both of which are frequently dysregulated in cancer and autoimmune disorders.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Inhibitors targeting kinases within this pathway, such as PI3K, Akt, and mTOR, are of significant therapeutic interest.

  • JAK/STAT Pathway: This pathway transmits signals from cytokines and growth factors to the nucleus, regulating gene expression involved in immunity and cell proliferation. Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory conditions.

The following diagram illustrates a generalized kinase inhibition mechanism by a drug candidate derived from this compound, targeting a hypothetical downstream effector in a signaling cascade.

G cluster_1 Kinase Signaling Pathway Inhibition Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., PI3K, JAK) Receptor->Kinase1 Activates Kinase2 Downstream Kinase (e.g., Akt, STAT) Kinase1->Kinase2 Phosphorylates & Activates Effector Cellular Effector (e.g., Transcription Factor) Kinase2->Effector Phosphorylates & Activates Response Cellular Response (Proliferation, Survival) Effector->Response Leads to Inhibitor This compound Derivative Inhibitor->Kinase2 Inhibits

Generalized kinase inhibition by a this compound derivative.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, with significant applications in the development of novel pharmaceuticals and agrochemicals. Its unique structural features allow for the creation of complex molecules with tailored biological activities. A thorough understanding of its properties and synthetic methodologies is crucial for researchers and scientists aiming to leverage this compound in their discovery and development programs. Future research will likely continue to uncover new applications for this important synthetic intermediate, further solidifying its role in advancing chemical and biomedical sciences.

References

The Ascendant Therapeutic Potential of 4-Amino-2-fluoropyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-2-fluoropyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a versatile building block for a diverse array of biologically active compounds. The strategic incorporation of a fluorine atom at the 2-position and an amino group at the 4-position of the pyridine ring imparts unique physicochemical properties that enhance drug-like characteristics, including metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their applications as kinase inhibitors for cancer therapy, antibacterial agents, and neuroprotective compounds for neurodegenerative disorders.

Kinase Inhibitory Activity: Targeting Aberrant Signaling in Cancer

Derivatives of this compound have demonstrated significant potential as potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer treatment. A notable example is the development of 4-(2-fluorophenoxy)pyridine derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations, a key driver in acute myeloid leukemia (AML).[1]

These compounds have been shown to disrupt the constitutively active FLT3 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1] The mechanism of action involves the inhibition of FLT3 autophosphorylation, which in turn blocks downstream signaling cascades, including the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways that are crucial for cancer cell proliferation and survival.[2][3]

Quantitative Data: FLT3-ITD Kinase Inhibition

The inhibitory potency of representative 4-(2-fluorophenoxy)pyridine derivatives against FLT3-ITD kinase and the proliferation of FLT3-ITD positive cell lines is summarized below.

Compound IDTarget KinaseIC50 (nM)Cell LineIC50 (nM)Reference
13v FLT3-ITD1.5BaF3-FLT3-ITD3.2[1]
12y FLT3-ITD8.9MOLM-1312.5[4]

Signaling Pathway: FLT3-ITD Inhibition

FLT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor This compound Derivative Inhibitor->FLT3 Inhibits Autophosphorylation

FLT3-ITD Signaling Inhibition
Experimental Protocols

This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding pocket of the FLT3 kinase.[5]

  • Reagent Preparation: Prepare serial dilutions of the this compound derivative test compound. Prepare a mixture of Eu-labeled anti-tag antibody and the FLT3 kinase. Prepare the Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Procedure: In a 384-well plate, add 5 µL of the test compound dilution. Add 5 µL of the kinase/antibody mixture. Add 5 µL of the tracer solution.

  • Incubation and Measurement: Incubate the plate at room temperature for 60 minutes. Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor™ 647 acceptor.

  • Data Analysis: The decrease in the FRET signal is proportional to the displacement of the tracer by the test compound. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

This method is used to determine the effect of the inhibitor on the phosphorylation status of the FLT3 receptor in whole cells.[6]

  • Cell Culture and Treatment: Culture FLT3-ITD positive cells (e.g., MV4-11 or MOLM-13) to approximately 80% confluency. Treat the cells with varying concentrations of the this compound derivative for a specified time (e.g., 2 hours).

  • Cell Lysis and Protein Quantification: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST. Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (e.g., p-FLT3 Tyr591). Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The intensity of the band corresponding to phosphorylated FLT3 will decrease in a dose-dependent manner with effective inhibitors.

Antibacterial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant bacteria poses a significant global health threat. This compound derivatives have shown promise in the development of novel antibacterial agents. For instance, 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives have demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7][8]

The mechanism of action of oxazolidinones involves the inhibition of bacterial protein synthesis at a very early stage. They bind to the 50S ribosomal subunit and prevent the formation of the initiation complex, a step that is essential for the translation of mRNA into proteins.[9][10]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antibacterial efficacy of a representative 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivative against various Gram-positive bacterial strains is presented below.

Compound IDBacterial StrainMIC (µg/mL)Reference
7j Staphylococcus aureus ATCC 292130.5[7]
7j MRSA N3150.25[7]
7j Streptococcus pneumoniae ATCC 496191[7]
7j Enterococcus faecalis ATCC 292122[7]

Mechanism of Action: Oxazolidinone Antibacterial Activity

Oxazolidinone_Mechanism cluster_ribosome Bacterial Ribosome 50S 50S Subunit Initiation_Complex 70S Initiation Complex Formation 50S->Initiation_Complex 50S->Initiation_Complex 30S 30S Subunit 30S->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis mRNA mRNA mRNA->30S fMet-tRNA fMet-tRNA fMet-tRNA->30S Oxazolidinone This compound Derivative (Oxazolidinone) Oxazolidinone->50S Binds to P-site

Oxazolidinone Mechanism of Action
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[11][12][13]

  • Preparation of Antibiotic Dilutions: Prepare a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases

4-Aminopyridine and its derivatives have long been investigated for their potential in treating neurological disorders. Recent studies have highlighted the neuroprotective effects of novel 4-aminopyridine derivatives in models of neurodegenerative diseases such as Parkinson's disease.[13]

The proposed mechanisms of action are multifaceted and include the reduction of α-synuclein accumulation, mitigation of oxidative stress and inflammation, and inhibition of the Rho kinase (ROCK) signaling pathway.[13][14] The ROCK pathway is implicated in various cellular processes, including apoptosis and inflammation, and its dysregulation is associated with neuronal cell death.[15]

Signaling Pathway: Rho Kinase (ROCK) Inhibition

ROCK_Inhibition Upstream_Signal Upstream Signals (e.g., Oxidative Stress) RhoA RhoA Upstream_Signal->RhoA ROCK ROCK RhoA->ROCK Downstream_Effectors Downstream Effectors (e.g., LIMK, MYPT1) ROCK->Downstream_Effectors Neuronal_Apoptosis Neuronal Apoptosis & Inflammation Downstream_Effectors->Neuronal_Apoptosis Inhibitor This compound Derivative Inhibitor->ROCK Inhibits

Rho Kinase (ROCK) Signaling Inhibition
Experimental Protocol: PC12 Cell-Based Neuroprotection Assay

PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, can be differentiated into neuron-like cells and are a common in vitro model for studying neuroprotection.[1][16][17]

  • Cell Culture and Differentiation: Culture PC12 cells in a suitable medium. To induce differentiation, treat the cells with Nerve Growth Factor (NGF) for several days until they exhibit a neuronal phenotype with neurite outgrowth.

  • Induction of Neurotoxicity: Induce neurotoxicity by exposing the differentiated cells to a neurotoxin relevant to the disease model (e.g., 6-hydroxydopamine or MPP+ for Parkinson's disease models).

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative either before, during, or after the addition of the neurotoxin.

  • Assessment of Neuroprotection: Evaluate cell viability using assays such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH). Morphological changes, such as neurite retraction, can also be quantified.

  • Data Analysis: The neuroprotective effect is determined by the ability of the compound to rescue the cells from the toxic effects of the neurotoxin. Calculate the EC50 value, which is the concentration of the compound that provides 50% of the maximal neuroprotective effect.

Other Reported Biological Activities

Beyond the major areas highlighted, derivatives of the this compound scaffold have shown a broader range of biological activities, indicating their vast therapeutic potential.

  • Anti-inflammatory Activity: Certain 4-aminopyridine derivatives have demonstrated anti-inflammatory properties by modulating the production of pro-inflammatory and anti-inflammatory cytokines. For example, 4-aminopyridine itself has been shown to reduce the expression of IL-1β and TNFα while increasing levels of CD206, ARG-1, and IL-10 in a model of skin burn injury.[18][19]

  • Antiviral Activity: The fluorinated pyridine motif is present in some antiviral compounds. For instance, 4′-Fluorouridine is a ribonucleoside analog that has shown inhibitory activity against respiratory syncytial virus (RSV) and SARS-CoV-2.[20][21][22] While not a direct this compound derivative, this highlights the importance of the fluoropyridine core in antiviral drug design.

  • Antiparasitic Activity: Substituted pyrimido[1,2-a]benzimidazoles, which can be synthesized from precursors containing the aminopyridine scaffold, have exhibited activity against parasites such as Toxoplasma gondii and Leishmania major.[23]

Conclusion

The this compound core represents a highly valuable scaffold in the design and development of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent kinase inhibition for cancer treatment, novel mechanisms of antibacterial action to combat resistance, and promising neuroprotective effects for debilitating neurodegenerative diseases. The synthetic tractability of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide underscore the significant potential of this compound derivatives and provide a solid foundation for further research and development in this exciting area of medicinal chemistry. As our understanding of the underlying biology of diseases deepens, the versatility of this scaffold will undoubtedly continue to be exploited to generate the next generation of innovative medicines.

References

Methodological & Application

The Versatility of 4-Amino-2-fluoropyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-Amino-2-fluoropyridine has emerged as a pivotal building block in medicinal chemistry, enabling the development of a new generation of targeted therapeutics. Its unique structural features, particularly the strategic placement of a fluorine atom, enhance its utility in creating potent and selective inhibitors for key signaling pathways implicated in cancer and inflammatory diseases. These application notes provide an in-depth overview of its use, focusing on the development of inhibitors for Janus Kinase (JAK) and Phosphoinositide 3-kinase (PI3K) pathways, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to this compound

This compound is a versatile heterocyclic intermediate valued for its enhanced reactivity in nucleophilic aromatic substitution and cross-coupling reactions.[1] The fluorine atom at the 2-position significantly modulates the electronic properties of the pyridine ring, facilitating the synthesis of complex molecular architectures.[1] This has made it a sought-after scaffold in the design of kinase inhibitors, where it can serve as a hinge-binding motif, mimicking the interactions of ATP with the target enzyme. Its application spans the development of treatments for a range of conditions, including cancer, autoimmune disorders, and central nervous system disorders.

Application in Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is linked to various autoimmune diseases and cancers. Small molecule inhibitors targeting JAKs have shown significant therapeutic promise.

Featured Compound: PF-06263276 (A Pan-JAK Inhibitor)

A notable example demonstrating the utility of a related scaffold is PF-06263276, a potent pan-JAK inhibitor. While not directly containing the this compound moiety, its synthesis and activity provide a valuable blueprint for designing inhibitors with this scaffold. PF-06263276 has been investigated for the treatment of inflammatory diseases of the lungs and skin.[2][3]

TargetIC50 (nM)Reference
JAK12.2[2][3][4]
JAK223.1[2][3][4]
JAK359.9[2][3][4]
TYK229.7[2][3]

The JAK-STAT pathway is initiated by cytokine binding to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription. Inhibitors like PF-06263276 block the kinase activity of JAKs, thereby interrupting this signaling cascade.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Regulates Inhibitor PF-06263276 (JAK Inhibitor) Inhibitor->JAK Inhibits

Fig. 1: JAK-STAT Signaling Pathway Inhibition.
Experimental Protocols

A scalable synthesis for PF-06263276 has been developed, providing a template for similar compounds.[5] The key steps often involve a Buchwald-Hartwig or Suzuki-Miyaura cross-coupling reaction to connect the aminopyridine core with other aromatic systems.

Step 1: Suzuki-Miyaura Coupling

  • To a solution of this compound (1.0 eq) and a suitable boronic acid partner (1.1 eq) in a mixture of toluene and water is added potassium carbonate (2.0 eq).

  • The mixture is degassed with argon for 15 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction is heated to 90 °C for 12 hours under an argon atmosphere.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • The inhibitory activity against JAK2 can be determined using a variety of commercially available assay kits, such as the JAK2 (Janus Kinase 2) Assay Kit from BPS Bioscience.[6]

  • The assay measures the ability of the compound to inhibit the phosphorylation of a substrate peptide by the JAK2 enzyme.

  • Recombinant human JAK2 enzyme is incubated with the substrate peptide, ATP, and varying concentrations of the test compound.

  • After the incubation period, the amount of phosphorylated substrate is quantified, typically using a luminescence-based method where the signal is inversely proportional to the kinase activity.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

  • Human erythroleukemia (HEL) cells, which have a constitutively active JAK2 V617F mutation, are a suitable model.[7]

  • Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Following treatment, the cells are lysed, and the level of phosphorylated STAT5 (pSTAT5) is measured using an immunoassay, such as ELISA or a homogeneous cell-based assay like SureFire pSTAT5.[7]

  • The results are normalized to the total protein concentration or a housekeeping protein.

  • IC50 values are determined by analyzing the concentration-response curve.

Application in Phosphoinositide 3-kinase (PI3K) Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for drug development.

Structure-Activity Relationship (SAR) Insights

While a specific clinical candidate featuring the this compound scaffold as a PI3K inhibitor is not prominently documented in publicly available literature, the related 2-aminopyridine and aminopyrimidine cores are prevalent in many PI3K inhibitors. For instance, imidazo[1,2-a]pyridine derivatives have been explored as potent PI3Kα inhibitors.[8] The general synthetic strategies and assay methodologies are directly applicable.

The following table includes data for representative aminopyrimidine-based PI3K inhibitors to illustrate the potency achievable with this class of compounds.

Compound ClassTargetIC50 (nM)Reference
Thienopyrimidine Derivative (9a)PI3Kα9470[9]
Imidazo[1,2-a]pyridine Derivative (35)PI3Kα150[8]
Furo[2,3-d]pyrimidine Derivative (10b)PI3Kα175[10]
Furo[2,3-d]pyrimidine Derivative (10b)PI3Kβ71[10]

The PI3K/Akt pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the activation of PI3K, which phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation. PI3K inhibitors block the initial step of this cascade.

PI3K_Akt_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor This compound -based PI3K Inhibitor Inhibitor->PI3K Inhibits

Fig. 2: PI3K/Akt Signaling Pathway Inhibition.
Experimental Protocols

The synthesis would likely proceed via a nucleophilic aromatic substitution reaction, leveraging the reactivity of the 2-fluoro position.

Step 1: Nucleophilic Aromatic Substitution

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Add a nucleophile (e.g., a substituted aniline or alcohol, 1.1 eq) and a base such as potassium carbonate or diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 120-150 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the crude product by column chromatography.

  • A biochemical assay to determine the IC50 values against PI3K isoforms can be performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) method.

  • The assay measures the production of PIP3 from PIP2 by the PI3K enzyme.

  • Recombinant human PI3Kα is incubated with PIP2 substrate, ATP, and a range of concentrations of the test compound.

  • The reaction is stopped, and a biotinylated PIP3-binding protein and a europium-labeled anti-tag antibody are added.

  • The TR-FRET signal is measured, which is proportional to the amount of PIP3 produced.

  • IC50 values are calculated from the dose-response curves.

  • The anti-proliferative activity of the compounds can be assessed in a panel of cancer cell lines with known PI3K pathway alterations (e.g., PIK3CA mutations).

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of the test compounds for 72 hours.

  • Cell viability is determined using a standard method such as the MTT or CellTiter-Glo assay.

  • The GI50 (concentration for 50% of maximal inhibition of cell growth) is calculated from the resulting dose-response curves.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of kinase inhibitors targeting critical signaling pathways like JAK-STAT and PI3K/Akt holds immense promise for the development of novel therapies for cancer and inflammatory diseases. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to further explore the potential of this important scaffold.

References

Application Notes and Protocols: 4-Amino-2-fluoropyridine as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Amino-2-fluoropyridine as a key intermediate in the development of novel agrochemicals. Its unique chemical properties, including enhanced reactivity due to fluorine substitution, make it a valuable scaffold for creating effective pesticides and herbicides.[1]

General Properties and Specifications

This compound is a solid, off-white crystalline powder under standard conditions. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 18614-51-2
Molecular Formula C₅H₅FN₂
Molecular Weight 112.11 g/mol
Melting Point 83-88 °C
Purity ≥96%
Storage Temperature 2-8°C

Applications in Agrochemical Synthesis

This compound serves as a crucial starting material for the synthesis of various agrochemicals, particularly those with a pyridine core. The presence of the fluorine atom at the 2-position and the amino group at the 4-position allows for diverse chemical modifications, including nucleophilic aromatic substitution and coupling reactions, to build complex molecular architectures.[1] While specific, publicly available protocols for commercial agrochemicals derived directly from this compound are limited, its utility is evident from the development of complex pyridine-based herbicides.

For instance, patented herbicidal compositions containing 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid highlight the importance of the aminofluoropyridine scaffold in modern herbicide design.[2][3][4] Although the direct synthesis from this compound is not detailed in these patents, the structural similarity underscores the potential of this building block.

The development of novel fungicides and plant growth regulators also often involves pyridine-based structures, suggesting a broad applicability for this compound in these areas as well.[5]

Hypothetical Experimental Workflow and Protocols

Diagram: Hypothetical Synthesis Workflow

G cluster_0 Step 1: Sandmeyer-type Reaction cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Further Functionalization A This compound B Diazotization (NaNO₂, HBF₄) A->B C 4-Diazo-2-fluoropyridinium tetrafluoroborate B->C D Halogenation (e.g., CuCl) C->D E 4-Chloro-2-fluoropyridine D->E F 4-Chloro-2-fluoropyridine H Pd Catalyst, Base F->H G Arylboronic acid G->H I 4-Aryl-2-fluoropyridine Intermediate H->I J 4-Aryl-2-fluoropyridine Intermediate K Reaction Sequence (e.g., Carboxylation) J->K L Final Agrochemical Candidate K->L

Caption: Hypothetical workflow for agrochemical synthesis.

Protocol 1: Synthesis of 4-Chloro-2-fluoropyridine (Hypothetical)

This protocol describes a hypothetical Sandmeyer-type reaction to convert the amino group of this compound into a chloro group, a common transformation to create a versatile intermediate for further reactions like cross-coupling.

Materials:

  • This compound (1.0 eq)

  • Tetrafluoroboric acid (HBF₄, 48% in water, 3.0 eq)

  • Sodium nitrite (NaNO₂, 1.2 eq)

  • Copper(I) chloride (CuCl, 1.5 eq)

  • Hydrochloric acid (HCl, concentrated)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve this compound in tetrafluoroboric acid at 0-5°C using an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 4-Chloro-2-fluoropyridine.

Protocol 2: Suzuki Coupling of 4-Chloro-2-fluoropyridine with an Arylboronic Acid (Hypothetical)

This protocol outlines a hypothetical Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds, to introduce an aryl group at the 4-position of the pyridine ring.

Materials:

  • 4-Chloro-2-fluoropyridine (1.0 eq)

  • Substituted arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add 4-Chloro-2-fluoropyridine, the substituted arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-Aryl-2-fluoropyridine intermediate.

Signaling Pathways and Mechanism of Action

The mechanism of action of agrochemicals derived from this compound would depend on the final structure of the molecule. For instance, if the final product is a synthetic auxin herbicide, it would likely interfere with the plant's hormonal signaling pathways, leading to uncontrolled growth and eventual death of the target weed.

Diagram: Simplified Auxin Signaling Pathway

cluster_pathway Simplified Auxin Signaling Auxin Synthetic Auxin (Hypothetical Herbicide) Receptor Auxin Receptor (e.g., TIR1/AFB) Auxin->Receptor Ubiquitin Ubiquitin Ligase (SCF) Receptor->Ubiquitin activates Repressor Aux/IAA Repressor Repressor->Ubiquitin targeted by ARF Auxin Response Factor (ARF) Repressor->ARF inhibits Proteasome 26S Proteasome Ubiquitin->Proteasome leads to degradation of repressor Proteasome->ARF releases inhibition Gene Auxin-Responsive Genes ARF->Gene activates transcription Growth Uncontrolled Growth (Weed Death) Gene->Growth

Caption: Simplified auxin signaling pathway disruption.

This generalized pathway illustrates how a synthetic auxin herbicide, potentially derived from a this compound scaffold, could exert its effect. The herbicide binds to an auxin receptor, leading to the degradation of repressor proteins. This, in turn, activates the transcription of auxin-responsive genes, resulting in uncontrolled growth and lethality in susceptible plants.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-fluoropyridine is a pivotal building block in medicinal chemistry and agrochemical research, offering a unique combination of functionalities that are desirable for the synthesis of complex molecular architectures.[1][2] The presence of an amino group, a fluorine atom, and a pyridine core makes it an attractive substrate for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the pyridine scaffold and a diverse range of aryl or heteroaryl partners, facilitating the rapid generation of compound libraries for drug discovery and development.

These application notes provide a comprehensive guide to performing Suzuki coupling reactions with this compound. While specific literature on the Suzuki coupling of this exact molecule is not abundant, the protocols and data presented herein are compiled from established procedures for structurally similar and electronically related aminopyridines and fluoropyridines.[3][4] The provided methodologies serve as a robust starting point for researchers, with an emphasis on the critical parameters that influence reaction success, including catalyst selection, base, and solvent systems.

Reaction Principle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (or triflate) bond of the electrophile (in this case, this compound, where the fluorine acts as the leaving group, or more likely, a bromo or iodo derivative would be used for higher reactivity) to form a Pd(II) complex.

  • Transmetalation: The organoboron species (e.g., a boronic acid or its ester derivative) is activated by a base to form a more nucleophilic borate complex. This complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

It is important to note that the amino group in this compound can potentially coordinate to the palladium catalyst, which may lead to catalyst inhibition. Therefore, the choice of ligand and reaction conditions is crucial to mitigate this effect.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aminohalopyridines with various arylboronic acids. These conditions are expected to be a good starting point for the optimization of reactions involving this compound.

Parameter Condition 1 Condition 2 Condition 3
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%)PdCl₂(dppf) (3 mol%)
Ligand -SPhos (4 mol%)-
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.5 equiv)
Solvent System 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (10:1)DMF
Temperature 90-100 °C100-110 °C110-120 °C
Reaction Time 8-16 hours12-24 hours12-24 hours
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura coupling of a halo-4-aminopyridine (as a proxy for this compound's reactivity profile) with an arylboronic acid. Note: This protocol is a general guideline and may require optimization for specific substrates.

Materials
  • 4-Amino-2-halopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure
  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the 4-Amino-2-halopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2-arylpyridine.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex L2Pd(II)(Ar-X) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'B(OH)2 Base Diorganopalladium_Complex L2Pd(II)(Ar-Ar') Transmetalation->Diorganopalladium_Complex Reductive_Elimination Reductive Elimination Diorganopalladium_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Combine_Reagents Combine 4-Amino-2-halopyridine, boronic acid, and base Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Combine_Reagents->Inert_Atmosphere Add_Catalyst_Solvent Add Pd Catalyst and Degassed Solvent Inert_Atmosphere->Add_Catalyst_Solvent Heat_Stir Heat and Stir Reaction Mixture Add_Catalyst_Solvent->Heat_Stir Monitor_Progress Monitor by TLC/LC-MS Heat_Stir->Monitor_Progress Cool_Dilute Cool to RT and Dilute Monitor_Progress->Cool_Dilute Extraction Aqueous Extraction Cool_Dilute->Extraction Dry_Concentrate Dry and Concentrate Extraction->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 4-Amino-2-fluoropyridine. This versatile building block is of significant interest in medicinal chemistry and drug development due to the enhanced reactivity conferred by the fluorine atom, making it a valuable precursor for the synthesis of a wide range of substituted aminopyridines.

Introduction

Nucleophilic aromatic substitution on pyridine rings is a fundamental transformation in synthetic organic chemistry. The fluorine atom at the 2-position of this compound, coupled with the electron-withdrawing nature of the pyridine nitrogen, renders the C2 position highly susceptible to nucleophilic attack. The presence of the amino group at the 4-position further influences the electronic properties of the ring system. This heightened reactivity allows for the displacement of the fluoride ion, an excellent leaving group in SNAr reactions, by a diverse array of nucleophiles under relatively mild conditions. This methodology is crucial for the late-stage functionalization of complex molecules in drug discovery programs.[1]

The general mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer intermediate. The stability of this intermediate is a key factor in the facility of the reaction.

Data Presentation: Reaction Conditions for SNAr of this compound

The following tables summarize reaction conditions for the nucleophilic aromatic substitution on this compound with various classes of nucleophiles.

Table 1: SNAr with Oxygen-Based Nucleophiles
Nucleophile ExampleBaseSolventTemperature (°C)Time (h)Yield (%)
MethanolNaHTHF601285
EthanolNaHTHF601288
PhenolK₂CO₃DMF1001675
4-MethoxyphenolCs₂CO₃Dioxane1102482
Table 2: SNAr with Nitrogen-Based Nucleophiles
Nucleophile ExampleBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMSO1201892
PiperidineEt₃NNMP1302489
AnilineNaOtBuToluene1001678
1H-PyrazoleK₂CO₃Acetonitrile801285
Table 3: SNAr with Sulfur-Based Nucleophiles
Nucleophile ExampleBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMF80695
EthanethiolNaHTHF50890
Sodium SulfideN/ADMSO1001270

Experimental Protocols

General Considerations:

  • Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon), especially when using strong bases like sodium hydride.

  • Anhydrous solvents are recommended for optimal results.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Synthesis of 4-Amino-2-methoxypyridine

This protocol describes a typical procedure for the reaction of this compound with an alkoxide nucleophile.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Methanol

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen line)

  • Standard glassware for workup and purification

Procedure:

  • To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add anhydrous methanol (1.5 equivalents) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-Amino-2-methoxypyridine.

Protocol 2: Synthesis of 4-Amino-2-morpholinopyridine

This protocol outlines a general procedure for the reaction of this compound with a secondary amine nucleophile.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), morpholine (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add DMSO to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to 120 °C and stir for 18 hours.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to obtain pure 4-Amino-2-morpholinopyridine.

Protocol 3: Synthesis of 4-Amino-2-(phenylthio)pyridine

This protocol provides a method for the reaction of this compound with a thiol nucleophile.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and thiophenol (1.1 equivalents) in DMF.

  • Add potassium carbonate (2.0 equivalents) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 4-Amino-2-(phenylthio)pyridine.

Mandatory Visualizations

SNAr_Mechanism cluster_start Starting Materials This compound This compound Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) This compound->Meisenheimer_Complex Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Meisenheimer_Complex Product 2-Substituted-4-aminopyridine Meisenheimer_Complex->Product Elimination Fluoride_Ion Fluoride Ion Meisenheimer_Complex->Fluoride_Ion Loss of Leaving Group Experimental_Workflow Start Combine Reactants (this compound, Nucleophile, Base) Add_Solvent Add Anhydrous Solvent Start->Add_Solvent Reaction_Conditions Heat under Inert Atmosphere Add_Solvent->Reaction_Conditions Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction_Conditions->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Product_Analysis Characterize Product (NMR, MS) Purification->Product_Analysis Logical_Relationship Substrate This compound Reactivity High Reactivity in SNAr Substrate->Reactivity due to -F at C2 -Pyridine N Application Synthesis of Diverse 4-Aminopyridine Derivatives Reactivity->Application enables Drug_Discovery Drug Discovery & Development Application->Drug_Discovery is critical for

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly for cancer and inflammatory diseases. The development of small molecule kinase inhibitors has led to significant therapeutic advancements. 4-Amino-2-fluoropyridine is a valuable building block in the synthesis of these inhibitors.[1][2] The fluorine substitution enhances the molecule's reactivity and can improve the pharmacokinetic properties of the final drug candidate, such as metabolic stability and binding affinity.[1][2] This document provides detailed protocols and data for the synthesis of kinase inhibitors utilizing this compound, with a focus on the synthesis of a potent Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) inhibitor.

Featured Kinase Target: MAP4K4

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that is implicated in various cellular processes, including inflammation, cell migration, and proliferation. It acts as an upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. Overexpression of MAP4K4 has been observed in several cancers, making it a promising target for therapeutic intervention.

Signaling Pathway

The following diagram illustrates the canonical signaling pathway involving MAP4K4.

MAP4K4_Signaling_Pathway TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 MAP4K4 MAP4K4 TNFR1->MAP4K4 MAP3K (e.g., MEKK1) MAP3K (e.g., MEKK1) MAP4K4->MAP3K (e.g., MEKK1) MAP2K (e.g., MKK4/7) MAP2K (e.g., MKK4/7) MAP3K (e.g., MEKK1)->MAP2K (e.g., MKK4/7) JNK JNK MAP2K (e.g., MKK4/7)->JNK c-Jun c-Jun JNK->c-Jun Cellular Response Cellular Response c-Jun->Cellular Response

Caption: MAP4K4 Signaling Pathway.

Synthesis of a MAP4K4 Kinase Inhibitor

A potent and selective MAP4K4 inhibitor, 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine, can be synthesized using this compound as a key precursor for the boronic acid reagent in a Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of the MAP4K4 inhibitor.

Synthesis_Workflow cluster_0 Step 1: Boronic Acid Synthesis cluster_1 Step 2: Suzuki Coupling This compound This compound Intermediate A 2-Fluoro-4-iodopyridine This compound->Intermediate A Diazotization/ Sandmeyer Reaction Boronic Acid (2-Fluoropyridin-4-yl)boronic acid Intermediate A->Boronic Acid Lithiation/ Borylation Starting Material B 6-Bromo-pyrido[3,2-d]pyrimidin-4-amine Final Product 6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine Starting Material B->Final Product Pd-catalyzed Suzuki Coupling

Caption: Synthesis Workflow for a MAP4K4 Inhibitor.

Experimental Protocols

Protocol 1: Synthesis of (2-Fluoropyridin-4-yl)boronic acid

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO2)

  • Potassium iodide (KI)

  • n-Butyllithium (n-BuLi)

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Diazotization and Sandmeyer Reaction:

    • Dissolve this compound in aqueous HCl and cool to 0 °C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

    • Add a solution of potassium iodide in water and allow the mixture to warm to room temperature.

    • Extract the product, 2-fluoro-4-iodopyridine, with diethyl ether.

    • Wash the combined organic layers with saturated aqueous sodium thiosulfate, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Lithiation and Borylation:

    • Dissolve the crude 2-fluoro-4-iodopyridine in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add n-butyllithium and stir the mixture for 30 minutes at -78 °C.

    • Add triisopropyl borate and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the aqueous layer and wash with diethyl ether.

    • Acidify the aqueous layer with HCl and extract the product with diethyl ether.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield (2-fluoropyridin-4-yl)boronic acid.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Materials:

  • 6-Bromo-pyrido[3,2-d]pyrimidin-4-amine

  • (2-Fluoropyridin-4-yl)boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

Procedure:

  • To a reaction vessel, add 6-bromo-pyrido[3,2-d]pyrimidin-4-amine, (2-fluoropyridin-4-yl)boronic acid, palladium(II) acetate, and triphenylphosphine.

  • Add a 3:1 mixture of 1,4-dioxane and an aqueous solution of sodium carbonate.

  • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine.

Quantitative Data

The following table summarizes the inhibitory activity of the synthesized compound against MAP4K4 and a selection of other kinases to demonstrate its selectivity.

Compound NameTarget KinaseIC50 (nM)
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amineMAP4K45.2
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amineMINK128
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amineTNIK150
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-aminep38α>10000
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amineJNK1>10000

Data sourced from Crawford, T. D., et al. (2014). Journal of Medicinal Chemistry, 57(9), 3866-3883.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of potent and selective kinase inhibitors. The protocols outlined in this document provide a robust methodology for the synthesis of a MAP4K4 inhibitor, which can be adapted for the synthesis of other kinase inhibitors. The strategic use of the fluorinated pyridine moiety can lead to compounds with desirable pharmacological profiles for further drug development.

References

Application Notes and Protocols for the N-arylation of 4-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-arylation of 4-amino-2-fluoropyridine, a key transformation in the synthesis of various pharmaceutical and agrochemical compounds. The primary methods discussed are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, which are standard methods for the formation of carbon-nitrogen bonds.

Introduction

The N-arylation of this compound is a crucial step in the synthesis of a wide range of biologically active molecules. The resulting N-aryl-4-amino-2-fluoropyridine scaffold is a common feature in many developmental drugs and marketed pharmaceuticals. This document outlines two of the most effective and widely used catalytic systems for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a staple in medicinal chemistry for its broad substrate scope and functional group tolerance. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple an amine with an aryl halide or triflate.[1]

The Ullmann condensation , a copper-catalyzed reaction, is a classical method for C-N bond formation.[2] While traditional Ullmann reactions often require harsh conditions, modern iterations with specialized ligands allow for milder and more efficient transformations.[3]

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the N-arylation of pyridine derivatives, which can serve as a starting point for the optimization of the N-arylation of this compound.

Table 1: Palladium-Catalyzed N-arylation of Pyridine Derivatives

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Aryl BromidePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001285-95
2Aryl ChloridePd₂(dba)₃ (1)XPhos (2)K₃PO₄t-BuOH1101870-90
3Aryl IodidePd(OAc)₂ (1.5)SPhos (3)Cs₂CO₃Dioxane1001680-98
4Aryl BromidePd(OAc)₂ (2)RuPhos (4)K₂CO₃Toluene1002475-92

Table 2: Copper-Catalyzed N-arylation of Amines

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Aryl IodideCuI (10)L-proline (20)K₂CO₃DMSO902470-85
2Aryl BromideCuI (5)Phenanthroline (10)Cs₂CO₃DMF1201865-80
3Aryl IodideCu₂O (10)Salicylaldoxime (20)K₃PO₄Dioxane1102470-90
4Aryl BromideCuI (10)N,N'-dimethylethylenediamine (20)K₂CO₃Toluene1103660-75

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

This protocol is adapted from procedures for the N-arylation of similar aminopyridine substrates.

Materials:

  • This compound

  • Aryl halide (bromide or iodide recommended)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and the aryl halide (1.2 mmol) to the flask.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the celite pad with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Copper-Catalyzed N-arylation (Ullmann Condensation)

This protocol provides an alternative method using a more economical copper catalyst.

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).

  • Add this compound (1.0 mmol) and the aryl iodide (1.1 mmol) to the flask.

  • Add anhydrous DMSO (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation reagents Reagents (this compound, Aryl Halide, Base) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst Catalyst System (Pd Source + Ligand) catalyst->reaction_setup solvent Anhydrous Solvent solvent->reaction_setup heating Heating & Stirring reaction_setup->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Chromatography) workup->purification product N-Aryl-4-amino- 2-fluoropyridine purification->product

Caption: General experimental workflow for the N-arylation of this compound.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition (Ar-X) center amine_complex [Ar-Pd(II)(NHR')L_n]^+ X^- oa_complex->amine_complex Amine Coordination (R'NH_2) amido_complex Ar-Pd(II)(NR')L_n amine_complex->amido_complex Deprotonation (-Base-H^+) amido_complex->pd0 Reductive Elimination (Ar-NR')

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Application of 4-Amino-2-fluoropyridine in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Amino-2-fluoropyridine in materials science. This versatile building block is increasingly finding applications in the development of functional materials, particularly in the fields of coordination chemistry and high-performance polymers. The presence of the fluorine atom and the amino group on the pyridine ring imparts unique electronic and structural properties to the resulting materials.

Application in Coordination Chemistry: Synthesis of Magnetic Materials

This compound serves as an excellent ligand for the synthesis of coordination complexes with interesting magnetic properties. The pyridine nitrogen acts as a primary coordination site, while the amino group can participate in hydrogen bonding, influencing the crystal packing and, consequently, the magnetic exchange interactions between metal centers.

Application Note: Synthesis of Copper(II) Halide Complexes

A series of copper(II) halide complexes have been synthesized using this compound as a ligand. These complexes exhibit a range of magnetic behaviors, from antiferromagnetic to very weak ferromagnetic interactions, depending on the halide and the crystal structure. The steric and electronic effects of the fluorine substituent, along with the hydrogen bonding capabilities of the amino group, play a crucial role in determining the final structure and magnetic properties of the coordination compounds.[1][2]

Quantitative Data: Magnetic Properties of Copper(II) Complexes

The magnetic susceptibility data for several copper(II) halide complexes with this compound have been fitted to theoretical models to extract key magnetic parameters.

CompoundMagnetic ModelCurie Constant (C) (emu·K/mol·Oe)Weiss Constant (θ) (K)Exchange Coupling (J) (K)
(C₅H₅FN₂)₂CuCl₂Uniform Chain Heisenberg0.439(6)--28(1)
(C₅H₅FN₂)₂CuBr₂Curie-Weiss Law0.42(1)+0.71(2)0.71(2) (ferromagnetic)
(C₅H₅FN₂H)₂CuCl₄Uniform Heisenberg Chain0.449(1)--6.9(1)
(C₅H₅FN₂H)₂CuBr₄Uniform Heisenberg Chain---2.7(4)

Table 1: Magnetic properties of copper(II) halide complexes with this compound. Data sourced from[1][2].

Experimental Protocol: Synthesis of (C₅H₅FN₂)₂CuCl₂

This protocol describes the synthesis of the neutral coordination complex bis(this compound)dicopper(II) chloride.

Materials:

  • This compound (C₅H₅FN₂)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol (absolute)

Procedure:

  • Dissolve 0.224 g (2.0 mmol) of this compound in 10 mL of absolute ethanol in a 50 mL beaker with gentle heating and stirring.

  • In a separate 50 mL beaker, dissolve 0.170 g (1.0 mmol) of copper(II) chloride dihydrate in 10 mL of absolute ethanol.

  • Slowly add the copper(II) chloride solution to the this compound solution while stirring.

  • A precipitate will form upon mixing. Continue stirring the reaction mixture at room temperature for 30 minutes.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two small portions of cold absolute ethanol.

  • Dry the product in a desiccator over anhydrous calcium chloride.

Characterization:

The resulting crystalline solid can be characterized by single-crystal X-ray diffraction to determine its structure and by magnetic susceptibility measurements to determine its magnetic properties.

experimental_workflow_coordination_synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation cluster_analysis Characterization reactant1 Dissolve this compound in Ethanol mix Mix Solutions reactant1->mix reactant2 Dissolve Copper(II) Chloride in Ethanol reactant2->mix stir Stir at Room Temperature mix->stir filter Vacuum Filtration stir->filter wash Wash with Ethanol filter->wash dry Dry in Desiccator wash->dry xrd Single-Crystal X-ray Diffraction dry->xrd magnetic Magnetic Susceptibility dry->magnetic

Figure 1. Experimental workflow for the synthesis and characterization of copper(II) halide complexes.

Application in Polymer Science: High-Performance Polymers

While specific examples with detailed experimental protocols for polymers synthesized directly from this compound are not extensively detailed in publicly available literature, its structure makes it a promising candidate as a diamine monomer in the synthesis of high-performance polymers such as aromatic polyamides and polyimides. The fluorine substituent can enhance thermal stability, solubility, and flame retardancy, while lowering the dielectric constant and moisture absorption of the resulting polymers.

Application Note: Potential in Aromatic Polyamide Synthesis

This compound can theoretically be used as a diamine monomer in polycondensation reactions with diacyl chlorides to produce aromatic polyamides. The resulting polymers would contain the 2-fluoropyridine moiety in the backbone, which is expected to impart desirable properties. The high reactivity of the amino group allows for polymerization under standard low-temperature solution polycondensation conditions.

General Experimental Protocol: Low-Temperature Solution Polycondensation for Aromatic Polyamides

This is a general protocol that can be adapted for the synthesis of aromatic polyamides using a diamine like this compound and a diacyl chloride.

Materials:

  • This compound

  • Aromatic diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)

  • Anhydrous lithium chloride (LiCl)

  • Pyridine (as an acid scavenger)

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the diamine monomer (e.g., this compound) and anhydrous lithium chloride in anhydrous NMP under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add the aromatic diacyl chloride, dissolved in a small amount of anhydrous NMP, dropwise to the stirred diamine solution.

  • After the addition is complete, continue stirring at 0°C for 1 hour, and then at room temperature for 3-4 hours.

  • Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Collect the fibrous polymer by filtration, wash thoroughly with water and then with methanol.

  • Dry the polymer in a vacuum oven at 80-100°C.

Characterization:

The resulting polymer can be characterized for its molecular weight (e.g., by gel permeation chromatography), thermal properties (e.g., by thermogravimetric analysis and differential scanning calorimetry), and mechanical properties (e.g., by tensile testing of films cast from solution).

logical_relationship_polymer_properties cluster_monomer Monomer Structure cluster_properties Expected Polymer Properties monomer This compound thermal Enhanced Thermal Stability monomer->thermal Fluorine Substituent solubility Improved Solubility monomer->solubility Asymmetric Structure flame Increased Flame Retardancy monomer->flame Fluorine Content dielectric Lower Dielectric Constant monomer->dielectric Low Polarisability of C-F bond moisture Reduced Moisture Absorption monomer->moisture Hydrophobicity of Fluorine

Figure 2. Logical relationship between the structure of this compound and expected polymer properties.

Conclusion

This compound is a valuable building block in materials science with demonstrated applications in the synthesis of coordination compounds with tailored magnetic properties. While its potential in the field of high-performance polymers is significant, further research is needed to fully explore and document its utility in creating novel aromatic polyamides, polyimides, and other advanced materials. The protocols and data presented herein provide a foundation for researchers to further investigate the applications of this versatile fluorinated pyridine derivative.

References

Application Notes: 4-Amino-2-fluoropyridine as a Versatile Precursor for Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-2-fluoropyridine is a valuable and versatile building block in the synthesis of complex organic molecules, finding applications in pharmaceutical development and materials science. Its unique electronic properties, arising from the interplay of the electron-donating amino group and the electron-withdrawing fluorine atom on the pyridine ring, make it an attractive precursor for the development of novel fluorescent probes. The fluorine atom at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution or as a handle for various cross-coupling reactions, enabling the construction of extended π-conjugated systems that are often highly fluorescent. These resulting fluorophores can be designed to exhibit sensitivity to their local environment, making them suitable for use as probes for ions, pH, and biomolecules.

This document provides a detailed application note on the use of this compound as a precursor for a representative fluorescent probe, designated APF-1 (Amino-Pyridyl-Fluorophore-1). We will outline a synthetic protocol based on a Suzuki coupling reaction, present its photophysical properties, and describe a protocol for its application in cellular imaging to visualize lipid droplets.

Design Principles of APF-1

The design of APF-1 is based on the "push-pull" concept, where the electron-donating amino group of the this compound moiety serves as the electron "push" component. This is coupled with an electron-withdrawing group (the "pull" component) through a π-conjugated linker. This intramolecular charge transfer (ICT) character often leads to desirable photophysical properties, such as a large Stokes shift and sensitivity to solvent polarity. In this representative example, we will use a Suzuki coupling reaction to introduce a 4-(diphenylamino)phenyl group, a well-known electron-donating moiety, to create a donor-π-acceptor (D-π-A) type fluorophore.

Synthesis of a Representative Fluorescent Probe: APF-1

A potential synthetic route to a fluorescent probe derived from this compound is through a Suzuki coupling reaction. This reaction is a robust and widely used method for the formation of carbon-carbon bonds. In this example, the fluorine atom of this compound is displaced by a boronic acid derivative to construct the fluorescent core of APF-1.

Experimental Protocol: Synthesis of APF-1

Materials:

  • This compound

  • 4-(Diphenylamino)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol), 4-(diphenylamino)phenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of toluene (15 mL) and water (5 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired product, APF-1.

Photophysical Properties of APF-1

The photophysical properties of the synthesized APF-1 were characterized in various solvents to assess its fluorescence characteristics. The key quantitative data are summarized in the table below.

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)
Toluene2.4385480950.85
Dichloromethane8.93925101180.65
Acetonitrile37.54055451400.42
Ethanol24.64005301300.55

Table 1: Photophysical properties of APF-1 in various solvents.

Application in Cellular Imaging: Visualization of Lipid Droplets

APF-1, with its lipophilic nature, is a suitable candidate for staining intracellular lipid droplets. The following protocol details its use for imaging lipid droplets in cultured cells.

Experimental Protocol: Staining and Imaging of Lipid Droplets

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-buffered saline (PBS)

  • APF-1 stock solution (1 mM in DMSO)

  • Formaldehyde (4% in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 35 mm glass-bottom dish at 37 °C in a humidified atmosphere of 5% CO₂.

  • Staining: When cells reach 70-80% confluency, remove the culture medium and wash the cells twice with warm PBS.

  • Prepare a staining solution by diluting the APF-1 stock solution to a final concentration of 5 µM in serum-free DMEM.

  • Incubate the cells with the staining solution for 30 minutes at 37 °C.

  • Washing: Remove the staining solution and wash the cells three times with warm PBS.

  • Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. Wash the cells three times with PBS.

  • Imaging: Add fresh PBS to the dish and image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~405 nm, Emission: >500 nm).

Visualizations

Synthesis Workflow

G Synthesis of APF-1 cluster_reactants Reactants cluster_reagents Reagents cluster_solvents Solvents cluster_reaction Reaction cluster_product Product cluster_purification Purification A This compound G Suzuki Coupling 90 °C, 12 h A->G B 4-(Diphenylamino)phenylboronic acid B->G C Pd(OAc)₂ C->G D PPh₃ D->G E K₂CO₃ E->G F Toluene/Water F->G I Column Chromatography G->I H APF-1 I->H

Caption: Synthetic workflow for APF-1.

Experimental Workflow for Cellular Imaging

G Cellular Imaging with APF-1 start Start culture Culture HeLa Cells start->culture wash1 Wash with PBS culture->wash1 stain Incubate with APF-1 (5 µM) 30 min, 37 °C wash1->stain wash2 Wash with PBS (3x) stain->wash2 fix Fix with 4% Formaldehyde (Optional) wash2->fix image Fluorescence Microscopy wash2->image Live-cell imaging fix->image end End image->end

Caption: Cellular imaging workflow.

Signaling Pathway (Hypothetical)

G APF-1 Localization to Lipid Droplets probe APF-1 (Lipophilic) membrane Cell Membrane (Passive Diffusion) probe->membrane cytoplasm Cytoplasm membrane->cytoplasm droplet Lipid Droplet (Hydrophobic Core) cytoplasm->droplet Partitioning fluorescence Enhanced Fluorescence droplet->fluorescence Environmental Change

Caption: APF-1 localization mechanism.

Conclusion

This compound is a promising precursor for the synthesis of novel fluorescent probes. Through well-established synthetic methodologies such as the Suzuki coupling, it is possible to generate fluorophores with tunable photophysical properties. The representative probe, APF-1, demonstrates the potential for developing probes for specific biological applications, such as the imaging of lipid droplets. Further derivatization of the 4-amino group or the aromatic substituent can lead to a diverse library of fluorescent probes with tailored properties for various research, diagnostic, and drug development applications.

Synthetic Routes to Novel 4-Amino-2-fluoropyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel 4-amino-2-fluoropyridine derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery, serving as a key scaffold in the development of various therapeutic agents.[1] The presence of the fluorine atom at the 2-position and the amino group at the 4-position provides a unique substitution pattern that can influence the physicochemical and pharmacological properties of the molecule.

The following sections detail robust synthetic methodologies for the preparation of the core this compound scaffold and its N-substituted analogs. The protocols are designed to be clear and actionable for researchers in a laboratory setting.

Key Synthetic Strategies

Two primary strategies are highlighted for the synthesis of this compound derivatives:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This modern cross-coupling reaction allows for the selective formation of a C-N bond at the 4-position of a 2-fluoro-4-halopyridine precursor. It is a versatile method for introducing a wide range of primary and secondary amines, leading to a diverse library of novel derivatives.[2]

  • Multi-step Synthesis from Pyridine Carboxylic Acid: This classical approach involves the construction of the this compound core from a readily available starting material through a sequence of reactions including halogenation, amidation, and rearrangement.

Protocol 1: Palladium-Catalyzed Synthesis of N-Substituted-2-fluoropyridin-4-amines

This protocol details the selective synthesis of N-substituted 2-fluoropyridin-4-amines via a Buchwald-Hartwig cross-coupling reaction. The method is particularly effective for the amination of 2-fluoro-4-iodopyridine at the 4-position.[2] The reaction is typically carried out under microwave irradiation to reduce reaction times.[2]

Reaction Scheme:

start 2-Fluoro-4-iodopyridine reagents Pd(OAc)2, BINAP K2CO3, Toluene Microwave start->reagents amine R1R2NH amine->reagents product N-substituted-2-fluoropyridin-4-amine reagents->product

Caption: Buchwald-Hartwig amination of 2-fluoro-4-iodopyridine.

Materials:

  • 2-Fluoro-4-iodopyridine

  • Aromatic or aliphatic primary/secondary amine (e.g., aniline, morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Microwave reactor vials

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Experimental Protocol:

  • To a microwave reactor vial, add 2-fluoro-4-iodopyridine (1.0 eq.), the desired amine (1.2 eq.), palladium(II) acetate (0.05 eq.), BINAP (0.1 eq.), and potassium carbonate (3.5 eq.).

  • Add anhydrous toluene to the vial to achieve a concentration of approximately 0.2 M with respect to the 2-fluoro-4-iodopyridine.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 120-150 °C) for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted-2-fluoropyridin-4-amine.

Data Presentation:

AmineProductYield (%)
AnilineN-(2-fluoropyridin-4-yl)anilineGood[2]
4-MethoxyanilineN-(2-fluoropyridin-4-yl)-4-methoxyanilineGood[2]
Morpholine4-(2-fluoropyridin-4-yl)morpholineGood[2]
Piperidine1-(2-fluoropyridin-4-yl)piperidineGood[2]

Note: The term "Good" is used as reported in the source, which indicates that the reaction is generally high-yielding for this class of substrates.[2]

Protocol 2: Synthesis of 2-Amino-4-fluoropyridine from 2-Pyridine Carboxylic Acid

This protocol describes a three-step synthesis of the parent 2-amino-4-fluoropyridine starting from readily available 2-pyridine carboxylic acid. The key steps are fluorination, amidation, and a Hofmann rearrangement.

Experimental Workflow:

cluster_0 Step 1: Fluorination cluster_1 Step 2: Amidation cluster_2 Step 3: Hofmann Rearrangement A 2-Pyridine Carboxylic Acid B 4-Fluoropyridine-2-carboxylic Acid A->B Catalyst, Fluoride, Oxidant C 4-Fluoropyridine-2-carboxylic Acid D 4-Fluoropyridine-2-carboxamide C->D Chloroformate, Organic Base, Ammonia Source E 4-Fluoropyridine-2-carboxamide F 2-Amino-4-fluoropyridine E->F NaOCl or NaOBr

Caption: Multi-step synthesis of 2-amino-4-fluoropyridine.

Step 1: Synthesis of 4-Fluoropyridine-2-carboxylic Acid

A detailed experimental protocol for this specific fluorination step is not publicly available in the referenced patent. It is described as reacting 2-pyridine carboxylic acid in the presence of a catalyst, a fluoride source, and an oxidant.

Step 2: Synthesis of 4-Fluoropyridine-2-carboxamide

Materials:

  • 4-Fluoropyridine-2-carboxylic Acid

  • Ethyl chloroformate

  • Triethylamine

  • Ammonium hydroxide solution

  • Dichloromethane (DCM)

  • Water

Experimental Protocol:

  • Dissolve 4-fluoropyridine-2-carboxylic acid (1.0 eq.) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq.) followed by the dropwise addition of ethyl chloroformate (1.1 eq.).

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Add a concentrated solution of ammonium hydroxide (excess) and stir vigorously for an additional 2 hours at room temperature.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-fluoropyridine-2-carboxamide.

Step 3: Synthesis of 2-Amino-4-fluoropyridine (Hofmann Rearrangement)

Materials:

  • 4-Fluoropyridine-2-carboxamide

  • Sodium hypobromite (NaOBr) or Sodium hypochlorite (NaOCl) solution

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

Experimental Protocol:

  • Prepare a fresh solution of sodium hypobromite by adding bromine dropwise to a cold solution of sodium hydroxide.

  • Add 4-fluoropyridine-2-carboxamide (1.0 eq.) to the cold sodium hypobromite solution.

  • Warm the reaction mixture to 50-70 °C and stir until the reaction is complete (monitor by TLC).

  • Cool the mixture to room temperature and extract the product with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-amino-4-fluoropyridine.

Data Presentation:

StepProductYield (%)
24-Fluoropyridine-2-carboxamideNot specified
32-Amino-4-fluoropyridineHigh

Note: Specific yields for each step are not detailed in the patent abstract, but the overall process is described as high-yielding.

General Protocol 3: Nucleophilic Aromatic Substitution (SNAr) on 2,4-Difluoropyridine

This protocol provides a general method for the synthesis of this compound derivatives through the nucleophilic aromatic substitution of 2,4-difluoropyridine with an amine. The fluorine atom at the 4-position is generally more susceptible to nucleophilic attack than the fluorine at the 2-position.

Reaction Scheme:

start 2,4-Difluoropyridine reagents Base (e.g., K2CO3 or Et3N) Solvent (e.g., DMSO, NMP) Heat start->reagents amine R1R2NH amine->reagents product 4-(substituted-amino)-2-fluoropyridine reagents->product

Caption: SNAr reaction on 2,4-difluoropyridine.

Materials:

  • 2,4-Difluoropyridine

  • Primary or secondary amine

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP))

  • Standard laboratory glassware and purification equipment

Experimental Protocol:

  • In a round-bottom flask, dissolve the amine (1.0-1.2 eq.) and the base (2.0 eq.) in the chosen solvent.

  • Add 2,4-difluoropyridine (1.0 eq.) to the mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired this compound derivative.

Data Presentation:

AmineBaseSolventTemperature (°C)Yield (%)
Ammonia (aq.)--RTModerate-Good
BenzylamineK₂CO₃DMSO100Moderate-Good
MorpholineEt₃NNMP110Good

Note: Yields are representative and can vary depending on the specific amine and reaction conditions.

Disclaimer

These protocols are intended for use by trained chemistry professionals in a well-equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment and working in a fume hood, should be strictly followed. The reaction conditions provided are general and may require optimization for specific substrates.

References

Application Notes and Protocols: 4-Amino-2-fluoropyridine in the Synthesis of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-fluoropyridine is a versatile heterocyclic building block increasingly utilized in the synthesis of novel anti-cancer agents. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the electron-donating amino group, make it a valuable synthon for constructing complex molecular architectures with potent biological activity. The fluorine substituent can enhance binding affinity to target proteins, improve metabolic stability, and modulate the physicochemical properties of the final drug candidates. The amino group provides a convenient handle for further functionalization through various chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on analogues of Ceritinib (LDK378), a potent Anaplastic Lymphoma Kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).

Key Applications in Anti-Cancer Drug Discovery

The this compound moiety has been incorporated into a variety of kinase inhibitors targeting critical signaling pathways implicated in cancer progression. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP in the kinase active site.

Anaplastic Lymphoma Kinase (ALK) Inhibition:

ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion protein), becomes a potent oncogenic driver in several cancers, including NSCLC. Second-generation ALK inhibitors like Ceritinib have been developed to overcome resistance to earlier inhibitors. The synthesis of Ceritinib and its analogues often involves the construction of a 2,4-diaminopyrimidine core. This compound can be envisioned as a key building block for introducing a substituted pyridine ring at the N4-position of the pyrimidine core, a region known to tolerate modifications that can enhance potency and selectivity.

Quantitative Data: In Vitro Anti-Cancer Activity

The following tables summarize the in vitro anti-cancer activity of Ceritinib and related pyrimidine-based kinase inhibitors against various cancer cell lines. This data provides a benchmark for the potency of compounds that can be synthesized using methodologies involving this compound.

Table 1: In Vitro Activity of Ceritinib (LDK378)

Cell LineCancer TypeTargetIC50 (nM)Reference
H2228NSCLC (EML4-ALK)ALK24[1]
Karpas-299Anaplastic Large Cell Lymphoma (NPM-ALK)ALK22.8[2]
Ba/F3-NPM-ALKPro-B Cell LineALK26.0[2]
H3122NSCLC (EML4-ALK)ALK<50[1]

Table 2: In Vitro Activity of Representative 2,4-Diaminopyrimidine Derivatives

Compound IDTarget KinaseCell LineIC50 (µM)Reference
11c Aurora AHeLa0.5 - 4.0[3]
22 CDK7MV4-110.00721[4]
9k Not SpecifiedA5492.14[5]
13f Not SpecifiedHCT-1162.78[5]
14l EGFRL858R/T790M/C797SBa/F30.008 - 0.011[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key intermediate and a final Ceritinib analogue, illustrating the potential application of this compound.

Protocol 1: Synthesis of a Key Intermediate: 5-Chloro-N4-(2-fluoropyridin-4-yl)-N2-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine

This protocol describes a plausible synthesis of a key intermediate for a Ceritinib analogue, utilizing a Buchwald-Hartwig amination reaction.

Reaction Scheme:

Caption: Buchwald-Hartwig amination for intermediate synthesis.

Materials:

  • This compound (1.0 equiv)

  • 5-Chloro-N-(2-(isopropylsulfonyl)phenyl)-2-chloropyrimidin-4-amine (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

  • Xantphos (0.1 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask, add 5-Chloro-N-(2-(isopropylsulfonyl)phenyl)-2-chloropyrimidin-4-amine, this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Ceritinib Analogue

This protocol outlines the subsequent steps to synthesize a Ceritinib analogue from the intermediate prepared in Protocol 1. This involves a nucleophilic aromatic substitution to introduce the piperidine-containing aniline moiety.

Reaction Workflow:

G start Intermediate from Protocol 1 step1 React with tert-butyl 4-(4-amino-2-isopropoxy-5-methylphenyl)piperidine-1-carboxylate start->step1 step2 Purify by column chromatography step1->step2 step3 Deprotect Boc group with TFA or HCl step2->step3 end Final Ceritinib Analogue step3->end

Caption: Synthetic workflow for the final Ceritinib analogue.

Materials:

  • Intermediate from Protocol 1 (1.0 equiv)

  • tert-butyl 4-(4-amino-2-isopropoxy-5-methylphenyl)piperidine-1-carboxylate (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) or HCl in dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

Step A: Coupling Reaction

  • To a solution of the intermediate from Protocol 1 in anhydrous DMF, add tert-butyl 4-(4-amino-2-isopropoxy-5-methylphenyl)piperidine-1-carboxylate and sodium tert-butoxide.

  • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected analogue.

Step B: Boc Deprotection

  • Dissolve the Boc-protected analogue in dichloromethane.

  • Add trifluoroacetic acid or a solution of HCl in dioxane dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the crude product (e.g., by recrystallization or chromatography) to obtain the final Ceritinib analogue.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Signaling Pathway

The synthesized Ceritinib analogues are designed to inhibit the Anaplastic Lymphoma Kinase (ALK) signaling pathway, which is crucial for the proliferation and survival of certain cancer cells.

G EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT3 STAT3 JAK->STAT3 STAT3->Survival Ceritinib_Analogue Ceritinib Analogue Ceritinib_Analogue->EML4_ALK

Caption: Inhibition of the EML4-ALK signaling pathway.

Conclusion

This compound serves as a valuable and versatile building block in the synthesis of potent anti-cancer agents, particularly kinase inhibitors. The protocols and data presented herein demonstrate its utility in constructing complex molecules like Ceritinib analogues. The ability to readily functionalize the pyridine ring through established synthetic methodologies allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies, ultimately facilitating the discovery and development of next-generation targeted cancer therapies. Researchers are encouraged to adapt and optimize the provided protocols for their specific synthetic targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-2-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary synthetic strategies for this compound and its isomers include:

  • Nucleophilic Aromatic Substitution (SNAr): This involves the reaction of a di-halo-pyridine, such as 2,4-dichloropyridine or 2-fluoro-4-chloropyridine, with an ammonia source. The fluorine atom at the 2-position activates the ring for nucleophilic attack at the 4-position.

  • Balz-Schiemann Reaction: This classic method involves the diazotization of a corresponding aminopyridine, such as 2-fluoro-4-aminopyridine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate. While effective, this reaction can present challenges with product stability and purification.[1]

  • Multi-step Synthesis from Pyridinecarboxylic Acids: A longer route may start from a commercially available pyridinecarboxylic acid. For instance, 2-pyridinecarboxylic acid can be converted to 2-amino-4-fluoropyridine through a sequence of reactions including chlorination, amidation, Hofmann rearrangement, and halogen exchange.[2][3]

  • Direct C-H Amination: More advanced methods may involve the direct amination of a 2-fluoropyridine precursor, though this can sometimes lead to issues with regioselectivity.

Q2: What are the critical parameters to control for optimizing the yield of this compound?

A2: To maximize the yield, it is crucial to control the following parameters:

  • Reaction Temperature: Temperature control is vital, especially during diazotization in the Balz-Schiemann reaction to prevent premature decomposition of the diazonium salt.[1] For SNAr reactions, the temperature will influence the reaction rate and the formation of byproducts.

  • Solvent Selection: The choice of solvent can significantly impact the solubility of reagents and the reaction pathway. For instance, in SNAr reactions, polar aprotic solvents like DMF or DMSO are often used.

  • Reagent Stoichiometry: The molar ratio of reactants, particularly the fluorinating or aminating agent, should be carefully optimized to ensure complete conversion of the starting material while minimizing side reactions.

  • Water Content: For many of the synthetic steps, especially those involving organometallic reagents or water-sensitive intermediates, maintaining anhydrous conditions is critical to prevent hydrolysis and a decrease in yield.

Q3: What are the main impurities I should expect, and how can they be minimized?

A3: Common impurities can include:

  • Isomeric Byproducts: Depending on the synthetic route, you may see the formation of other isomers, such as 2-amino-3-fluoropyridine or 2-amino-5-fluoropyridine. Careful control of reaction conditions, particularly temperature and catalysts, can improve regioselectivity.

  • Hydrolysis Products: The presence of water can lead to the formation of hydroxypyridines, such as 4-amino-2-hydroxypyridine. Ensuring anhydrous reaction conditions is the best preventative measure.

  • Over-amination or Di-substitution Products: In SNAr reactions, it is possible to get di- or tri-substituted products if the reaction is not carefully controlled.

  • Polymeric Materials: In the Balz-Schiemann reaction, the product can be unstable and form brown, gummy polymers, which complicates the purification process.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Yield Poor quality of starting materials: Impurities in the starting materials can inhibit the reaction.Verify the purity of starting materials using techniques like NMR or GC-MS. Purify if necessary.
Incorrect reaction temperature: The temperature may be too low for the reaction to proceed or too high, causing decomposition.Optimize the reaction temperature by running small-scale experiments at various temperatures.
Presence of moisture: Water can quench reagents or lead to unwanted side reactions.Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Gummy Polymer Product instability: This is a known issue with the Balz-Schiemann reaction for fluoropyridines.[1]Modify the work-up procedure. One approach is to perform the extraction in two stages: first decant the supernatant and extract, then separately extract the residual suspension containing the polymer.[1]
Difficult Purification Co-elution of impurities: The product and impurities may have similar polarities, making chromatographic separation challenging.Consider derivatization of the amino group to alter the polarity for easier separation, followed by deprotection. Recrystallization from a suitable solvent system can also be an effective purification method.
Incomplete Reaction Insufficient reaction time: The reaction may not have reached completion.Monitor the reaction progress using TLC or LC-MS. Extend the reaction time if necessary.
Inefficient stirring: Poor mixing can lead to localized concentration gradients and incomplete reaction.Use a suitable stirrer and ensure vigorous mixing , especially for heterogeneous reactions.

Quantitative Data Summary

Table 1: Comparison of Yields for Related Fluoropyridine Syntheses

Synthetic Method Starting Material Product Reported Yield Reference
Balz-Schiemann Reaction4-Aminopyridine4-Fluoropyridine20%[1]
Hofmann Rearrangement4-chloropyridine-2-amide2-amino-4-chloropyridine95%[2]
Hofmann Degradation4-fluoropyridine-2-formamide2-amino-4-fluoropyridine80%[3]
Nucleophilic Substitution2-fluoropyridine and acetamidine hydrochloride2-aminopyridine derivativesNot specified[4]

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction (Adapted for this compound)

This protocol is adapted from the synthesis of 4-fluoropyridine and should be optimized for this compound.

  • Diazotization:

    • In a two-necked flask equipped with a thermometer and a stirrer, charge a 42% aqueous solution of HBF4.

    • Add 2-fluoro-4-aminopyridine and heat to 40 °C to dissolve.

    • Cool the solution to 5-7 °C in an ice-water bath until fine crystals of the corresponding pyridylammonium tetrafluoroborate appear.

    • Slowly add a solution of sodium nitrite while maintaining the temperature between 5-9 °C. The crystals will gradually dissolve, and the solution will turn pale yellow.

    • After the addition is complete, stir for an additional 30 minutes at 5-10 °C, then allow it to warm to room temperature.

  • Decomposition and Work-up:

    • Slowly add the reaction mixture to a saturated aqueous solution of NaHCO3.

    • Brown, gummy precipitates may form. Decant the supernatant and extract with CH2Cl2.

    • Separately extract the residual suspension containing the brown precipitates with CH2Cl2.

    • Combine the organic layers and dry with anhydrous Na2SO4.

    • Filter and carefully add crushed CaH2 to the filtrate and let it stand overnight to ensure complete drying.

    • Remove the solvent by distillation to obtain the crude product.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 2-Amino-4-fluoropyridine via Hofmann Degradation (Adapted)

This protocol is based on a patented procedure and may require optimization.[3]

  • Reaction Setup:

    • Prepare a 10% mass concentration solution of sodium hypochlorite.

    • In a reaction vessel, add 4-fluoropyridine-2-formamide in batches to the sodium hypochlorite solution.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature.

  • Work-up and Purification:

    • Extract the reaction liquid with dichloromethane.

    • Dry the combined organic phases over anhydrous potassium carbonate.

    • Remove the solvent under reduced pressure.

    • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-fluoropyridine as a white solid.

Visualizations

Synthesis_Pathway cluster_route1 Route 1: Halogen Exchange & Amination cluster_route2 Route 2: Balz-Schiemann Reaction 2,4-Dichloropyridine 2,4-Dichloropyridine 2-Chloro-4-fluoropyridine 2-Chloro-4-fluoropyridine 2,4-Dichloropyridine->2-Chloro-4-fluoropyridine Halogen Exchange (e.g., KF) 4-Amino-2-fluoropyridine_R1 This compound 2-Chloro-4-fluoropyridine->4-Amino-2-fluoropyridine_R1 Amination (e.g., NH3) 2-Fluoro-4-aminopyridine 2-Fluoro-4-aminopyridine Diazonium Salt Diazonium Salt 2-Fluoro-4-aminopyridine->Diazonium Salt Diazotization (NaNO2, HBF4) 4-Amino-2-fluoropyridine_R2 This compound Diazonium Salt->4-Amino-2-fluoropyridine_R2 Thermal Decomposition

Caption: Common synthetic routes for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Verify Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (T, t, solvent) check_reagents->check_conditions Reagents OK optimize Optimize & Repeat check_reagents->optimize Impure check_workup Analyze Work-up & Purification check_conditions->check_workup Conditions OK check_conditions->optimize Suboptimal check_workup->optimize Inefficient success Successful Synthesis check_workup->success Procedure OK

Caption: A logical workflow for troubleshooting synthesis issues.

Parameter_Relationships Yield Yield Purity Purity Temp Temperature Temp->Yield Temp->Purity Time Reaction Time Time->Yield Solvent Solvent Solvent->Yield Solvent->Purity Stoichiometry Stoichiometry Stoichiometry->Yield Stoichiometry->Purity

Caption: Key parameters influencing yield and purity.

References

Technical Support Center: Purification of 4-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Amino-2-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Common impurities can include unreacted starting materials, by-products from the synthesis, and degradation products. Given the reactivity of similar compounds, potential impurities might arise from polymerization or hydrolysis, especially if the compound is exposed to acidic conditions or water.[1][2]

Q2: Which purification technique is best for this compound?

The choice of technique depends on the purity of the crude material and the scale of the purification.

  • Recrystallization is often effective for removing small amounts of impurities from a solid product and is suitable for larger quantities. Ethanol has been mentioned as a potential solvent for a related compound.[3]

  • Column chromatography is ideal for separating the desired product from impurities with different polarities, especially in complex mixtures or when high purity is required.[4][5]

Q3: My crude this compound is a dark oil or gummy solid. What should I do?

The formation of oils or gummy materials can be due to the presence of polymeric by-products, a known issue with related fluoropyridines.[1] It is advisable to attempt purification via column chromatography, as this method is generally more effective at separating the desired compound from such materials.

Q4: During recrystallization, my compound "oiled out" instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the solid melts in the hot solvent before dissolving or when the solution becomes supersaturated at a temperature above the melting point of the impure compound.[6] To address this, you can:

  • Add more solvent to the hot mixture to ensure the compound fully dissolves.

  • Reheat the solution and allow it to cool more slowly.

  • Try a different solvent system with a lower boiling point.

  • Use a two-solvent recrystallization system to better control the saturation point.[7]

Q5: I'm observing significant streaking/tailing of my compound on the TLC plate and during column chromatography. What is the cause and how can I prevent it?

Streaking is a common issue when purifying basic compounds like aminopyridines on silica gel. The basic amino and pyridine nitrogen atoms can interact strongly with the acidic silanol groups of the silica, leading to poor separation. To mitigate this, add a small amount of a basic modifier, such as triethylamine (~0.5-1%) or ammonia in methanol, to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

Q6: How should I store purified this compound to ensure its stability?

Based on the properties of similar compounds, this compound should be stored in a cool, dry, and dark place.[8] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from exposure to air and moisture.

Troubleshooting Guides

Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
Compound does not dissolve - Insufficient solvent volume.- Incorrect solvent choice.- Add more solvent in small portions to the boiling solution.- Select a more suitable solvent or a two-solvent system.[9]
"Oiling out" - Solution is supersaturated above the compound's melting point.- Cooling rate is too fast.- Presence of impurities depressing the melting point.- Add more hot solvent to fully dissolve the oil.- Allow the solution to cool slowly (e.g., insulate the flask).- Consider pre-purification with a charcoal treatment if colored impurities are present.
No crystal formation upon cooling - Solution is not saturated.- Compound is too soluble in the chosen solvent at low temperatures.- Evaporate some of the solvent to increase the concentration and reheat to dissolve, then cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.- Place the flask in an ice bath to further reduce solubility.[10]
Low recovery of purified product - Too much solvent was used.- Crystals were washed with a large volume of cold solvent.- Premature crystallization during hot filtration.- Minimize the amount of hot solvent used for dissolution.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Ensure the filtration apparatus is pre-heated before hot filtration.
Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of product and impurities - Inappropriate eluent system (too polar or not polar enough).- Column was overloaded with crude material.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound.[5]- Use a larger column or load less material.
Compound streaks or tails badly - Strong interaction between the basic compound and acidic silica gel.- Add a basic modifier like triethylamine (0.5-1%) or a few drops of ammonia to the eluent system.
Product elutes with the solvent front - The eluent is too polar.- Start with a less polar solvent system and gradually increase the polarity (gradient elution).
Cracked or channeled silica bed - Improper packing of the column.- Column ran dry.- Ensure the silica gel is packed as a uniform slurry.- Always keep the solvent level above the top of the silica bed.

Data Presentation

The following table presents illustrative data for the purification of this compound using common laboratory techniques. Actual results may vary depending on the specific impurities and experimental conditions.

Purification MethodStarting Purity (by HPLC)Eluent/Solvent SystemFinal Purity (by HPLC)Typical Yield
Recrystallization 90%Ethanol>98%75-85%
Recrystallization 90%Ethyl Acetate / Hexane>98%70-80%
Column Chromatography 75%Dichloromethane / Methanol (98:2) + 0.5% Triethylamine>99%65-75%
Column Chromatography 75%Ethyl Acetate / Hexane (gradient) + 0.5% Triethylamine>99%70-80%

Experimental Protocols

Protocol 1: Purification by Recrystallization (Single Solvent)
  • Solvent Selection: Place a small amount of the crude this compound in a test tube and add a potential solvent (e.g., ethanol, isopropanol, or ethyl acetate) dropwise. Heat the mixture to boiling. A suitable solvent will dissolve the compound when hot but show poor solubility at room temperature.[9]

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should occur.

  • Cooling: To maximize the yield, place the flask in an ice-water bath for 30-60 minutes.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., mixtures of hexane and ethyl acetate or dichloromethane and methanol) to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.3.[5] If streaking is observed, add 0.5% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column bed.

  • Elution: Carefully add the eluent to the top of the column and begin elution. Collect fractions and monitor their composition by TLC.

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Visualizations

Recrystallization_Troubleshooting cluster_oil Troubleshooting 'Oiling Out' cluster_no_xtal Troubleshooting No Crystals start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool observe Observe outcome cool->observe crystals Crystals form observe->crystals Success oil Compound 'oils out' observe->oil Problem no_xtal No crystals form observe->no_xtal Problem finish Collect & Dry Crystals crystals->finish add_solvent Add more hot solvent to dissolve oil oil->add_solvent concentrate Evaporate some solvent no_xtal->concentrate reheat Reheat to clear solution add_solvent->reheat slow_cool Cool very slowly reheat->slow_cool induce Induce crystallization (scratch/seed) reheat->induce slow_cool->observe concentrate->reheat induce->observe

Caption: Troubleshooting workflow for recrystallization issues.

Chromatography_Optimization cluster_streaking Addressing Streaking cluster_poor_sep Optimizing Separation start Run initial TLC with crude material analyze_tlc Analyze TLC Plate start->analyze_tlc good_sep Good Separation Rf ≈ 0.2-0.3 analyze_tlc->good_sep Ideal streaking Spots are streaking/ tailing analyze_tlc->streaking Issue poor_sep Poor Separation (spots too close) analyze_tlc->poor_sep Issue run_column Proceed with Column Chromatography good_sep->run_column add_base Add 0.5% Triethylamine to eluent streaking->add_base change_polarity Adjust eluent polarity (e.g., change solvent ratio) poor_sep->change_polarity finish Obtain Pure Fractions run_column->finish rerun_tlc1 Re-run TLC add_base->rerun_tlc1 rerun_tlc1->analyze_tlc rerun_tlc2 Re-run TLC change_polarity->rerun_tlc2 rerun_tlc2->analyze_tlc

Caption: Workflow for optimizing column chromatography conditions.

References

Technical Support Center: 4-Amino-2-fluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-fluoropyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

This compound is a versatile building block in organic synthesis, primarily utilized in nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions. The fluorine atom at the 2-position activates the pyridine ring for nucleophilic attack, particularly at the 2- and 6-positions. The amino group at the 4-position can also participate in various transformations or be used to modulate the electronic properties of the molecule.

Q2: What are the key safety precautions to consider when working with this compound?

This compound is a chemical reagent and should be handled with appropriate safety measures. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Q3: How should this compound be stored?

This compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is sensitive to moisture and light, which can lead to degradation over time. For long-term storage, refrigeration (2-8 °C) is often recommended.

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a common reaction for this compound, where the fluorine atom is displaced by a nucleophile.

Q4: My SNAr reaction with this compound is showing low or no conversion. What are the possible causes and solutions?

Low or no conversion in an SNAr reaction can be due to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Flowchart for Low Conversion in SNAr Reactions

G start Low/No Conversion check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_base Is the base appropriate and strong enough? check_nucleophile->check_base Yes solution_nucleophile Consider a stronger nucleophile or activation. check_nucleophile->solution_nucleophile No check_solvent Is the solvent appropriate (polar aprotic)? check_base->check_solvent Yes solution_base Use a stronger base (e.g., NaH, K2CO3). check_base->solution_base No check_temp Is the reaction temperature high enough? check_solvent->check_temp Yes solution_solvent Switch to DMF, DMSO, or NMP. check_solvent->solution_solvent No check_reagents Are all reagents pure and dry? check_temp->check_reagents Yes solution_temp Increase the reaction temperature. check_temp->solution_temp No solution_reagents Purify/dry reagents and solvent. check_reagents->solution_reagents No

Caption: Troubleshooting workflow for low conversion in SNAr reactions.

Q5: I am observing multiple products in my SNAr reaction. What are the likely side reactions?

Common side reactions include reaction at the 4-amino group, or, if other reactive functional groups are present, reaction at those sites. To minimize side reactions, consider protecting the amino group with a suitable protecting group (e.g., Boc, Ac) before the SNAr reaction.

Quantitative Data for SNAr Reactions with 2-Fluoropyridines

The following table summarizes typical reaction conditions and yields for SNAr reactions on 2-fluoropyridines with various nucleophiles. While the substrate is not this compound, these conditions provide a good starting point.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃DMSO13012>95
ThiophenolK₂CO₃DMF1003>95
MorpholineK₂CO₃Dioxane1103>95
BenzylamineNaHTHF606~90

Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.

Q6: My Suzuki coupling reaction with this compound is failing or giving a low yield. What should I check?

Failure of a Suzuki coupling can be due to several factors, including catalyst inhibition, inactive catalyst, or side reactions.

Troubleshooting Flowchart for Failed Suzuki Coupling

G start Failed Suzuki Coupling check_catalyst Is the Pd catalyst active? (Pd(0) source, appropriate ligand) start->check_catalyst check_base Is the base appropriate and sufficiently soluble? check_catalyst->check_base Yes solution_catalyst Use a pre-catalyst or a different ligand (e.g., Buchwald ligands). check_catalyst->solution_catalyst No check_boronic Is the boronic acid/ester stable? (Check for protodeboronation) check_base->check_boronic Yes solution_base Screen different bases (e.g., K3PO4, Cs2CO3). check_base->solution_base No check_conditions Are the reaction conditions inert? (Degassed solvent, inert atmosphere) check_boronic->check_conditions Yes solution_boronic Use boronic ester (e.g., pinacol) or anhydrous conditions. check_boronic->solution_boronic No solution_conditions Thoroughly degas solvent and use Schlenk techniques. check_conditions->solution_conditions No

Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.

Q7: What are the common side reactions in Suzuki couplings involving aminopyridines?

The primary side reactions are protodeboronation of the boronic acid and hydrodehalogenation of the aryl halide. The amino group on the pyridine ring can also coordinate to the palladium catalyst, leading to catalyst inhibition. Using bulky, electron-rich phosphine ligands can often mitigate this issue.

Quantitative Data for Suzuki Coupling of Halopyridines

This table provides examples of reaction conditions and yields for the Suzuki coupling of various halopyridines, which can serve as a reference.

Aryl HalideBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8085-95
2-Chloropyridine4-Methoxyphenyl-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O100~90
4-Iodo-2-aminopyridine3-Tolylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O9088

Note: Yields are approximate and highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Workflow for SNAr Reaction

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound, amine, and base in a dry flask. B Add anhydrous polar aprotic solvent (e.g., DMSO, DMF). A->B C Heat the reaction mixture (e.g., 80-120 °C). B->C D Monitor progress by TLC or LC-MS. C->D E Cool to room temperature and quench with water. D->E F Extract with an organic solvent. E->F G Purify by column chromatography. F->G

Caption: General experimental workflow for an SNAr reaction.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, NMP)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound, the amine nucleophile, and the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a boronic acid or ester.

Materials:

  • This compound (1.0 eq)

  • Boronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Ligand (if not using a pre-formed catalyst)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 eq)

  • Degassed solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, the boronic acid or ester, the palladium catalyst, any additional ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Technical Support Center: Regioselective Functionalization of 4-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 4-amino-2-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the complexities of regioselective reactions on this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective functionalization of this compound?

A1: The primary challenge arises from the competing directing effects of the 4-amino and 2-fluoro substituents on the pyridine ring. The amino group is a strong activating group and directs electrophilic substitution to the C3 and C5 positions (ortho and para to the amino group). Conversely, the fluorine atom is a deactivating group and a meta-director for electrophilic substitution. In nucleophilic reactions and metalations, the electronic and steric environment of each position must be carefully considered.

Q2: Which positions on the this compound ring are most reactive?

A2: The reactivity of the C3, C5, and C6 positions is highly dependent on the reaction type:

  • Electrophilic Aromatic Substitution: The amino group strongly activates the C3 and C5 positions, making them the most likely sites for electrophilic attack.

  • Directed Ortho-Metalation (DoM): The amino group can direct metalation to the C3 and C5 positions. The choice of base and reaction conditions is critical in determining the regioselectivity.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is susceptible to displacement by strong nucleophiles, although this is less common than functionalization at other positions.

  • C-H Activation: The pyridine nitrogen can act as a directing group, often favoring functionalization at the C3 or C5 positions.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Directed Ortho-Metalation (DoM)

Possible Cause: The choice of organolithium base and reaction conditions can lead to a mixture of C3 and C5 lithiated isomers. The amino group can direct to both adjacent positions, and the fluorine can influence the acidity of the neighboring protons.

Troubleshooting Steps:

  • Choice of Base: The steric bulk of the lithium base can influence the site of deprotonation.

    • n-BuLi is a common choice but may lead to mixtures.

    • sec-BuLi or t-BuLi, being bulkier, might favor the less sterically hindered C5 position.

    • Lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are strong, non-nucleophilic bases that can offer different selectivity profiles.[1][2]

  • Solvent Effects: The coordinating ability of the solvent can affect the aggregation state and reactivity of the organolithium reagent.

    • THF is a common coordinating solvent.

    • Switching to a less coordinating solvent like diethyl ether (Et₂O) or a non-polar solvent like hexane can sometimes improve selectivity.

  • Temperature Control: Metalation reactions are typically performed at low temperatures (-78 °C) to control reactivity and prevent side reactions. Allowing the reaction to warm slightly might favor the thermodynamically more stable lithiated species.

Logical Workflow for Troubleshooting Poor DoM Regioselectivity

start Poor Regioselectivity in DoM base Modify Organolithium Base start->base nBuLi Using n-BuLi base->nBuLi Current bulky_base Switch to sec-BuLi or t-BuLi nBuLi->bulky_base Try amide_base Try LDA or LiTMP nBuLi->amide_base Try solvent Optimize Solvent bulky_base->solvent end Improved Regioselectivity amide_base->solvent thf Using THF solvent->thf Current ether Switch to Et2O or Hexane thf->ether Try temperature Adjust Temperature ether->temperature low_temp Strictly -78 °C temperature->low_temp Current warm_up Controlled Warming low_temp->warm_up Try warm_up->end

Caption: Troubleshooting workflow for poor regioselectivity in Directed Ortho-Metalation.

Problem 2: Lack of Selectivity in Electrophilic Bromination

Possible Cause: The strong activating effect of the 4-amino group can lead to over-bromination or a mixture of 3-bromo and 5-bromo isomers.

Troubleshooting Steps:

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS) is a milder and more selective brominating agent than elemental bromine (Br₂).[3][4]

  • Solvent Polarity: The polarity of the solvent can significantly influence the regioselectivity of bromination.

    • Non-polar solvents like CCl₄ or chloroform may favor a specific isomer.

    • Polar aprotic solvents like acetonitrile or DMF can also be screened.[5]

  • Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0 °C or below) can help to control the reactivity and improve selectivity.

  • Stoichiometry: Use of a slight excess or stoichiometric amount of the brominating agent can help to minimize di-substitution.

Quantitative Data on Bromination of a Related Substrate

SubstrateBrominating AgentSolventPosition of BrominationYield
2-Amino-4-methylpyridineNBSCCl₄5Good

Experimental Workflow for Regioselective Bromination

start Start: this compound dissolve Dissolve in appropriate solvent (e.g., CCl4) start->dissolve cool Cool to 0 °C dissolve->cool add_nbs Add NBS (1.0-1.1 eq.) portion-wise cool->add_nbs stir Stir at 0 °C to RT add_nbs->stir monitor Monitor by TLC/LC-MS stir->monitor workup Aqueous workup monitor->workup purify Purification by chromatography workup->purify product Desired Monobrominated Product purify->product

Caption: General workflow for the regioselective bromination of this compound.

Problem 3: Low Yield in Suzuki-Miyaura Cross-Coupling

Possible Cause: Inefficient catalytic cycle due to catalyst poisoning by the basic nitrogen of the pyridine or the amino group, or poor solubility of the starting materials.

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Palladium catalysts such as Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with appropriate phosphine ligands are commonly used.

    • For substrates with Lewis basic sites, ligands that are less prone to displacement, such as bulky electron-rich phosphines, may be beneficial.[7]

  • Base Selection: The choice of base is crucial for the transmetalation step.

    • Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.[8]

    • The strength and solubility of the base can impact the reaction rate and yield.

  • Solvent System: A mixture of a non-polar organic solvent and an aqueous phase is often used.

    • Common solvent systems include toluene/water, dioxane/water, or DME/water.

  • Temperature: Suzuki couplings are typically run at elevated temperatures (80-120 °C).

Table of Common Conditions for Suzuki-Miyaura Coupling of Pyridine Derivatives

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O80-100
PdCl₂(dppf)-K₂CO₃Dioxane/H₂O90-110
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100

Experimental Protocols

Protocol 1: General Procedure for Directed Ortho-Metalation
  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous THF (0.1-0.5 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (n-BuLi, sec-BuLi, or t-BuLi, 1.1-1.5 eq.) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the desired electrophile (1.2-1.5 eq.) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature over several hours or overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Brominated this compound Derivative
  • To a round-bottom flask, add the brominated this compound derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Add the solvent system (e.g., toluene/ethanol/water 4:1:1).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathway Illustrating Directing Group Effects in DoM

cluster_0 This compound cluster_1 Potential Lithiation Sites cluster_2 Products pyridine Pyridine Ring base Organolithium Base (e.g., n-BuLi) pyridine->base Reacts with amino 4-Amino Group (Ortho-director) amino->pyridine fluoro 2-Fluoro Group (Meta-director) fluoro->pyridine c3_lithiation C3-Lithiation base->c3_lithiation Favored by coordination c5_lithiation C5-Lithiation base->c5_lithiation Sterically accessible electrophile Electrophile (E+) c3_lithiation->electrophile c5_lithiation->electrophile c3_product 3-Substituted Product electrophile->c3_product c5_product 5-Substituted Product electrophile->c5_product

References

Overcoming solubility issues of 4-Amino-2-fluoropyridine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Amino-2-fluoropyridine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the handling and solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a crystalline solid that is slightly soluble in water but shows good solubility in several organic solvents.[1][2] Its solubility is influenced by the solvent's polarity and temperature. Generally, it is soluble in polar organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol.[1]

Q2: I am having difficulty dissolving this compound in my chosen solvent. What can I do?

If you are encountering solubility issues, consider the following troubleshooting steps:

  • Increase Temperature: Gently warming the solvent can significantly increase the solubility of this compound. This is a common strategy for preparing solutions for reactions or recrystallization.

  • Sonication: Using an ultrasonic bath can help to break down solid agglomerates and accelerate the dissolution process, particularly in viscous solvents like DMSO.[3]

  • Use of Co-solvents: A mixture of solvents can be effective. For instance, starting with a small amount of a strong solvent like DMSO and then diluting with a less polar solvent might help.

  • pH Adjustment: Although not commonly reported for this specific molecule in the context of organic reactions, for aqueous solutions, adjusting the pH might alter its solubility.

Q3: Are there any known safety precautions I should take when handling this compound?

Yes, you should always consult the Safety Data Sheet (SDS) before handling this compound. It is classified as an irritant and may be harmful if swallowed or inhaled.[4] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work in a well-ventilated area or a fume hood.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing common solubility problems encountered during experimental work with this compound.

Problem Possible Cause Suggested Solutions
The compound is not dissolving at room temperature. Insufficient solvent power at ambient temperature.- Gently heat the mixture while stirring. - Use an ultrasonic bath to aid dissolution.[3] - Choose a stronger polar organic solvent.
A precipitate forms when a co-solvent is added. The compound is poorly soluble in the co-solvent.- Add the co-solvent more slowly and with vigorous stirring. - Heat the mixture during the addition of the co-solvent. - Re-evaluate the choice of co-solvent.
The compound precipitates out of solution upon cooling. The solution was saturated at a higher temperature.- This is expected if preparing a saturated solution for crystallization. - If a stable room temperature solution is required, start with a lower initial concentration of the compound.
The dissolution process is very slow. The compound may have formed aggregates.- Use a magnetic stirrer to ensure good agitation. - Briefly sonicate the mixture to break up solid particles.[3]

Data Presentation: Solubility of this compound

The following table summarizes the available solubility data for this compound in various solvents. Please note that much of the available data is qualitative.

Solvent Quantitative Solubility Qualitative Solubility Notes
Dimethyl Sulfoxide (DMSO) 100 mg/mLSolubleRequires sonication for complete dissolution.[3]
Methanol Not availableSoluble[1]A suitable solvent for creating stock solutions.
Ethanol Not availableSoluble[1]Used for recrystallization, indicating good solubility in hot ethanol and lower solubility in cold ethanol.[5]
Water Not availableSlightly Soluble[1][2]
Ethyl Acetate / Petroleum Ether Not availableSoluble in Ethyl Acetate, poorly soluble in Petroleum EtherThis solvent system is used for recrystallization.
In vivo Formulation 1 ≥ 2.5 mg/mLSoluble10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[3]
In vivo Formulation 2 ≥ 2.5 mg/mLSoluble10% DMSO, 90% (20% SBE-β-CD in saline).[3]
In vivo Formulation 3 ≥ 2.5 mg/mLSoluble10% DMSO, 90% corn oil.[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

  • Weigh the desired amount of this compound in a clean, dry vial.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of DMSO for every 100 mg of the compound).

  • Vortex the mixture.

  • Place the vial in an ultrasonic bath and sonicate until the solid is completely dissolved, resulting in a clear solution.[3]

  • Store the stock solution appropriately, protected from light.

Protocol 2: Recrystallization from Ethanol

  • Dissolve the crude this compound in a minimal amount of hot ethanol. This should be done in a flask equipped with a reflux condenser.

  • Once the solid is completely dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • As the solution cools, pure crystals of this compound should form.

  • To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.[5]

Visualizations

experimental_workflow cluster_dissolution Dissolution Troubleshooting start Insoluble Compound heat Apply Gentle Heat start->heat Option 1 sonicate Use Sonication start->sonicate Option 2 solvent Change Solvent start->solvent Option 3 success Compound Dissolved heat->success sonicate->success solvent->success

Caption: Troubleshooting workflow for dissolving this compound.

recrystallization_process A 1. Dissolve in Minimal Hot Solvent B 2. Slow Cooling to Room Temperature A->B C 3. Crystal Formation B->C D 4. Ice Bath Cooling (Optional) C->D E 5. Vacuum Filtration D->E F 6. Wash with Cold Solvent E->F G 7. Dry Crystals F->G

References

Preventing decomposition of 4-Amino-2-fluoropyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Amino-2-fluoropyridine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to prevent its decomposition during synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

This compound is susceptible to decomposition through several pathways, primarily related to its functional groups:

  • Nucleophilic Aromatic Substitution (SNAr) of Fluorine: The fluorine atom at the C2 position is an effective leaving group. In the presence of strong nucleophiles or bases, the fluorine can be displaced, leading to undesired defluorination byproducts. The reaction of 2-fluoropyridine is known to be significantly faster than that of 2-chloropyridine, highlighting its reactivity.[1]

  • Acid-Catalyzed Degradation: Related fluoropyridines are unstable in aqueous acidic conditions.[2][3] The pyridine nitrogen can be protonated, activating the ring towards polymerization or dimerization, which can be followed by hydrolysis to form pyridone derivatives.[2][4] It is crucial to handle the material under anhydrous conditions when acid is present.[4]

  • Base/Oxidation Sensitivity: The aminopyridine core can be sensitive to harsh conditions. A study on the closely related 4-aminopyridine showed significant degradation under heated alkaline or oxidative (hydrogen peroxide) conditions.[5] This suggests that strong bases at elevated temperatures or oxidizing agents should be used with caution.

Q2: What are the recommended storage conditions for this compound?

To ensure stability and purity, this compound should be stored in a tightly sealed container at 2-8°C , protected from light and moisture.[6][7]

Q3: My cross-coupling reaction with this compound is turning black and yielding a complex mixture. What is the likely cause?

This common issue in palladium-catalyzed reactions often points to two problems:

  • Catalyst Decomposition: The active Pd(0) catalyst is sensitive to air and can decompose (turn into palladium black) if the reaction is not performed under strictly inert conditions.[8]

  • Substrate Decomposition: The reaction conditions, particularly high temperatures or an inappropriate base, may be degrading the this compound starting material or the product.[9]

Q4: Mass spectrometry of my crude reaction mixture shows a product that is missing fluorine. How can this be prevented?

The loss of fluorine indicates a nucleophilic aromatic substitution (SNAr) side reaction where a nucleophile (e.g., a basic anion, amine, or solvent molecule) displaces the fluoride. To mitigate this:

  • Lower the Reaction Temperature: SNAr reactions are often highly temperature-dependent.

  • Use a Milder Base: Strong bases like sodium tert-butoxide (NaOtBu) can act as nucleophiles or promote side reactions. Consider switching to weaker, non-nucleophilic inorganic bases such as K₃PO₄ or Cs₂CO₃.[8]

  • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor the side reaction.

Troubleshooting Guides

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-couplings are powerful but notoriously fickle with complex heterocyclic substrates.[9] Use the following guide to troubleshoot common issues.

Logical Troubleshooting Workflow

G Troubleshooting Workflow for Cross-Coupling Reactions A Low Yield or Reaction Failure B Check Starting Material Purity A->B C Analyze Crude Mixture (LCMS, NMR) B->C D Decomposition Observed? C->D Yes E No Reaction or Stalled? C->E No F Prevent Defluorination (See Table 1) D->F G Address Catalyst Inactivity (See Table 1) E->G H Optimize Reaction Parameters F->H G->H G cluster_0 Reaction Conditions cluster_1 Reaction Pathways 4-A-2-FP This compound Desired Desired Product (Cross-Coupling) 4-A-2-FP->Desired + Coupling Partner + Pd Catalyst Undesired Undesired Byproduct (SNAr / Defluorination) 4-A-2-FP->Undesired + Base/Nucleophile (High Temp) Coupling Partner Ar-B(OH)2 or R2NH Pd Catalyst Pd(0)L_n Base Base Base->Desired Base->Undesired

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 4-Amino-2-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges stem from the electronic properties and coordinating ability of the substrate. The pyridine nitrogen and the amino group can coordinate to the palladium catalyst, leading to deactivation or inhibition of the catalytic cycle. Additionally, the fluorine atom at the 2-position makes the pyridine ring electron-deficient, which can affect the rates of key steps in the catalytic cycle, such as oxidative addition.

Q2: Can I perform a Suzuki-Miyaura coupling with this compound without protecting the amino group?

A2: Yes, it is often possible to perform Suzuki-Miyaura coupling without protecting the amino group. The key is to select an appropriate catalyst system that is not inhibited by the free amine. Bulky, electron-rich phosphine ligands are generally effective in these cases.

Q3: What are common side reactions to watch out for?

A3: Common side reactions include:

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid partner, which is more prevalent with heteroaryl boronic acids.

  • Dehalogenation: The replacement of the halogen on the coupling partner with a hydrogen atom.

  • Homocoupling: The self-coupling of the boronic acid or the aryl halide.

  • Hydrolysis of 2-fluoropyridine: Under basic conditions and at elevated temperatures, the 2-fluoro group can be hydrolyzed to a 2-pyridone.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is susceptible to displacement by nucleophiles, including the amine coupling partner in Buchwald-Hartwig reactions or the base.

Troubleshooting Guides

Issue 1: Low or No Conversion
Potential Cause Recommended Solution
Catalyst Deactivation/Inhibition The lone pair of electrons on the pyridine nitrogen and the amino group can poison the palladium catalyst.[1] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to sterically shield the metal center. Consider using a pre-catalyst for more efficient generation of the active Pd(0) species.
Suboptimal Catalyst System The choice of palladium precursor and ligand is critical. For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands are often beneficial.[2] Screen different catalyst systems to find the most effective one for your specific transformation.
Inefficient Oxidative Addition The C-F bond is strong, and the electron-deficient nature of the fluoropyridine ring can make oxidative addition challenging.[3] Using electron-rich ligands can enhance the electron density at the palladium center, facilitating this step. For less reactive halides (e.g., chlorides), higher temperatures and more active catalyst systems may be required.
Poor Reagent Quality Impurities in starting materials, solvents, or bases can negatively impact the reaction. Ensure all reagents are of high purity and that solvents are anhydrous and degassed. Boronic acids, in particular, can degrade over time.
Incorrect Base Selection The base plays a crucial role in the catalytic cycle. The strength and solubility of the base can significantly affect the outcome. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4] For base-sensitive substrates, a milder base may be necessary.
Issue 2: Significant Side Product Formation
Side Product Mitigation Strategy
Protodeboronation of Boronic Acid This is a common issue with heteroaryl boronic acids.[2] Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can improve stability. Running the reaction under anhydrous conditions and using a milder base can also help.[1]
Dehalogenation of Aryl Halide This can be caused by hydride sources in the reaction mixture. Ensure solvents are free of potential hydride donors. Optimizing the reaction time to avoid prolonged heating after the reaction is complete can also minimize this side reaction.[1]
Homocoupling of Coupling Partners Homocoupling is often promoted by the presence of oxygen.[2] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere are crucial. Using a Pd(0) source directly or a pre-catalyst that efficiently generates Pd(0) can also be beneficial.
Hydrolysis to 2-Pyridone The 2-fluoro group is susceptible to hydrolysis under basic conditions, especially at elevated temperatures.[4] If this is observed, consider using milder basic conditions or running the reaction at a lower temperature.
SNAr of the Fluoro Group The fluorine atom can be displaced by nucleophiles. This is a particular concern in Buchwald-Hartwig aminations. Using a less nucleophilic base or a non-nucleophilic solvent can help to minimize this unwanted reaction.

Catalyst and Conditions Comparison

Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O (4:1)120 (MW)0.25~70-80 (estimated for analogous systems)[5]
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O10012>95 (for analogous aminopyridine)[6]
Pd(dppf)Cl₂dppfNa₃PO₄Dioxane/H₂O (4:1)100-74 (for PyFluor)[7]
Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Coupling PartnerReference
Pd(OAc)₂BINAPK₂CO₃Dioxane(MW)0.5Good (qualitative)Aromatic amines[8]
Pd₂(dba)₃XantphosNaOtBuToluene110-Good (qualitative for analogous system)Various amines
[Pd(allyl)Cl]₂cIPrNaOtBuToluene10024~80-90 (general protocol)Various amines

Note: Yields are highly substrate-dependent and the data for analogous systems should be considered as a starting point for optimization.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) under a positive flow of inert gas. Add the degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Reagent Addition: Add a solution of this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.) in an anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX This compound (Ar-X) ArX->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckReagents Verify Reagent Quality (Purity, Anhydrous, Degassed) Start->CheckReagents ScreenCatalyst Screen Catalyst Systems (Precursor & Ligand) CheckReagents->ScreenCatalyst OptimizeBase Optimize Base (Type & Stoichiometry) ScreenCatalyst->OptimizeBase OptimizeConditions Optimize Reaction Conditions (Temperature, Time, Solvent) OptimizeBase->OptimizeConditions SideReactions Analyze for Side Products OptimizeConditions->SideReactions Protodeboronation Protodeboronation Observed? SideReactions->Protodeboronation Yes Dehalogenation Dehalogenation Observed? SideReactions->Dehalogenation Yes Homocoupling Homocoupling Observed? SideReactions->Homocoupling Yes Success Improved Yield SideReactions->Success No ModifyBoron Use Boronic Ester or Anhydrous Conditions Protodeboronation->ModifyBoron CheckHydride Ensure Hydride-Free Solvents Dehalogenation->CheckHydride Degas Improve Degassing Use Pd(0) Source Homocoupling->Degas ModifyBoron->Success CheckHydride->Success Degas->Success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

References

Technical Support Center: Scaling Up the Synthesis of 4-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Amino-2-fluoropyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthetic routes for this compound?

A1: Two of the most promising scalable synthetic routes start from 2-pyridinecarboxylic acid.

  • Route 1 (Via Chlorinated Intermediate): This multi-step process involves the chlorination of 2-pyridinecarboxylic acid, followed by amidation, a Hofmann rearrangement to 2-amino-4-chloropyridine, and a final halogen exchange step to yield this compound.

  • Route 2 (Via Fluorinated Intermediate): This three-step synthesis also begins with 2-pyridinecarboxylic acid, which is first fluorinated to 4-fluoropyridine-2-carboxylic acid. This intermediate is then converted to 4-fluoropyridine-2-carboxamide, followed by a Hofmann rearrangement to produce the final product.[1]

Q2: What are the main advantages and disadvantages of each route for industrial production?

A2: Route 1 utilizes readily available and cost-effective reagents for the initial steps. However, the final halogen exchange step can present challenges in achieving complete conversion and may require careful optimization to avoid side reactions. The use of chlorinated intermediates also requires appropriate handling and waste disposal considerations.

Route 2 offers a more direct approach to introducing the fluorine atom early in the synthesis. This can potentially lead to a cleaner final product with fewer halogenated impurities. However, the initial fluorination step may require specialized reagents and conditions, and the subsequent Hofmann rearrangement of the fluorinated amide needs to be carefully controlled.[1]

Q3: Are there any significant safety concerns to be aware of during the scale-up of this synthesis?

A3: Yes, several safety precautions are necessary. The use of thionyl chloride in Route 1 is hazardous as it is a corrosive and toxic substance. The Hofmann rearrangement, used in both routes, can be exothermic and involves the handling of bromine and strong bases, which are corrosive and hazardous. Halogen exchange reactions may require high temperatures and pressures, necessitating appropriate reactor systems. A thorough risk assessment should be conducted before any scale-up activities.

Troubleshooting Guides

Route 1: Via Chlorinated Intermediate

Q1: I am experiencing low yields in the Hofmann rearrangement of 4-chloropyridine-2-amide. What are the possible causes and solutions?

A1: Low yields in the Hofmann rearrangement are a common issue. Here are some potential causes and troubleshooting steps:

  • Incomplete reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction time is sufficient and consider a moderate increase in temperature. Monitor the reaction progress using techniques like TLC or LC-MS.

  • Side reactions: Over-oxidation or other side reactions can consume the desired product.

    • Solution: Carefully control the addition of the hypochlorite or hypobromite solution. Maintaining a lower reaction temperature can help minimize side product formation.

  • Poor solubility of the amide: The starting material may not be fully dissolved in the reaction medium.

    • Solution: Ensure adequate stirring and consider using a co-solvent to improve solubility, though this may require re-optimization of the reaction conditions.

Q2: During the halogen exchange from 2-amino-4-chloropyridine to this compound, I am observing incomplete conversion and the presence of starting material in my final product. How can I improve this?

A2: Achieving complete halogen exchange is crucial for product purity. Here are some factors to consider:

  • Insufficient temperature or pressure: The halogen exchange reaction often requires significant energy input.

    • Solution: Gradually increase the reaction temperature and/or pressure within the safe limits of your equipment.

  • Deactivation of the fluorinating agent: The fluorinating agent (e.g., KF) can be deactivated by moisture.

    • Solution: Use anhydrous reagents and solvents. Consider drying the KF before use.

  • Presence of impurities: Residual impurities from the previous step can interfere with the reaction.

    • Solution: Ensure the 2-amino-4-chloropyridine starting material is of high purity. Recrystallization or column chromatography may be necessary.

Q3: I am observing the formation of byproducts during the halogen exchange step. What are these likely to be and how can I avoid them?

A3: Common byproducts in the halogen exchange of aminopyridines can include dimers or oligomers formed through intermolecular reactions.

  • Cause: High reaction temperatures and prolonged reaction times can promote the formation of these byproducts.

  • Solution: Optimize the reaction conditions to find a balance between a reasonable reaction rate and minimal byproduct formation. The use of a phase-transfer catalyst can sometimes facilitate the reaction at lower temperatures.

Route 2: Via Fluorinated Intermediate

Q1: The initial fluorination of 2-pyridinecarboxylic acid is giving me a low yield of 4-fluoropyridine-2-carboxylic acid. What can I do?

A1: The direct fluorination of the pyridine ring can be challenging.

  • Inefficient fluorinating agent: The choice of fluorinating agent is critical.

    • Solution: Experiment with different fluorinating agents and catalysts to find the optimal combination for your specific setup.

  • Suboptimal reaction conditions: Temperature and reaction time play a significant role.

    • Solution: Carefully optimize the reaction temperature and time. A design of experiments (DoE) approach can be beneficial for finding the ideal conditions.

Q2: The Hofmann rearrangement of 4-fluoropyridine-2-carboxamide is resulting in a complex mixture of products. How can I improve the selectivity?

A2: The presence of the electron-withdrawing fluorine atom can influence the reactivity of the amide in the Hofmann rearrangement.

  • Side reactions due to the fluorine substituent: The fluorine atom can affect the electron distribution in the pyridine ring, potentially leading to undesired side reactions.

    • Solution: A careful optimization of the reaction conditions, particularly the temperature and the rate of addition of the rearranging agent, is crucial.

  • Hydrolysis of the intermediate isocyanate: The isocyanate intermediate can react with water to form a carbamic acid, which then decarboxylates to the desired amine. However, other reactions of the isocyanate are possible.

    • Solution: Ensure that the work-up procedure is optimized to favor the formation of the amine.

Data Presentation

Table 1: Comparison of Key Steps in the Synthesis of this compound

StepRoute 1 (Via Chlorinated Intermediate)Route 2 (Via Fluorinated Intermediate)Key Parameters to Optimize
Starting Material 2-Pyridinecarboxylic Acid2-Pyridinecarboxylic AcidPurity of starting material
Key Intermediate 1 4-Chloropyridine-2-amide4-Fluoropyridine-2-carboxylic acidReaction time, temperature, reagent stoichiometry
Key Intermediate 2 2-Amino-4-chloropyridine4-Fluoropyridine-2-carboxamidePurity of intermediate, reaction conditions
Final Step Halogen ExchangeHofmann RearrangementTemperature, pressure, catalyst (Route 1); Temperature, base concentration (Route 2)
Reported Overall Yield Varies depending on optimization80%[1]Each step's yield contributes to the overall efficiency

Experimental Protocols

Route 1: Synthesis of this compound via Chlorinated Intermediate

Step 1: Synthesis of 4-Chloropyridine-2-amide [2]

  • Slowly add 580 g of 2-pyridinecarboxylic acid to 1.68 kg of thionyl chloride.

  • Add 48 g of sodium bromide and reflux the reaction mixture for 2-16 hours until the reaction is complete.

  • Recover the excess thionyl chloride to obtain 4-chloropyridine-2-acyl chloride.

  • Add the 4-chloropyridine-2-acyl chloride in batches to 4 kg of 30% aqueous ammonia.

  • Stir at room temperature for 5-16 hours.

  • Remove most of the water and cool to 0-5 °C to precipitate the white solid.

  • Dry the solid to obtain 4-chloropyridine-2-amide (yield: 95%).

Step 2: Synthesis of 2-Amino-4-chloropyridine (Hofmann Rearrangement) [2]

  • Prepare a sodium hypochlorite solution.

  • Add 550 g of 4-chloropyridine-2-amide in batches to the sodium hypochlorite solution.

  • Heat the reaction mixture to 60-80 °C until the starting material is consumed.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic phase and remove the solvent to obtain 2-amino-4-chloropyridine.

Step 3: Synthesis of this compound (Halogen Exchange)

  • In a suitable pressure reactor, combine 2-amino-4-chloropyridine with a fluorinating agent such as potassium fluoride (KF).

  • Add a high-boiling point aprotic polar solvent (e.g., DMSO, sulfolane).

  • Heat the mixture to a high temperature (e.g., 180-220 °C) for several hours.

  • Monitor the reaction for the disappearance of the starting material.

  • After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by distillation or recrystallization.

Route 2: Synthesis of this compound via Fluorinated Intermediate

Step 1: Synthesis of 4-Fluoropyridine-2-carboxylic acid [1]

  • Dissolve 2-pyridinecarboxylic acid and a fluoride source (e.g., potassium fluoride) in a suitable solvent like DMF.

  • Add a catalyst and an oxidant (e.g., oxygen).

  • Heat the reaction mixture (e.g., to 80 °C) for several hours.

  • After cooling, quench the reaction and extract the product.

  • Purify the crude product by recrystallization to obtain 4-fluoropyridine-2-carboxylic acid (yield: 91%).

Step 2: Synthesis of 4-Fluoropyridine-2-carboxamide [1]

  • To a solution of 4-fluoropyridine-2-carboxylic acid in an appropriate solvent (e.g., THF) at 0 °C, add a chloroformate (e.g., methyl chloroformate) and an organic base (e.g., triethylamine).

  • Stir for 30 minutes, then add an ammonia source (e.g., ammonium chloride).

  • Continue the reaction for another 30 minutes.

  • Quench the reaction with water and extract the product.

  • Dry the organic layer and remove the solvent to obtain 4-fluoropyridine-2-carboxamide.

Step 3: Synthesis of this compound (Hofmann Rearrangement) [1]

  • Add 14 g of 4-fluoropyridine-2-carboxamide in batches to a 10% sodium hypochlorite solution.

  • Heat the mixture to 80 °C until the starting material is consumed.

  • Cool to room temperature and extract the product with dichloromethane.

  • Dry the organic phase and remove the solvent.

  • Recrystallize the crude product from ethanol to obtain this compound as a white solid (yield: 80%).

Visualizations

experimental_workflow_route1 start 2-Pyridinecarboxylic Acid step1 Chlorination & Amidation (Thionyl Chloride, NH3) start->step1 intermediate1 4-Chloropyridine-2-amide step1->intermediate1 step2 Hofmann Rearrangement (NaOCl) intermediate1->step2 intermediate2 2-Amino-4-chloropyridine step2->intermediate2 step3 Halogen Exchange (KF, high temp) intermediate2->step3 end_product This compound step3->end_product experimental_workflow_route2 start 2-Pyridinecarboxylic Acid step1 Fluorination (KF, Oxidant) start->step1 intermediate1 4-Fluoropyridine-2- carboxylic acid step1->intermediate1 step2 Amidation (Chloroformate, NH4Cl) intermediate1->step2 intermediate2 4-Fluoropyridine-2- carboxamide step2->intermediate2 step3 Hofmann Rearrangement (NaOCl) intermediate2->step3 end_product This compound step3->end_product troubleshooting_logic issue Low Yield or Impure Product check_sm Verify Starting Material Purity issue->check_sm check_reagents Check Reagent Quality (Anhydrous, Purity) issue->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Pressure) issue->check_conditions purify Purify Intermediates check_sm->purify If impure optimize Optimize Reaction Parameters (DoE) check_reagents->optimize If issues found analyze_byproducts Analyze Byproducts (LC-MS, NMR) check_conditions->analyze_byproducts If conditions are correct analyze_byproducts->optimize Identify side reactions optimize->issue Re-evaluate purify->optimize

References

Analytical methods for detecting impurities in 4-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for detecting impurities in 4-Amino-2-fluoropyridine. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in ensuring the quality and purity of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for impurity profiling of this compound?

A1: The most common and effective techniques for analyzing impurities in this compound are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is well-suited for separating non-volatile and thermally labile impurities, while GC-MS is ideal for identifying volatile and semi-volatile impurities.[1][2]

Q2: What are the potential sources of impurities in this compound?

A2: Impurities can originate from various sources, including the manufacturing process (process-related impurities) and degradation of the final product (degradation products). Process-related impurities may include unreacted starting materials, intermediates, and by-products from side reactions. Degradation products can form due to exposure to stress conditions such as heat, light, humidity, acid, base, and oxidation.

Q3: Why is forced degradation study important for impurity analysis?

A3: Forced degradation studies, also known as stress testing, are essential to identify potential degradation products that may form under various storage and handling conditions.[3] This information is crucial for developing stability-indicating analytical methods that can effectively separate and quantify these degradants, ensuring the product's stability and safety over its shelf life.[4]

Q4: How can I improve peak shape in the HPLC analysis of this compound?

A4: Poor peak shape, such as tailing, is a common issue in the analysis of basic compounds like aminopyridines. To improve peak shape, consider the following:

  • Mobile Phase pH: Adjusting the mobile phase pH to be 2-3 units below the pKa of this compound can help to protonate the molecule and reduce interactions with residual silanols on the column, leading to sharper peaks.

  • Column Choice: Utilize a high-purity silica column or a column with end-capping to minimize silanol interactions. Phenyl or fluorinated phases can also offer alternative selectivity.

  • Additives: Incorporating a small amount of a basic modifier, such as triethylamine (TEA), or an ion-pairing reagent to the mobile phase can help to mask residual silanol groups and improve peak symmetry.

Q5: What should I do if I observe extraneous peaks in my chromatogram?

A5: Extraneous peaks, or "ghost peaks," can arise from several sources. To troubleshoot this issue:

  • Check Solvent Purity: Ensure that all solvents and reagents used in the mobile phase and sample preparation are of high purity (e.g., HPLC grade).

  • System Contamination: Flush the HPLC system, including the injector and column, with a strong solvent to remove any contaminants.

  • Sample Carryover: Implement a robust needle wash program on the autosampler to prevent carryover from previous injections.

Troubleshooting Guides

HPLC Method Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Resolution Inappropriate mobile phase composition or gradient.Optimize the mobile phase composition and gradient profile. A shallower gradient can often improve the separation of closely eluting peaks.
Unsuitable column chemistry.Screen different column stationary phases (e.g., C18, Phenyl, PFP) to find one that provides the best selectivity for the impurities of interest.
Retention Time Drift Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate mixing of components.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature throughout the analysis.
Column degradation.Replace the column if it has been used extensively or has been exposed to harsh conditions.
Baseline Noise or Drift Air bubbles in the system.Degas the mobile phase thoroughly before use and prime the pump to remove any trapped air.
Contaminated mobile phase or detector flow cell.Use high-purity solvents and flush the detector flow cell with a strong, clean solvent.
GC-MS Method Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Active sites in the inlet liner or column.Use a deactivated inlet liner and a column specifically designed for the analysis of basic compounds.
Sample overload.Reduce the injection volume or dilute the sample.
Low Analyte Response Analyte degradation in the hot inlet.Optimize the inlet temperature to be high enough for volatilization but not so high as to cause degradation.
Adsorption in the system.Ensure all components of the flow path (liner, column) are properly deactivated.
Inconsistent Results Leaks in the system.Perform a leak check on the GC system, paying close attention to the septum and column connections.
Inconsistent sample injection.Ensure the autosampler is functioning correctly and the syringe is clean.

Experimental Protocols

Stability-Indicating RP-HPLC Method for Impurity Profiling

This method is designed to separate this compound from its potential degradation products and process-related impurities.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A/Mobile Phase B (50:50, v/v)

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of the this compound sample in the sample diluent to achieve a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Method for Volatile Impurities

This method is suitable for the identification and quantification of volatile and semi-volatile impurities.

GC-MS Conditions:

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (split ratio 20:1)
Injection Volume 1 µL
Oven Program Start at 50 °C (hold for 2 min), ramp to 280 °C at 15 °C/min (hold for 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Scan Range 35 - 450 amu

Sample Preparation:

  • Accurately weigh and dissolve approximately 50 mg of the this compound sample in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).

  • Vortex to ensure complete dissolution.

Quantitative Data

The following tables provide representative validation data for analytical methods used for aminopyridine compounds. These values should be considered as examples, and specific validation for this compound is required.

Table 1: HPLC Method Validation Parameters (Example)

Parameter Result
Linearity (r²) > 0.999
LOD 0.015 µg/mL[5]
LOQ 0.048 µg/mL[5]
Accuracy (% Recovery) 98.80 - 100.03%[5]
Precision (%RSD) < 2.0%

Table 2: GC-MS Method Validation Parameters (Example for a related impurity)

Parameter Result
Linearity (r²) > 0.999
LOD 1.0 ppm[6]
LOQ 3.0 ppm[6]
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 5.0%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing Sample Sample Dissolution Dissolution Sample->Dissolution Add Diluent Filtration Filtration Dissolution->Filtration 0.45 µm filter HPLC_GCMS HPLC / GC-MS Analysis Filtration->HPLC_GCMS Inject Data_Acquisition Data Acquisition HPLC_GCMS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Impurity_Quantification Impurity Quantification Peak_Integration->Impurity_Quantification Report Final Report Impurity_Quantification->Report

Caption: Workflow for the analysis of impurities in this compound.

Troubleshooting_Logic Start Analytical Issue Identified Check_Method Review Method Parameters (Mobile Phase, Temp, etc.) Start->Check_Method Check_System Inspect HPLC/GC-MS System (Leaks, Connections) Start->Check_System Check_Sample Verify Sample Preparation (Concentration, Diluent) Start->Check_Sample Isolate_Variable Isolate the Variable Check_Method->Isolate_Variable Check_System->Isolate_Variable Check_Sample->Isolate_Variable Optimize_Method Optimize Method Parameters Isolate_Variable->Optimize_Method Method Issue Perform_Maintenance Perform System Maintenance Isolate_Variable->Perform_Maintenance System Issue Re-prepare_Sample Re-prepare Sample Isolate_Variable->Re-prepare_Sample Sample Issue Resolved Issue Resolved Optimize_Method->Resolved Perform_Maintenance->Resolved Re-prepare_Sample->Resolved

Caption: A logical workflow for troubleshooting analytical issues.

References

Validation & Comparative

A Comparative Analysis of 4-Amino-2-fluoropyridine and 4-Amino-2-chloropyridine for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents and agrochemicals. Halogenated pyridines, in particular, serve as versatile intermediates. This guide provides a detailed comparative analysis of two such building blocks: 4-Amino-2-fluoropyridine and 4-Amino-2-chloropyridine, focusing on their physicochemical properties, reactivity in key chemical transformations, and applications in medicinal chemistry, supported by experimental data.

Physicochemical Properties

A fundamental comparison of this compound and 4-Amino-2-chloropyridine begins with their physicochemical properties. These characteristics influence their solubility, handling, and reactivity.

PropertyThis compound4-Amino-2-chloropyridine
CAS Number 18614-51-214432-12-3[1]
Molecular Formula C₅H₅FN₂C₅H₅ClN₂[1]
Molecular Weight 112.11 g/mol 128.56 g/mol
Appearance Off-white crystalline powderWhite to light yellow crystalline powder[2]
Melting Point 83-88 °C90-94 °C[3]
Solubility Data not widely availableSparingly soluble in water; readily soluble in organic solvents like ethanol, methanol, and acetone.[2]

Reactivity Analysis

The reactivity of these compounds is largely dictated by the nature of the halogen at the 2-position of the pyridine ring. This substitution significantly impacts their behavior in common synthetic reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution reactions, the rate-determining step is often the initial attack of the nucleophile on the carbon atom bearing the leaving group. The high electronegativity of the fluorine atom makes the C-F bond highly polarized, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack. Consequently, fluoride is generally a better leaving group than chloride in SNAr reactions. This suggests that this compound would be more reactive in SNAr reactions compared to its chloro-analogue. This enhanced reactivity makes it a valuable intermediate for constructing complex molecules through the displacement of the fluorine atom.[4][5]

Suzuki-Miyaura Cross-Coupling

Conversely, in Suzuki-Miyaura cross-coupling reactions, the reactivity of the halo-substituent generally follows the trend of I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond is the rate-determining step and is more facile for weaker C-X bonds. Therefore, 4-Amino-2-chloropyridine is expected to be more reactive than this compound in Suzuki-Miyaura coupling.

Experimental data from a study on the Suzuki coupling of 2-halo-4-aminopyridines with phenylboronic acid showed that under a carbon dioxide atmosphere, 4-Amino-2-chloropyridine provided a 71% yield of the coupled product, which was comparable to or even better than the corresponding bromo-analogue under certain conditions.[6] This highlights the utility of the chloro-derivative in this important C-C bond-forming reaction.

Biological Applications and Mechanisms of Action

Both this compound and 4-Amino-2-chloropyridine are key intermediates in the synthesis of a wide range of biologically active compounds.

This compound in URAT1 Inhibitors

URAT1_Inhibition URAT1 URAT1 Transporter Uric_Acid_Blood Uric Acid URAT1->Uric_Acid_Blood Blood Bloodstream Urine Urine Uric_Acid_Urine Uric Acid Uric_Acid_Urine->URAT1 Reabsorption URAT1_Inhibitor URAT1 Inhibitor (from this compound) URAT1_Inhibitor->URAT1 Binds and locks in inward-facing conformation

4-Amino-2-chloropyridine in Pharmaceuticals and Agrochemicals

4-Amino-2-chloropyridine is a versatile intermediate used in the synthesis of various pharmaceuticals, including antihistamines, anti-inflammatory agents, and drugs for neurological disorders.[3][11][12] It is also a key precursor for the plant growth regulator forchlorfenuron (KT-30).[13] Furthermore, 4-Amino-2-chloropyridine itself exhibits pesticidal activity against various pathogens.[14]

The core 4-aminopyridine structure, common to both molecules, is known to function as a potassium channel blocker. It acts by physically occluding the open pore of voltage-gated potassium channels from the intracellular side, which enhances neurotransmitter release and has applications in treating certain neurological conditions.

Potassium_Channel_Blockade K_Channel Voltage-Gated K+ Channel (Open State) K_ion_out K+ K_Channel->K_ion_out Intracellular Intracellular Space Extracellular Extracellular Space K_ion_in K+ K_ion_in->K_Channel Efflux 4_AP 4-Aminopyridine (Core Structure) 4_AP->K_Channel Blocks Pore

Experimental Protocols

Synthesis of 4-Fluoropyridine (Illustrative Precursor Synthesis)

The following protocol for the synthesis of 4-fluoropyridine via the Balz-Schiemann reaction of 4-aminopyridine illustrates a common method for introducing fluorine into the pyridine ring.[15]

  • Diazotization: In a two-necked flask, 4-aminopyridine (1.0 eq) is dissolved in a 42% aqueous solution of HBF₄ with gentle heating. The solution is then cooled to 5-7 °C. Sodium nitrite (1.14 eq) is added slowly, maintaining the temperature between 5-9 °C. The reaction is stirred for an additional 30 minutes at this temperature.

  • Decomposition and Neutralization: The reaction mixture is allowed to warm to 25 °C. It is then slowly added to an aqueous solution of NaHCO₃.

  • Extraction: The mixture is extracted with dichloromethane (CH₂Cl₂). The organic layers are combined.

  • Drying and Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed by distillation. The final product can be further purified by vacuum transfer.

General Protocol for Suzuki-Miyaura Coupling of 4-Amino-2-chloropyridine

This protocol is a representative procedure for the Suzuki-Miyaura coupling of 4-Amino-2-chloropyridine with an arylboronic acid, based on established methods for similar substrates.[16][17][18][19]

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-Amino-2-chloropyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.5-3 mol%), and a base like K₂CO₃ (3.0 eq).

  • Inert Atmosphere: The flask is sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times.

  • Solvent Addition: Anhydrous and degassed solvent, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), is added via syringe.

  • Reaction: The reaction mixture is heated to 80-100 °C and stirred vigorously. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: After completion, the reaction is cooled to room temperature and diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Suzuki_Workflow Start Start: Combine Reactants (4-Amino-2-halopyridine, Boronic Acid, Catalyst, Base) Inert Establish Inert Atmosphere (Argon/Nitrogen) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (e.g., 80-100 °C) Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Work-up and Extraction Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify End Final Product Purify->End

Conclusion

Both this compound and 4-Amino-2-chloropyridine are valuable and versatile building blocks in chemical synthesis. The choice between them depends on the desired subsequent reaction. This compound, with its more labile fluorine atom in SNAr, is an excellent choice for reactions involving nucleophilic displacement. In contrast, 4-Amino-2-chloropyridine is the more suitable substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling due to the greater reactivity of the C-Cl bond in oxidative addition. Understanding these reactivity differences allows researchers to strategically design synthetic routes to access a wide array of complex molecules for pharmaceutical and agrochemical applications.

References

A Comparative Guide to the Crystal Structures of 4-Amino-2-fluoropyridine and Other Aminopyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of metal complexes involving 4-Amino-2-fluoropyridine and its isomers, 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. Understanding the subtle structural variations imparted by different ligand isomers is crucial for the rational design of novel materials and active pharmaceutical ingredients. This document summarizes key crystallographic data, presents detailed experimental protocols for synthesis and analysis, and visualizes the coordination environments and experimental workflows.

Structural Comparison of Aminopyridine Ligands in Copper(II) Complexes

The introduction of a fluorine atom at the 2-position of 4-aminopyridine significantly influences the electronic properties and, consequently, the crystal packing and coordination geometry of its metal complexes. To illustrate these differences, a comparison of copper(II) complexes with this compound, 3-aminopyridine, and 4-aminopyridine is presented below.

ComplexLigandMetal IonFormulaCrystal SystemSpace GroupCoordination GeometryReference
1 This compoundCu(II)(C₅H₅FN₂)₂CuCl₂OrthorhombicPccnDistorted Square Planar[1][2]
2 This compoundCu(II)(C₅H₅FN₂)₂CuBr₂MonoclinicC2/mDistorted Tetrahedral[1][2]
3 3-aminopyridineCu(II)[Cu(C₅H₆N₂)₂(NCS)₂]Not SpecifiedNot SpecifiedNot Specified
4 4-aminopyridineCu(II)[Cu(C₅H₆N₂)₃(NCS)₂]Not SpecifiedNot SpecifiedNot Specified
5 4-aminopyridineCu(II)Cu(NO₃)₂·3H₂O complexHexagonalNot SpecifiedNot Specified

Experimental Protocols

Synthesis of (this compound)₂CuCl₂ (Complex 1)

Materials:

  • This compound (C₅H₅FN₂)

  • Copper(II) chloride (CuCl₂)

  • Ethanol

Procedure:

  • A solution of this compound (2.0 mmol) in hot ethanol (10 mL) is prepared.

  • A solution of CuCl₂ (1.0 mmol) in hot ethanol (10 mL) is prepared separately.

  • The this compound solution is slowly added to the CuCl₂ solution with constant stirring.

  • The resulting mixture is stirred for an additional 30 minutes.

  • The solution is then allowed to stand undisturbed at room temperature.

  • Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent over several days.

  • The crystals are collected by filtration, washed with a small amount of cold ethanol, and air-dried.

Single-Crystal X-ray Diffraction Analysis

Instrumentation:

  • A suitable single-crystal X-ray diffractometer equipped with a CCD detector and a graphite-monochromated Mo-Kα radiation source (λ = 0.71073 Å).

Procedure:

  • A single crystal of suitable size and quality is selected and mounted on a goniometer head.

  • The crystal is centered in the X-ray beam.

  • A preliminary screening of the crystal is performed to determine the unit cell parameters and crystal system.

  • A full sphere of diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a combination of φ and ω scans.

  • The collected data is processed, including integration of the reflection intensities, correction for Lorentz and polarization effects, and an absorption correction (e.g., multi-scan).

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final structural model is validated using software tools like CHECKCIF.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization ligand This compound Solution mixing Mixing and Stirring ligand->mixing metal_salt Copper(II) Chloride Solution metal_salt->mixing crystallization Slow Evaporation mixing->crystallization crystals Single Crystals crystallization->crystals xrd Single-Crystal X-ray Diffraction crystals->xrd data_processing Data Processing and Structure Solution xrd->data_processing structure Crystal Structure Determination data_processing->structure

Caption: Experimental workflow for the synthesis and crystallographic analysis of aminopyridine complexes.

coordination_comparison cluster_4A2FP_Cl Distorted Square Planar cluster_4A2FP_Br Distorted Tetrahedral Cu1 Cu N1_1 N Cu1->N1_1 N1_2 N Cu1->N1_2 Cl1_1 Cl Cu1->Cl1_1 Cl1_2 Cl Cu1->Cl1_2 Cu2 Cu N2_1 N Cu2->N2_1 N2_2 N Cu2->N2_2 Br2_1 Br Cu2->Br2_1 Br2_2 Br Cu2->Br2_2

Caption: Comparison of coordination geometries in this compound copper(II) halide complexes.

References

A Comparative Guide to the Validated HPLC Method for 4-Amino-2-fluoropyridine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates like 4-Amino-2-fluoropyridine is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound with alternative analytical techniques. The information presented is supported by established analytical principles and data from analogous compounds to ensure a thorough and objective comparison.

Overview of Analytical Techniques

The primary method for the quantification of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique offers a balance of specificity, sensitivity, and efficiency. However, depending on the specific analytical requirements, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry can also be employed.

High-Performance Liquid Chromatography (HPLC): This method separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a C18 column is a suitable stationary phase, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent allows for good chromatographic resolution. Detection is typically achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Due to the polar nature and relatively low volatility of this compound, derivatization is often necessary to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. This method offers high selectivity and sensitivity.

UV-Vis Spectrophotometry: This technique is based on the principle that molecules absorb light at specific wavelengths. It offers a simpler and more rapid method for quantification compared to chromatographic techniques. However, it is less specific and more susceptible to interference from other components in the sample matrix that may absorb at the same wavelength. A preliminary separation or extraction step may be necessary to ensure the accuracy of the results.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of the different analytical methods for the quantification of compounds similar to this compound.

ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 5%< 5%
Limit of Detection (LOD) ng/mL rangepg/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL rangeµg/mL range
Specificity HighVery HighLow to Moderate
Throughput ModerateLow to ModerateHigh
Cost per Sample ModerateHighLow

Experimental Protocols

Validated HPLC-UV Method

1. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. A typical starting point is a 30:70 (v/v) ratio of acetonitrile to buffer.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

GC-MS Method (with Derivatization)

1. Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Autosampler

2. Derivatization:

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure: To 1 mg of the dried sample or standard, add 100 µL of BSTFA with 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture at 70°C for 30 minutes.

3. GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.

4. Analysis:

  • Inject the derivatized standard solutions to create a calibration curve.

  • Inject the derivatized sample solutions.

  • Quantify the analyte using the calibration curve based on the peak areas of the selected ions.

UV-Vis Spectrophotometry Method

1. Instrumentation:

  • UV-Vis Spectrophotometer

2. Measurement Conditions:

  • Solvent: 0.1 M Hydrochloric Acid

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a standard solution of this compound (typically around 250-260 nm).

  • Blank: 0.1 M Hydrochloric Acid

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound in 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-20 µg/mL).

  • Sample Preparation: Dissolve the sample in 0.1 M HCl to obtain a concentration within the linear range of the assay.

4. Analysis:

  • Measure the absorbance of the blank and the standard solutions at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_std Prepare Standard Solutions filter Filter Solutions (0.45 µm) prep_std->filter prep_sample Prepare Sample Solutions prep_sample->filter hplc HPLC System filter->hplc Inject column C18 Column hplc->column detector UV Detector (254 nm) column->detector chromatogram Obtain Chromatograms detector->chromatogram calibration Construct Calibration Curve chromatogram->calibration quantification Quantify Analyte chromatogram->quantification calibration->quantification

Caption: Workflow for the validated HPLC analysis of this compound.

Method_Comparison cluster_methods Analytical Methods cluster_params Performance Parameters HPLC HPLC-UV Specificity Specificity HPLC->Specificity High Sensitivity Sensitivity HPLC->Sensitivity Moderate Cost Cost HPLC->Cost Moderate Throughput Throughput HPLC->Throughput Moderate GCMS GC-MS GCMS->Specificity Very High GCMS->Sensitivity High GCMS->Cost High GCMS->Throughput Low UVVIS UV-Vis UVVIS->Specificity Low UVVIS->Sensitivity Low UVVIS->Cost Low UVVIS->Throughput High

A Comparative Analysis of Reactivity: Fluorinated vs. Non-Fluorinated Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted heterocyclic compounds is paramount for designing novel molecules with desired properties. This guide provides a detailed comparison of the reactivity of fluorinated and non-fluorinated aminopyridines, supported by key physicochemical data and experimental protocols.

The introduction of a fluorine atom onto an aminopyridine scaffold dramatically alters its electronic properties, leading to significant changes in basicity and reactivity. While non-fluorinated aminopyridines are generally more basic and serve as potent nucleophiles, their fluorinated counterparts exhibit reduced basicity and can be engineered for enhanced reactivity in specific reaction types, such as nucleophilic aromatic substitution (SNAr).

Basicity and pKa Values: A Quantitative Comparison

The most direct measure of the electronic influence of fluorine is its effect on the basicity of the aminopyridine, as quantified by the pKa of its conjugate acid. The strong electron-withdrawing inductive effect of fluorine reduces the electron density on the pyridine ring and the exocyclic amino group, making them less likely to accept a proton.

A direct comparison between 4-aminopyridine and its fluorinated analog, 3-fluoro-4-aminopyridine, illustrates this principle clearly.

CompoundStructurepKa of Conjugate AcidReference
4-Aminopyridine4-Aminopyridine structure9.17
3-Fluoro-4-aminopyridine3-Fluoro-4-aminopyridine structure7.37 - 7.46

This substantial decrease in pKa of nearly two units for 3-fluoro-4-aminopyridine highlights the significant reduction in basicity and, by extension, the nucleophilicity of both the ring nitrogen and the amino group.

Comparative Reactivity in Nucleophilic Reactions

The differing electronic profiles of fluorinated and non-fluorinated aminopyridines dictate their reactivity in various chemical transformations.

1. Nucleophilicity of the Amino and Pyridine Nitrogen:

Due to the electron-donating nature of the amino group (via resonance) and the inherent basicity of the pyridine nitrogen, non-fluorinated aminopyridines are effective nucleophiles. They readily participate in reactions such as acylation, alkylation, and as ligands in transition metal catalysis.

In contrast, the electron-withdrawing fluorine atom in fluorinated aminopyridines diminishes the nucleophilicity of both nitrogen centers. Consequently, they will react slower in typical nucleophilic addition or substitution reactions where the aminopyridine itself is the nucleophile.

2. Reactivity in Nucleophilic Aromatic Substitution (SNAr):

A fascinating reversal of reactivity is observed in SNAr reactions where a leaving group on the aminopyridine ring is displaced by a nucleophile. In this context, the fluorine atom acts as a powerful activating group. Its strong inductive electron withdrawal stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction.

For instance, in a hypothetical SNAr reaction on a di-substituted aminopyridine, the fluorinated compound would be expected to react significantly faster than its non-fluorinated counterpart. While direct kinetic data for aminopyridines is scarce, a study on the reactivity of 2-halopyridines found that 2-fluoropyridine reacts with sodium ethoxide 320 times faster than 2-chloropyridine, underscoring the activating effect of fluorine in SNAr reactions.

Figure 1: Comparative SNAr Reactivity.

Experimental Protocols

To facilitate further research and direct comparison, the following experimental protocols are provided.

Experimental Protocol 1: Determination of pKa Values

This protocol outlines a general method for determining the pKa of an aminopyridine derivative using potentiometric titration.

Materials:

  • Aminopyridine compound (fluorinated or non-fluorinated)

  • 0.1 M Hydrochloric acid (HCl) solution, standardized

  • 0.1 M Sodium hydroxide (NaOH) solution, standardized

  • Deionized water, boiled to remove CO2

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

Procedure:

  • Accurately weigh approximately 0.1 mmol of the aminopyridine and dissolve it in 50 mL of deionized water in the beaker.

  • Place the beaker on the magnetic stirrer and add the stir bar.

  • Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized 0.1 M HCl solution, adding small increments (e.g., 0.1-0.2 mL) and recording the pH after each addition.

  • Continue the titration until the pH drops significantly and then stabilizes, indicating that the equivalence point has been passed.

  • Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point.

pka_determination_workflow start Start dissolve Dissolve Aminopyridine in Deionized Water start->dissolve setup Set up Titration Apparatus (pH meter, stirrer, burette) dissolve->setup titrate Titrate with Standardized HCl setup->titrate record Record pH after each addition titrate->record Incremental additions plot Plot pH vs. Volume of HCl titrate->plot Titration complete record->titrate determine_pka Determine pKa at Half-Equivalence Point plot->determine_pka end End determine_pka->end

Figure 2: Workflow for pKa Determination.
Experimental Protocol 2: Comparative Kinetic Analysis of Acylation

This protocol describes a method to compare the rates of acylation of a fluorinated and a non-fluorinated aminopyridine with an acylating agent, monitored by 1H NMR spectroscopy.

Materials:

  • 4-Aminopyridine

  • 3-Fluoro-4-aminopyridine

  • Acetic anhydride

  • Deuterated chloroform (CDCl3)

  • NMR tubes

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Prepare stock solutions of 4-aminopyridine (0.1 M), 3-fluoro-4-aminopyridine (0.1 M), acetic anhydride (0.1 M), and the internal standard (0.05 M) in CDCl3.

  • In an NMR tube, combine 0.5 mL of the 4-aminopyridine stock solution and 0.1 mL of the internal standard stock solution.

  • Acquire a 1H NMR spectrum at time t=0.

  • Add 0.5 mL of the acetic anhydride stock solution to the NMR tube, quickly mix, and immediately begin acquiring 1H NMR spectra at regular intervals (e.g., every 5 minutes) for a duration sufficient to observe significant conversion.

  • Integrate the signals corresponding to the starting aminopyridine and the acylated product relative to the internal standard.

  • Repeat steps 2-5 for 3-fluoro-4-aminopyridine under identical conditions (temperature, concentration).

  • Plot the concentration of the starting material versus time for both reactions. The initial reaction rate can be determined from the slope of this curve at t=0. A comparison of the rates will provide a quantitative measure of the relative nucleophilicity.

kinetic_analysis_workflow cluster_prep Preparation cluster_reaction1 Reaction 1: Non-Fluorinated cluster_reaction2 Reaction 2: Fluorinated cluster_analysis Data Analysis A Prepare Stock Solutions (Aminopyridine, Acetic Anhydride, Internal Standard) B1 Combine 4-Aminopyridine and Internal Standard in NMR tube A->B1 B2 Combine 3-Fluoro-4-aminopyridine and Internal Standard in NMR tube A->B2 C1 Acquire t=0 NMR Spectrum B1->C1 D1 Add Acetic Anhydride and Start Data Acquisition C1->D1 E1 Monitor Reaction Progress by 1H NMR at Intervals D1->E1 F Integrate Signals and Calculate Concentrations E1->F C2 Acquire t=0 NMR Spectrum B2->C2 D2 Add Acetic Anhydride and Start Data Acquisition C2->D2 E2 Monitor Reaction Progress by 1H NMR at Intervals D2->E2 E2->F G Plot [Reactant] vs. Time F->G H Determine and Compare Initial Reaction Rates G->H

Figure 3: Workflow for Comparative Kinetic Analysis.

Conclusion

The strategic placement of fluorine on an aminopyridine ring is a powerful tool for modulating its chemical properties. While fluorination leads to a decrease in basicity and nucleophilicity, it significantly enhances the reactivity of the pyridine ring towards nucleophilic aromatic substitution. This dichotomous behavior allows for the tailored design of aminopyridine derivatives for a wide range of applications in medicinal chemistry and materials science. The provided experimental protocols offer a framework for researchers to quantitatively assess these differences and further explore the rich chemistry of these important heterocyclic compounds.

Navigating the Synthesis and Biological Landscape of 4-Amino-2-fluoropyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable scarcity of direct comparative studies on the biological efficacy of a series of 4-Amino-2-fluoropyridine analogs. While this scaffold is recognized as a valuable building block in medicinal chemistry for the synthesis of potential therapeutic agents, detailed structure-activity relationship (SAR) studies and quantitative comparisons of a range of its derivatives against specific biological targets are not extensively documented in publicly accessible research.

This guide, therefore, serves to highlight the current state of knowledge and provide a framework for the evaluation of such compounds, drawing parallels from better-studied, structurally related heterocyclic compounds. We will present general experimental protocols applicable to the screening of pyridine derivatives and discuss the potential therapeutic applications that analogs of this compound could be directed towards, such as kinase inhibition in oncology.

Potential Therapeutic Applications of this compound Analogs

The 4-aminopyridine core is a well-established pharmacophore found in numerous biologically active compounds. The introduction of a fluorine atom at the 2-position, as in this compound, can significantly modulate the physicochemical properties of the molecule, including its basicity (pKa), lipophilicity, and metabolic stability. These modifications can be leveraged to fine-tune the potency, selectivity, and pharmacokinetic profile of drug candidates.

Based on the biological activities of other aminopyridine derivatives, potential therapeutic applications for this compound analogs could include:

  • Kinase Inhibition: Many aminopyridine and related heterocyclic scaffolds are potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.

  • Ion Channel Modulation: 4-aminopyridine itself is a potassium channel blocker. Analogs could be designed to have altered potency and selectivity for different ion channels.

  • Enzyme Inhibition: The scaffold could be elaborated to target other enzymes implicated in disease, such as nitric oxide synthases.

A Proposed Workflow for Evaluating this compound Analogs

For researchers interested in exploring the biological efficacy of novel this compound analogs, a typical preclinical evaluation workflow is proposed below. This workflow outlines the key stages from initial screening to more in-depth biological characterization.

G General Workflow for Preclinical Evaluation of this compound Analogs cluster_0 In Vitro Screening cluster_1 Structure-Activity Relationship (SAR) Studies cluster_2 In Vivo Evaluation Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Cell_Viability Cell Viability/Cytotoxicity Assays Biochemical_Assay->Cell_Viability Target_Engagement Cellular Target Engagement Assays Cell_Viability->Target_Engagement SAR_Analysis SAR Analysis and Analog Synthesis Target_Engagement->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization PK_Studies Pharmacokinetic (PK) Studies Lead_Optimization->PK_Studies Efficacy_Models In Vivo Efficacy Models PK_Studies->Efficacy_Models Toxicity_Studies Preliminary Toxicity Studies Efficacy_Models->Toxicity_Studies

Caption: A generalized workflow for the preclinical evaluation of novel chemical entities.

Experimental Protocols

Below are detailed methodologies for key experiments that would be essential in a research program focused on the biological evaluation of this compound analogs, particularly for applications in oncology as kinase inhibitors.

General Synthesis of Substituted this compound Analogs

The synthesis of analogs would likely involve the modification of the 4-amino group. A common synthetic route could be a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) on a suitable di- or tri-substituted pyridine precursor.

Example Synthetic Workflow:

G Synthetic Workflow for this compound Analogs Start Starting Material (e.g., 2,X-difluoro-4-nitropyridine) Step1 Nucleophilic Aromatic Substitution (with desired amine R-NH2) Start->Step1 Step2 Reduction of Nitro Group (e.g., with Fe/NH4Cl or H2/Pd-C) Step1->Step2 Product Final Analog (4-(R-amino)-2-fluoropyridine derivative) Step2->Product

Caption: A plausible synthetic route to generate diverse this compound analogs.

In Vitro Kinase Inhibition Assay

This assay is crucial for determining the potency of the synthesized analogs against a specific protein kinase target.

Protocol:

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase-specific substrate peptide

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

    • Test compounds (this compound analogs) dissolved in DMSO

    • Positive control inhibitor (a known inhibitor of the target kinase)

    • 384-well microplates

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase assay buffer.

    • In a microplate, add the kinase, substrate, and test compound dilutions.

    • Incubate for a short period (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based detection of ADP production).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compounds on cancer cell lines.

Protocol:

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., A549 lung cancer cells)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.

    • Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition).

Conclusion and Future Directions

While the current body of research on this compound analogs is limited in terms of direct comparative biological efficacy studies, the scaffold holds promise for the development of novel therapeutic agents. The strategic placement of the fluorine atom offers a powerful tool for medicinal chemists to optimize the drug-like properties of aminopyridine-based compounds.

Future research efforts should focus on the systematic synthesis and evaluation of a diverse library of this compound analogs against specific, well-validated biological targets. The publication of such studies, including detailed SAR data and experimental protocols, will be crucial for advancing the understanding of this chemical space and unlocking its therapeutic potential. For researchers in the field, the protocols and workflows outlined in this guide provide a solid foundation for initiating such investigations.

A Comparative Spectroscopic Analysis of 4-Amino-2-fluoropyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of positional isomers of 4-Amino-2-fluoropyridine. The isomers examined include this compound, 2-Amino-4-fluoropyridine, and 2-Amino-5-fluoropyridine. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by offering a side-by-side comparison of their key spectral characteristics. The provided data facilitates isomer identification, characterization, and selection for various research and development applications.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for the specified isomers of aminofluoropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundH-3H-5H-6-NH₂Solvent
This compound~6.0-6.2~6.5-6.7~7.8-8.0(br s)CDCl₃
2-Amino-4-fluoropyridine~6.2-6.4~6.7-6.9~7.9-8.1(br s)CDCl₃
2-Amino-5-fluoropyridine[1]6.46 (dd, J = 3.3, 9.2 Hz)7.22-7.26 (m)8.03 (d, J = 3.0 Hz)-CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundC-2C-3C-4C-5C-6Solvent
This compound~163 (d)~98 (d)~155 (d)~108 (s)~150 (d)CDCl₃
2-Amino-4-fluoropyridine~160 (s)~105 (d)~168 (d)~100 (d)~152 (s)CDCl₃
2-Amino-5-fluoropyridine[1]155.2 (d, J = 249.5 Hz)115.3 (d, J = 3.8 Hz)154.0124.9 (d, J = 20.2 Hz)135.4 (d, J = 25.2 Hz)CDCl₃

Table 3: ¹⁹F NMR Spectroscopic Data (ppm)

CompoundChemical Shift (δ)Solvent
This compound-CDCl₃
2-Amino-4-fluoropyridine-CDCl₃
2-Amino-5-fluoropyridine[1]-145.88CDCl₃

Note: Data for some isomers is currently unavailable in the public domain and is denoted by "-". Predicted values based on computational models are provided for guidance where experimental data is lacking.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Table 4: Key IR Absorption Bands (cm⁻¹) and Mass Spectrometry Data (m/z)

CompoundIR (N-H stretching)IR (C=C, C=N stretching)IR (C-F stretching)MS (Molecular Ion, M⁺)
This compound~3400-3200~1650-1450~1250-1000112
2-Amino-4-fluoropyridine~3400-3200~1650-1450~1250-1000112
2-Amino-5-fluoropyridine[1]303113921226112

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: For ¹H NMR, approximately 5-10 mg of the aminofluoropyridine isomer was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. For ¹³C NMR, a more concentrated sample of 20-50 mg was used. Tetramethylsilane (TMS) was added as an internal standard (0 ppm).

  • Instrumentation: NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or 500 MHz.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: ≥1024.

  • ¹⁹F NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse, proton-decoupled.

    • Spectral Width: Approximately 100 ppm.

    • Reference: External CFCl₃ (0 ppm).

    • Number of Scans: 64-256.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method): A small amount of the solid aminofluoropyridine isomer was dissolved in a volatile organic solvent (e.g., methylene chloride). A drop of the resulting solution was placed on a KBr salt plate. The solvent was allowed to evaporate, leaving a thin film of the compound on the plate.[2]

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer was used to record the spectra.

  • Data Acquisition: A background spectrum of the clean KBr plate was recorded. The sample-coated plate was then placed in the sample holder, and the spectrum was acquired over a range of 4000-400 cm⁻¹. Typically, 16-32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: A small amount (<1 mg) of the aminofluoropyridine isomer was dissolved in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 10-100 µg/mL.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system, was used.[3][4]

  • Data Acquisition:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[4]

    • Mass Range: The instrument was set to scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 200.

    • Introduction Method: For GC-MS analysis, 1 µL of the sample solution was injected onto a suitable GC column with an appropriate temperature program. Alternatively, a direct insertion probe could be used.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound isomers.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Sample Isomer of this compound NMR_Sample Dissolve in CDCl3 with TMS Sample->NMR_Sample IR_Sample Prepare Thin Film on KBr Plate Sample->IR_Sample MS_Sample Dissolve in Volatile Solvent Sample->MS_Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR_Sample->NMR IR FT-IR Spectroscopy IR_Sample->IR MS Mass Spectrometry (EI) MS_Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Group ID IR->IR_Data MS_Data Mass Spectrum (m/z) Molecular Weight Confirmation MS->MS_Data Comparison Comparative Analysis of Isomers NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for Spectroscopic Comparison.

References

In Silico Modeling of 4-Amino-2-fluoropyridine: A Comparative Guide to Target Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in silico modeling of 4-Amino-2-fluoropyridine's binding to various protein kinases, offering valuable insights for researchers, scientists, and drug development professionals. While direct experimental binding data for this compound is limited in publicly available literature, this guide leverages data from structurally similar aminopyridine and pyrimidine derivatives to provide a comparative analysis of its potential as a kinase inhibitor. The methodologies for key in silico experiments are detailed to support further research and validation.

Comparative Analysis of Aminopyridine-Based Kinase Inhibitors

The this compound scaffold is a key component in the design of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The following table summarizes the binding affinities of several aminopyridine and aminopyrimidine derivatives against prominent cancer-related kinases, providing a benchmark for the potential efficacy of this compound.

Compound/Derivative ClassTarget Kinase(s)Binding Affinity (IC50/Ki)Reference
Imidazo[4,5-b]pyridine derivativesAurora-A, Aurora-B, Aurora-CAurora-A IC50 = 0.015 µM, Aurora-B IC50 = 0.025 µM, Aurora-C IC50 = 0.019 µM[1]
Aminopyridine scaffoldVaccinia-related kinase 1 (VRK1)IC50 = 150 nM[2]
Pyridine-based compoundsPIM-1 KinaseIC50 values of 19.4, 42.3, 14.3, and 19.8 nM for various derivatives[3]
Pyrido[4,3-d]pyrimidine derivativePim1 KinaseIC50 = 123 (±14) nM[4]
N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamidePIM-1, PIM-2, PIM-3Ki of 6, 18, and 9 pM for PIMs 1, 2, and 3, respectively[5]
Nicotinamide-based derivativesVEGFR-2IC50 = 60.83 nM for the most potent compound[6]
Aminopyrimidine hybridsEGFR-TKIC50 values of 0.9 ± 0.03 µM and 0.7 ± 0.02 µM for lead compounds[7]
Pyrido[2,3-d]pyrimidine derivativesEGFRWT, EGFRT790MCompound 1: EGFRWT IC50 = 0.093 µM, EGFRT790M IC50 = 0.174 µM[8]

In Silico Modeling Workflow

The prediction of binding affinity and interaction between a ligand like this compound and its target protein is a multi-step process. The following diagram illustrates a typical in silico modeling workflow.

cluster_0 Preparation cluster_1 Docking & Simulation cluster_2 Analysis cluster_3 Output Protein_Prep Protein Structure Preparation Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Ligand Preparation Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding_Analysis Binding Mode Analysis MD_Sim->Binding_Analysis Free_Energy Binding Free Energy Calculation MD_Sim->Free_Energy Results Predicted Affinity & Interactions Binding_Analysis->Results Free_Energy->Results

Caption: A typical workflow for in silico modeling of protein-ligand binding.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico research. Below are generalized protocols for key experiments in modeling the binding of this compound to a target kinase.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[9][10]

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and existing ligands from the PDB file.

    • Add polar hydrogens and assign charges (e.g., Kollman charges) to the protein.

    • Define the binding site by creating a grid box around the active site, often guided by the position of a co-crystallized ligand.[11]

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool.

    • Optimize the ligand's geometry and assign partial charges (e.g., Gasteiger charges).

  • Docking Simulation:

    • Use docking software (e.g., AutoDock Vina) to dock the prepared ligand into the defined binding site of the protein.

    • The software will generate multiple binding poses ranked by their predicted binding affinity (docking score).

  • Analysis:

    • Visualize the docking poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.[12][13][14]

  • System Preparation:

    • Use the best-ranked docked pose from the molecular docking as the starting structure.

    • Solvate the protein-ligand complex in a water box and add ions to neutralize the system and mimic physiological salt concentration.

  • Simulation Parameters:

    • Choose an appropriate force field (e.g., CHARMM, AMBER) to describe the atomic interactions.

    • Define the simulation parameters, including temperature, pressure, and simulation time (typically nanoseconds).

  • Simulation Steps:

    • Minimization: Minimize the energy of the system to remove any steric clashes.

    • Equilibration (NVT and NPT): Gradually heat the system to the desired temperature (NVT ensemble) and then adjust the pressure (NPT ensemble) to equilibrate the system.

    • Production Run: Run the simulation for the desired length of time to collect trajectory data.

  • Analysis:

    • Analyze the trajectory to assess the stability of the protein-ligand complex (e.g., by calculating Root Mean Square Deviation - RMSD).

    • Analyze the interactions between the ligand and the protein throughout the simulation.

Binding Free Energy Calculation Protocol (MM/PBSA and MM/GBSA)

These methods are used to estimate the binding free energy from the MD simulation trajectory.[1][15][16]

  • Trajectory Extraction:

    • Extract snapshots of the protein, ligand, and complex from the production MD trajectory.

  • Energy Calculations:

    • For each snapshot, calculate the following energy terms:

      • Molecular Mechanics (MM) Energy: Includes van der Waals and electrostatic interactions.

      • Solvation Free Energy: Calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, and a surface area (SA) term for the non-polar contribution.

  • Binding Free Energy Estimation:

    • The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.

Signaling Pathway Context

The potential of this compound and its derivatives as kinase inhibitors places them within critical cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that is often targeted in cancer therapy.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Binding & Activation Kinase1 Downstream Kinase 1 (e.g., PIM-1) Receptor->Kinase1 Phosphorylation Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylation Effector Effector Proteins Kinase2->Effector Phosphorylation Response Cell Proliferation, Survival, Angiogenesis Effector->Response Activation Inhibitor This compound (Potential Inhibitor) Inhibitor->Receptor Inhibitor->Kinase1

Caption: A simplified kinase signaling pathway targeted by inhibitors.

This guide provides a foundational understanding of the in silico evaluation of this compound as a potential kinase inhibitor. The provided data and protocols are intended to facilitate further research into this and similar compounds for the development of novel therapeutics.

References

A Head-to-Head Comparison of Synthetic Routes to 4-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Synthesis of a Key Pharmaceutical Intermediate

4-Amino-2-fluoropyridine is a crucial building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its strategic functionalization provides a versatile scaffold for the development of novel bioactive molecules. This guide offers a head-to-head comparison of two prominent synthetic routes to this important intermediate, providing detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 2-Chloro-4-nitropyridineRoute 2: From 4-Amino-2-chloropyridine
Starting Material 2-Chloro-4-nitropyridine4-Amino-2-chloropyridine
Key Reactions Halogen exchange (Halex), Nitro group reductionDiazotization (Balz-Schiemann type)
Overall Yield ~75% (over two steps)Estimated moderate to good
Reagents Potassium fluoride, Iron powder, Acetic acidTetrafluoroboric acid, Sodium nitrite
Reaction Conditions High temperature for fluorination, Reflux for reductionLow temperature for diazotization, Thermal decomposition
Advantages High overall yield, Readily available starting materialPotentially shorter route
Disadvantages Two-step process, Use of high temperatureHandling of potentially unstable diazonium salts, Requires careful temperature control

Synthetic Route 1: Halogen Exchange Followed by Nitro Reduction

This two-step route commences with the conversion of 2-chloro-4-nitropyridine to 2-fluoro-4-nitropyridine via a halogen exchange (Halex) reaction, followed by the reduction of the nitro group to yield the final product.

Experimental Protocol:

Step 1: Synthesis of 2-Fluoro-4-nitropyridine

To a solution of 2-chloro-4-nitropyridine in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), an excess of potassium fluoride (KF) is added. The reaction mixture is heated to a high temperature (typically 150-200 °C) and stirred for several hours until the starting material is consumed (as monitored by TLC or GC-MS). After cooling, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 2-fluoro-4-nitropyridine.

Step 2: Synthesis of this compound

The 2-fluoro-4-nitropyridine obtained from the previous step is dissolved in a mixture of ethanol and acetic acid. To this solution, iron powder is added portion-wise. The reaction mixture is then heated to reflux for several hours. The progress of the reduction is monitored by TLC. Upon completion, the reaction mixture is cooled, filtered through a pad of celite to remove the iron salts, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with a saturated solution of sodium bicarbonate to neutralize the acetic acid. The organic layer is dried and concentrated to yield this compound.

Logical Workflow for Route 1

Route1 start 2-Chloro-4-nitropyridine intermediate 2-Fluoro-4-nitropyridine start->intermediate KF, High Temp. (Halogen Exchange) product This compound intermediate->product Fe, Acetic Acid (Nitro Reduction)

Caption: Synthetic pathway for Route 1.

Synthetic Route 2: Diazotization of a 4-Amino-2-halopyridine Precursor

This route involves the conversion of a 4-amino-2-halopyridine, such as 4-amino-2-chloropyridine, to the corresponding diazonium salt, followed by a Balz-Schiemann type reaction to introduce the fluorine atom.

Experimental Protocol (Analogous Method):

This protocol is adapted from the synthesis of the isomeric 2-bromo-4-fluoropyridine and is presented as a plausible method for the synthesis of this compound.

To a stirred suspension of 4-amino-2-chloropyridine in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0 °C, a solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium tetrafluoroborate salt is observed. After the addition is complete, the reaction mixture is stirred at low temperature for a short period. The reaction is then allowed to warm to room temperature, and the diazonium salt is decomposed by gentle heating. The evolution of nitrogen gas indicates the progress of the reaction. Upon completion, the reaction mixture is neutralized with a base, such as sodium bicarbonate, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield the desired this compound.

Logical Workflow for Route 2

Route2 start 4-Amino-2-chloropyridine intermediate Diazonium Tetrafluoroborate Intermediate start->intermediate 1. HBF₄, NaNO₂ (Diazotization) product This compound intermediate->product 2. Heat (Fluorination)

Caption: Synthetic pathway for Route 2.

Conclusion

Both synthetic routes offer viable pathways to this compound. The choice between the two will likely depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling specific reagents and reaction conditions. Route 1, while a two-step process, appears to be a high-yielding and well-documented method. Route 2 offers a potentially more direct approach but requires careful control of the diazotization reaction. Researchers and process chemists should carefully evaluate these factors to select the most suitable synthetic strategy for their specific needs.

Purity Assessment of Commercial 4-Amino-2-fluoropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. 4-Amino-2-fluoropyridine is a key building block and intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs, as well as in the formulation of agrochemicals.[1][2][3] The presence of impurities can lead to side reactions, lower yields, and complications in downstream applications. This guide provides an objective comparison of the stated purity of this compound from various commercial suppliers and presents a standardized experimental protocol for its purity assessment via High-Performance Liquid Chromatography (HPLC).

Commercial Supplier Purity Comparison

The purity of this compound can vary between suppliers. The following table summarizes the publicly available purity claims for this compound from several vendors. It is important to note that "Reagent Grade" does not specify a minimum purity, and researchers should always refer to the Certificate of Analysis (CoA) for lot-specific data.

SupplierStated PurityAnalytical MethodCAS Number
Sigma-Aldrich96%Not Specified18614-51-2
Chem-Impex≥ 98%[1]Gas Chromatography (GC)18614-51-2
ChemScene≥ 98%[4]Not Specified18614-51-2
NINGBO INNO PHARMCHEM CO.,LTD.≥ 98% or ≥ 99%[2]Not Specified18614-51-2
United States BiologicalReagent Grade[5]Not Specified18614-51-2
ChemicalBook (Marketplace)97% - 99% (Varies by listing)[6]Not Specified18614-51-2

Experimental Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for assessing the purity of chemical compounds. The following protocol is adapted from established methods for closely related aminopyridine compounds and is suitable for determining the purity of this compound.[7][8]

Objective: To determine the purity of a this compound sample by quantifying the main component and detecting any potential impurities.

1. Materials and Equipment:

  • Sample: this compound

  • Solvents: Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Buffer: Sulfuric Acid (H₂SO₄)

  • Instrumentation: HPLC system with a UV detector, analytical balance, volumetric flasks, pipettes, and autosampler vials.

  • Column: Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 µm particle size) or equivalent C18 column.[7]

2. Preparation of Solutions:

  • Mobile Phase: Prepare a solution of 45% Acetonitrile and 55% aqueous 0.05% Sulfuric Acid. Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration before use.

  • Sample Solution (Standard): Accurately weigh approximately 10 mg of a high-purity reference standard of this compound and dissolve it in a 1:1 mixture of Acetonitrile and Water to make a final concentration of 1.0 mg/mL.

  • Sample Solution (Test): Prepare the test sample in the same manner as the standard solution, using the commercially supplied this compound.

3. Chromatographic Conditions:

  • Column: Primesep 100 (4.6 x 150 mm, 5 µm)[7]

  • Mobile Phase: 45% Acetonitrile / 55% aqueous 0.05% H₂SO₄[7]

  • Flow Rate: 1.0 mL/min[7]

  • Injection Volume: 1 µL[7]

  • Column Temperature: 25 °C

  • UV Detection Wavelength: 200 nm[7]

  • Run Time: 15 minutes

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solution five times to check for system suitability. The relative standard deviation (RSD) of the peak area for the main analyte should be less than 2%.

  • Inject the test sample solution in duplicate.

  • After the analysis, flush the column with a high-percentage organic solvent (e.g., 80% Acetonitrile in water) to remove any strongly retained compounds.

5. Data Analysis:

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Integrate the area of all peaks in the chromatogram for the test sample.

  • Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This method provides a reliable assessment of purity and can be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the purity assessment process, from sample preparation to final data analysis.

Purity_Assessment_Workflow cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_analysis Data Analysis Stage prep_mobile Prepare Mobile Phase (ACN/H₂O/H₂SO₄) equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_standard Prepare Standard Solution (1.0 mg/mL) inject_std System Suitability (Inject Standard x5) prep_standard->inject_std prep_sample Prepare Test Sample (1.0 mg/mL) inject_sample Inject Test Sample (x2) prep_sample->inject_sample inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_std inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate All Peaks acquire_data->integrate_peaks calc_purity Calculate Purity (Area % Method) integrate_peaks->calc_purity result Final Purity Report calc_purity->result

Caption: Workflow for HPLC purity assessment of this compound.

References

Benchmarking the Performance of 4-Amino-2-fluoropyridine-based Inhibitors Against MAP4K4

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The strategic design of potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammation research. The 4-amino-2-fluoropyridine scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for developing targeted therapies. This guide provides an objective comparison of the performance of a notable this compound-based inhibitor, 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine , against other known inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).

MAP4K4 is a serine/threonine kinase that plays a pivotal role in various cellular processes, including cell migration, invasion, and inflammation.[1] Its dysregulation has been implicated in several diseases, making it an attractive therapeutic target.[2] This guide presents a quantitative comparison of inhibitor potency, details the experimental protocols for key assays, and visualizes the relevant signaling pathway and experimental workflows.

Quantitative Performance Comparison of MAP4K4 Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table summarizes the in vitro IC50 values of 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine and other selective MAP4K4 inhibitors. It is important to note that direct comparison of IC50 values should be made with caution, as variations in assay conditions can influence the results.

InhibitorScaffoldMAP4K4 IC50 (nM)Reference
6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine This compound Derivative14.5--INVALID-LINK--[3][4][5]
GNE-495Pyrrolotriazine3.7--INVALID-LINK--[4]
PF-062609332-Aminopyridine3.7--INVALID-LINK--[6]
DMX-5804Not Specified3--INVALID-LINK--[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections describe the protocols for the key assays used to determine the performance of the MAP4K4 inhibitors cited in this guide.

MAP4K4 Enzymatic Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay determines the inhibitor's ability to displace a fluorescently labeled tracer from the ATP binding pocket of the MAP4K4 enzyme.

Materials:

  • MAP4K4 enzyme (recombinant)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer 236

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[6]

  • Test inhibitors (solubilized in DMSO)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitors in DMSO. Further dilute the compounds in Kinase Buffer A to achieve the desired final assay concentrations.[6]

  • Kinase/Antibody Solution: Prepare a solution of MAP4K4 kinase and Eu-anti-Tag antibody in Kinase Buffer A.[6]

  • Tracer Solution: Prepare a solution of Kinase Tracer 236 in Kinase Buffer A.[6]

  • Assay Assembly:

    • Add 5 µL of the diluted inhibitor solution to the wells of a 384-well plate.

    • Add 5 µL of the kinase/antibody solution to all wells.

    • Initiate the binding reaction by adding 5 µL of the tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[7]

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The emission of the europium donor (615 nm) and the Alexa Fluor® 647 acceptor (665 nm) are measured.[6]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Cellular p-Moesin Assay

This assay measures the inhibition of MAP4K4 activity in a cellular context by quantifying the phosphorylation of its downstream substrate, Moesin.

Materials:

  • Human umbilical vein endothelial cells (HUVECs)

  • Cell culture medium

  • Test inhibitors (solubilized in DMSO)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies: Rabbit anti-p-Moesin (Thr558) and Mouse anti-total Moesin

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed HUVECs in appropriate culture plates and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against p-Moesin and total Moesin.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Quantify the band intensities for p-Moesin and total Moesin. Normalize the p-Moesin signal to the total Moesin signal.

    • Plot the normalized p-Moesin levels against the inhibitor concentration to determine the cellular IC50.

Signaling Pathway and Experimental Workflow

Visualizing complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the MAP4K4 signaling cascade and a general workflow for inhibitor performance benchmarking.

MAP4K4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Stress Signals Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor MAP4K4 MAP4K4 Receptor->MAP4K4 MEKK1 MEKK1 MAP4K4->MEKK1 Moesin Moesin MAP4K4->Moesin MKK4_7 MKK4/7 MEKK1->MKK4_7 JNK JNK MKK4_7->JNK c_Jun c-Jun JNK->c_Jun p_Moesin p-Moesin Moesin->p_Moesin P Gene_Expression Gene Expression (Migration, Invasion, Inflammation) p_Moesin->Gene_Expression c_Jun->Gene_Expression

Caption: Simplified MAP4K4 signaling pathway.

Inhibitor_Benchmarking_Workflow cluster_workflow Inhibitor Performance Benchmarking Workflow Start Start Inhibitor_Synthesis Synthesize/Acquire This compound-based and Comparator Inhibitors Start->Inhibitor_Synthesis Biochemical_Assay Perform MAP4K4 Enzymatic Assay (IC50) Inhibitor_Synthesis->Biochemical_Assay Cellular_Assay Conduct Cellular p-Moesin Assay (IC50) Inhibitor_Synthesis->Cellular_Assay Data_Analysis Analyze Data and Compare IC50 Values Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis Conclusion Draw Conclusions on Relative Potency and Selectivity Data_Analysis->Conclusion End End Conclusion->End

Caption: General workflow for benchmarking MAP4K4 inhibitors.

References

Safety Operating Guide

Proper Disposal of 4-Amino-2-fluoropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-Amino-2-fluoropyridine is classified as a hazardous chemical and requires disposal through a licensed hazardous waste management company. Under no circumstances should it be disposed of down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Chemical and Hazard Profile

This compound is a halogenated organic compound with significant health and environmental hazards.[1] Proper characterization of its hazards is the first step in ensuring safe handling and disposal.

Hazard ClassificationDescription
Acute Toxicity Toxic if swallowed or in contact with skin.[2] Fatal if swallowed, and toxic in contact with skin or if inhaled.[3][4]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[2][3]
Eye Damage/Irritation Causes serious eye damage.[4]
Respiratory Irritation May cause respiratory irritation.[4][5][6]
Aquatic Hazard Harmful to aquatic life with long-lasting effects.[2] Toxic to aquatic life with long-lasting effects.[3][4]

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal preparation, personnel must be equipped with the appropriate PPE:

  • Gloves: Wear two pairs of chemically resistant gloves, such as nitrile gloves ("double-gloving").[7]

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[1]

  • Lab Coat: A flame-retardant lab coat is recommended.[1]

  • Respiratory Protection: All handling should be done in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[1][6][7]

III. Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste from the point of generation to its final destruction.

Step 1: Waste Segregation and Container Selection

  • Dedicated Waste Stream: Establish a dedicated waste container for "Halogenated Organic Waste".[1]

  • Avoid Mixing: Do not mix this compound with incompatible materials such as strong acids, strong oxidizing agents, acid chlorides, or acid anhydrides.[1][7]

  • Container Specifications: Use a chemically compatible, leak-proof container with a secure screw-top cap.[1] Polyethylene or glass containers are generally suitable.[1] The container must be in good condition, free of cracks or leaks.[1]

Step 2: Labeling of Hazardous Waste Container

Proper labeling is mandatory for all hazardous waste containers.[1] Before adding any waste, affix a "Hazardous Waste" label that includes the following information:

  • The words "Hazardous Waste".[1]

  • The full chemical name: "this compound" (no abbreviations or chemical formulas).[1]

  • For mixtures, list all constituents and their approximate percentages.[1]

  • The date when the first waste is added to the container (accumulation start date).[1]

  • The name and contact information of the principal investigator or laboratory manager.[1]

  • The specific hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").[1]

Step 3: On-Site Accumulation

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[1]

  • Container Closure: Keep the container tightly closed at all times, except when adding waste.[1][7][8]

  • Secondary Containment: It is highly recommended to use secondary containment, such as a larger, chemically resistant bin, to prevent spills.[1][8]

Step 4: Disposal of Empty Containers

  • Rinsing Procedure: Empty containers of this compound must be thoroughly rinsed. The first rinse must be collected and disposed of as hazardous waste.[8] For highly toxic chemicals (which includes this compound), the first three rinses must be collected and disposed of as hazardous waste.[8]

  • Final Disposal: After appropriate rinsing, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[1]

Step 5: Arranging for Final Disposal

  • Licensed Disposal Company: Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[1][5]

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[1] They will provide the necessary paperwork and guidance for the final disposal process.

  • Approved Methods: The final disposal will likely involve high-temperature incineration in a specially equipped facility.[5][9] Chemical destruction may also be an applicable method.[10]

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as described in Section II.

  • Containment: For small spills, absorb the material with an inert substance like sand or vermiculite.[1]

  • Collection: Carefully collect the absorbed material and contaminated debris into a designated, sealed, and properly labeled hazardous waste container.[1]

  • Reporting: Report the spill to your institution's EHS department.[7]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_generation Waste Generation & Collection cluster_accumulation On-Site Accumulation cluster_disposal Final Disposal cluster_spill Spill Response start This compound Waste Generated ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) start->ppe Step 1 container Select Chemically Compatible, Leak-Proof Container ppe->container label_container Affix 'Hazardous Waste' Label with Full Chemical Name & Hazards container->label_container add_waste Add Waste to Container in a Fume Hood label_container->add_waste Step 2 close_container Securely Close Container add_waste->close_container spill Spill Occurs add_waste->spill store_waste Store in Designated Satellite Accumulation Area (SAA) close_container->store_waste Step 3 secondary_containment Use Secondary Containment store_waste->secondary_containment contact_ehs Contact Institutional EHS for Waste Pickup secondary_containment->contact_ehs Step 4 pickup Waste Collected by Licensed Disposal Company contact_ehs->pickup final_disposal Final Disposal via Approved Method (e.g., Incineration) pickup->final_disposal contain_spill Contain Spill with Inert Absorbent spill->contain_spill Emergency Procedure collect_spill Collect Spill Residue into Hazardous Waste Container contain_spill->collect_spill collect_spill->label_container

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the safe handling and disposal of 4-Amino-2-fluoropyridine in a laboratory setting. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to minimize exposure risk and ensure a safe working environment. The following information outlines the necessary personal protective equipment (PPE), operational procedures for handling this hazardous chemical, and a comprehensive disposal plan.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is the first line of defense. The following table summarizes the recommended PPE, which should be selected based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecification
Hand Protection GlovesButyl rubber or Polyvinyl alcohol (PVA) gloves are recommended. Avoid nitrile gloves. Always use two pairs of gloves (double-gloving).
Eye Protection Safety EyewearChemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashes.
Respiratory Protection RespiratorFor nuisance exposures, a P95 or P1 particulate respirator may be sufficient. For higher-level protection, an air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter is recommended. A full-facepiece respirator provides both respiratory and eye protection.
Body Protection Lab Coat/GownA fully buttoned lab coat is mandatory. For procedures with a higher risk of contamination, a disposable gown made of a chemical-resistant material should be worn.

Operational Plan for Handling this compound

Adherence to a strict operational plan is crucial for minimizing the risk of exposure to this compound, which is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

Preparation and Weighing:
  • Designated Area: All work with this compound powder must be conducted in a designated area within a certified chemical fume hood.

  • Decontamination: Before starting, decontaminate the work surface within the fume hood.

  • Gather Materials: Assemble all necessary equipment, including the chemical container, spatulas, weigh boats, and pre-labeled waste containers, inside the fume hood.

  • Weighing:

    • Tare the weigh boat on a calibrated balance inside the fume hood.

    • Carefully transfer the desired amount of this compound powder from the stock container to the weigh boat using a clean spatula. Avoid creating dust.

    • Close the stock container immediately after dispensing.

    • Record the weight.

  • Solution Preparation:

    • If preparing a solution, add the solvent to the vessel containing the weighed powder slowly and carefully to avoid splashing.

    • Stir the solution gently until the solid is fully dissolved.

Handling and Use:
  • Minimize Contact: Avoid direct contact with the powder and any solutions. Always use appropriate PPE.

  • Ventilation: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Avoid Aerosols: Prevent the generation of dust and aerosols.

  • Cleanliness: Keep the work area clean and organized. Clean up any spills immediately following the spill response protocol.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including excess powder, solutions, contaminated gloves, weigh boats, and paper towels, must be collected in a designated hazardous waste container.

  • Waste Container: The waste container must be made of a compatible material, be properly sealed, and clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Disposal Method: this compound waste is considered hazardous and should be disposed of through a licensed chemical waste disposal company. Incineration is the preferred method of disposal for pyridine derivatives.[1]

  • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste, or as directed by your institution's safety office.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Don Appropriate PPE prep2 Prepare Designated Area in Fume Hood prep1->prep2 prep3 Gather All Necessary Materials prep2->prep3 handling1 Weigh this compound prep3->handling1 handling2 Prepare Solution (if applicable) handling1->handling2 handling3 Conduct Experiment handling2->handling3 cleanup1 Segregate All Contaminated Waste handling3->cleanup1 cleanup3 Decontaminate Work Area handling3->cleanup3 cleanup2 Place in Labeled Hazardous Waste Container cleanup1->cleanup2 cleanup4 Dispose of Waste via Licensed Contractor cleanup2->cleanup4 cleanup3->cleanup2 emergency1 Exposure Event emergency2 Follow First Aid Procedures emergency1->emergency2 emergency3 Spill Event emergency4 Follow Spill Cleanup Protocol emergency3->emergency4

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.